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Methyl (S)-(-)-lactate

Cat. No.: B143375
CAS No.: 27871-49-4
M. Wt: 104.1 g/mol
InChI Key: LPEKGGXMPWTOCB-VKHMYHEASA-N
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Description

Methyl (S)-(-)-lactate (CAS 27871-49-4) is the methyl ester of lactic acid and a versatile, readily available chiral building block. It is a clear, colorless liquid with a fruity odor and the molecular formula C4H8O3 . This compound serves as a critical intermediate in the asymmetric synthesis of various enantiomerically pure pharmaceuticals and fine chemicals . Its value in research extends to its role as a biodegradable solvent, suitable for applications in lacquers, cellulose-based resins, and as a safer alternative to traditional industrial solvents . In the field of sustainable chemistry, this compound is a key derivative and potential product from biomass feedstocks. Research focuses on its catalytic production from carbohydrates like cellulose and its subsequent conversion into high-value chemicals such as acrylic acid and methyl acrylate via catalytic dehydration processes . The compound is also a precursor for the synthesis of 1,2-propanediol and the biodegradable polymer polylactic acid (PLA) . This product is intended for research applications only and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O3 B143375 Methyl (S)-(-)-lactate CAS No. 27871-49-4

Properties

IUPAC Name

methyl (2S)-2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c1-3(5)4(6)7-2/h3,5H,1-2H3/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEKGGXMPWTOCB-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074359
Record name Propanoic acid, 2-hydroxy-, methyl ester, (2S)-
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Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

27871-49-4
Record name (-)-Methyl lactate
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Record name Methyl lactate, L-
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Record name Propanoic acid, 2-hydroxy-, methyl ester, (2S)-
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Record name Propanoic acid, 2-hydroxy-, methyl ester, (2S)-
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Record name Methyl (S)-(-)-lactate
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Record name METHYL LACTATE, (-)-
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Foundational & Exploratory

Methyl (S)-(-)-lactate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (S)-(-)-lactate, the methyl ester of L-lactic acid, is a versatile and valuable chiral building block in the chemical and pharmaceutical industries.[1] Its utility stems from its bifunctional nature, possessing both a hydroxyl and an ester group, and its defined stereochemistry. This allows for its use as a starting material in the asymmetric synthesis of a wide range of enantiomerically pure compounds, including pharmaceuticals, agrochemicals, and flavor and fragrance components.[1] This technical guide provides an in-depth overview of the core chemical properties, experimental protocols, and analytical methodologies for this compound.

Chemical and Physical Properties

This compound is a clear, colorless liquid with a mild odor.[2][3] It is the simplest chiral ester and is naturally derived, making it a readily available enantiopure compound.[4] Key physical and chemical properties are summarized in the tables below for easy reference and comparison.

General Properties
PropertyValueSource
IUPAC Namemethyl (2S)-2-hydroxypropanoate[5][6]
SynonymsMethyl L-lactate, (S)-Methyl 2-hydroxypropionate[5]
CAS Number27871-49-4[4][7][8]
Molecular FormulaC4H8O3[5][6][7][8]
Molecular Weight104.10 g/mol [5][7]
AppearanceClear, colorless liquid[2][4][6]
Optical Activity [α]D-8.1° to -9° (neat)[6]
Physical Properties
PropertyValueConditionsSource
Density1.092 g/mLat 20 °C[2][9]
1.09 g/mLat 25 °C
Boiling Point144-145 °Cat 760 mmHg[4][9]
Melting Point-66 °C[4][10]
Flash Point49 °C (120.2 °F)closed cup[4]
Vapor Pressure3.4 hPaat 20 °C[9]
Refractive Index1.413at 20 °C
1.4115-1.4165at 20 °C[6]
SolubilityMiscible with water, alcohol, and acetone[4][9][11]
logP (octanol/water)-0.2at 20 °C[9]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound exhibits characteristic signals for the methyl ester, the methine proton, and the methyl group adjacent to the chiral center.

  • ~3.7 ppm (s, 3H): This singlet corresponds to the three protons of the methyl ester group (-OCH₃).

  • ~4.3 ppm (q, 1H): This quartet is attributed to the single proton on the chiral carbon (-CHOH), which is split by the adjacent methyl group.

  • ~1.4 ppm (d, 3H): This doublet represents the three protons of the methyl group (-CH₃) attached to the chiral center, split by the adjacent methine proton.

  • Broad singlet (1H): A broad signal corresponding to the hydroxyl proton (-OH) is also observed, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

  • ~175 ppm: Carbonyl carbon of the ester group (C=O).

  • ~67 ppm: Chiral carbon bearing the hydroxyl group (-CHOH).

  • ~52 ppm: Carbon of the methyl ester group (-OCH₃).

  • ~20 ppm: Carbon of the methyl group attached to the chiral center (-CH₃).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

  • Broad band ~3400 cm⁻¹: This indicates the O-H stretching vibration of the hydroxyl group, which is typically broadened due to hydrogen bonding.

  • Strong band ~1740 cm⁻¹: This sharp and intense absorption is characteristic of the C=O stretching vibration of the ester carbonyl group.

  • Bands in the 1300-1000 cm⁻¹ region: These correspond to C-O stretching vibrations of the ester and alcohol functionalities.

  • Bands in the 3000-2800 cm⁻¹ region: These are due to the C-H stretching vibrations of the methyl and methine groups.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a common laboratory-scale synthesis of this compound from L-lactic acid and methanol using an acid catalyst.

Materials:

  • L-lactic acid (aqueous solution, e.g., 88%)

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or other suitable acid catalyst (e.g., p-toluenesulfonic acid)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Distillation apparatus (for purification)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine L-lactic acid and an excess of methanol (typically a 3:1 to 5:1 molar ratio of methanol to lactic acid).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of lactic acid) to the reaction mixture while stirring.

  • Reflux: Heat the mixture to reflux using a heating mantle and maintain the reflux for several hours (e.g., 3-6 hours) to drive the esterification reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the excess acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Transfer the mixture to a separatory funnel. If two layers form, separate the organic layer. If the mixture is homogeneous, add water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to extract the methyl lactate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent.

    • Remove the solvent using a rotary evaporator.

    • Purify the crude this compound by fractional distillation under reduced pressure to obtain the pure product. Collect the fraction boiling at the appropriate temperature.

Analysis of Enantiomeric Purity by Chiral Gas Chromatography (GC)

This protocol outlines a method for determining the enantiomeric excess (% ee) of this compound using a chiral capillary GC column.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Chiral Capillary Column: A column with a chiral stationary phase, such as one coated with a cyclodextrin derivative (e.g., 2,3,6-tri-O-acyl-β-cyclodextrin), is required for the separation of enantiomers.[7]

  • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

  • Injector Temperature: Typically 200-250 °C.

  • Detector Temperature: Typically 250-280 °C.

  • Oven Temperature Program: An isothermal or temperature-programmed method should be developed to achieve baseline separation of the (R)- and (S)-enantiomers. A typical starting point could be an isothermal temperature between 60-100 °C.

  • Injection Mode: Split injection is commonly used.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the methyl lactate sample in a suitable volatile solvent (e.g., acetone or dichloromethane). A typical concentration is around 1 mg/mL.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Acquisition and Analysis:

    • Record the chromatogram. The (R)- and (S)-enantiomers should appear as two separate peaks with different retention times.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Mandatory Visualizations

Experimental Workflow: Synthesis, Purification, and Analysis of this compound

experimental_workflow start Start: L-Lactic Acid & Methanol reaction Fischer Esterification (Acid Catalyst, Reflux) start->reaction workup Neutralization & Extraction reaction->workup drying Drying of Organic Phase workup->drying purification Fractional Distillation (Reduced Pressure) drying->purification product Pure this compound purification->product analysis Chiral GC Analysis product->analysis result Enantiomeric Purity (% ee) analysis->result

Caption: Synthesis and analysis workflow for this compound.

Safety Information

This compound is a flammable liquid and vapor and causes serious eye irritation.[4][5][12] It may also cause respiratory irritation.[12][13]

Precautionary Measures:

  • Keep away from heat, sparks, open flames, and hot surfaces.[9][11][12]

  • Use only in a well-ventilated area.[9][12]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[9][11][12]

  • In case of contact with skin or eyes, rinse immediately with plenty of water.[9][11]

  • Store in a well-ventilated place and keep the container tightly closed.[9][11]

It is crucial to consult the Safety Data Sheet (SDS) for detailed safety information before handling this chemical.[9][11][12][13]

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of various high-value molecules.[1] Its chirality is transferred to the target molecule, making it an essential tool in asymmetric synthesis.

  • Pharmaceuticals: It is used in the synthesis of chiral drugs, where a specific enantiomer is required for therapeutic activity, reducing the potential side effects from the inactive or harmful enantiomer.

  • Agrochemicals: It is a precursor for the production of optically active herbicides and pesticides.

  • Fine Chemicals: It is used in the synthesis of a variety of other chiral compounds.

  • Green Solvent: Due to its biodegradability and low toxicity, it is also explored as a "green" solvent in various applications.[2]

References

physical properties of Methyl (S)-(-)-lactate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Methyl (S)-(-)-lactate

This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in a structured format, details the experimental protocols for their determination, and includes visualizations for key experimental workflows.

Core Physical and Chemical Properties

This compound, also known as methyl L-lactate, is a chiral ester of L-lactic acid.[1] It is a colorless, clear liquid at room temperature and is recognized for its utility as a biodegradable solvent and a building block in asymmetric synthesis for pharmaceuticals and fine chemicals.[1][2][3]

Data Presentation

The are summarized in the table below. These values are compiled from various sources and represent typical measurements.

PropertyValue
Molecular Formula C₄H₈O₃[1][4][5]
Molecular Weight 104.10 g/mol [6][7]
Appearance Clear, colorless liquid[3][8][9]
Boiling Point 144-145 °C at 760 mmHg[1][9][10]
Melting Point -66 °C[8][9][10]
Density 1.092 g/mL at 20 °C[1][10]1.09 g/mL at 25 °C
Refractive Index (nD20) 1.412 - 1.414[8][10]
Specific Optical Rotation [α]¹⁸/D: -8.1° (neat)[α]²⁰/D: -8.2° to -9° (neat)[3][11]
Solubility Miscible with water (undergoes hydrolysis), ethanol, and most alcohols[8][9][12]
Vapor Pressure 1.85 - 1.93 mmHg at 25 °C[8][13]
Flash Point 49 °C (121 °F)[8][14]
CAS Number 27871-49-4[1][4][9]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of liquid compounds like this compound.

Determination of Boiling Point (Micro-Boiling Point Method)

This method is suitable for small sample volumes and provides a reasonably accurate determination of the boiling point.[15][16]

Apparatus:

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., Thiele tube with heating oil or a metal heating block)[15]

  • Clamps and stand

Procedure:

  • Sample Preparation: Place a small amount (a few milliliters) of this compound into the small test tube.[17][18]

  • Capillary Insertion: Insert the capillary tube into the test tube with its open end submerged in the liquid and the sealed end facing upwards.[17][18]

  • Apparatus Assembly: Attach the test tube to the thermometer. The thermometer bulb should be level with or slightly below the liquid surface.

  • Heating: Immerse the assembly in the heating bath. Heat the apparatus gradually.[15]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube as the trapped air expands.[15] Continue gentle heating until a rapid and continuous stream of bubbles is observed. This indicates that the vapor pressure of the sample is overcoming the atmospheric pressure.

  • Boiling Point Reading: Stop heating and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point. Record the temperature at this moment.[15]

Determination of Refractive Index

The refractive index is a fundamental property that can be measured with high precision using an Abbe refractometer.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper or pipette

  • This compound sample

  • Solvent for cleaning (e.g., ethanol or acetone)

  • Soft lens tissue

Procedure:

  • Calibration: Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

  • Temperature Control: Circulate water from the constant temperature bath through the refractometer prisms to maintain a constant temperature, typically 20°C.

  • Sample Application: Open the prism assembly. Using a clean dropper, place a few drops of this compound onto the surface of the lower prism. Ensure the liquid spreads evenly.

  • Measurement: Close the prisms. Look through the eyepiece and turn the adjustment knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: Read the refractive index value directly from the instrument's scale. If necessary, use the dispersion compensation dial to eliminate any color fringes at the boundary line.

  • Cleaning: After the measurement, clean the prism surfaces thoroughly with a soft tissue moistened with a suitable solvent.

Determination of Specific Optical Rotation

Optical rotation is a critical property for chiral molecules like this compound and is measured using a polarimeter.

Apparatus:

  • Polarimeter

  • Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)

  • Sodium lamp (or other monochromatic light source, typically D-line at 589 nm)

  • This compound sample (neat liquid)

Procedure:

  • Instrument Calibration: Turn on the light source and allow it to stabilize. Fill the polarimeter cell with a blank solvent (if measuring a solution) or leave it empty (for air blank) and place it in the polarimeter. Adjust the analyzer until the field of view is at its darkest point (extinction). Record this as the zero reading.

  • Sample Preparation: For a neat liquid like this compound, carefully fill the polarimeter cell, ensuring no air bubbles are trapped in the light path.

  • Measurement: Place the filled cell into the sample chamber of the polarimeter.

  • Angle Reading: Rotate the analyzer until the uniform dark field is re-established. Record the angle of rotation (α). A negative value indicates levorotation, as expected for the (-) enantiomer.

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α]λT = α / (l × d) Where:

    • α = observed rotation in degrees

    • l = path length of the cell in decimeters (dm)

    • d = density of the neat liquid in g/mL at temperature T

    • T = temperature in °C

    • λ = wavelength of light (e.g., D for sodium D-line)

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_boiling_point Workflow for Boiling Point Determination bp_start Start bp1 Place sample in test tube bp_start->bp1 bp2 Insert inverted sealed capillary tube bp1->bp2 bp3 Assemble with thermometer and heating apparatus bp2->bp3 bp4 Heat gradually bp3->bp4 bp5 Observe continuous stream of bubbles bp4->bp5 bp6 Stop heating and allow to cool bp5->bp6 bp7 Record temperature when liquid enters capillary bp6->bp7 bp_end End bp7->bp_end

Caption: Workflow for Micro-Boiling Point Determination.

G cluster_refractive_index Workflow for Refractive Index Measurement ri_start Start ri1 Calibrate Abbe refractometer ri_start->ri1 ri2 Set temperature to 20°C ri1->ri2 ri3 Apply sample to prism ri2->ri3 ri4 Close prisms and view through eyepiece ri3->ri4 ri5 Adjust for sharp boundary line at crosshairs ri4->ri5 ri6 Read refractive index from scale ri5->ri6 ri7 Clean prisms ri6->ri7 ri_end End ri7->ri_end

Caption: Workflow for Refractive Index Measurement.

G cluster_optical_rotation Workflow for Optical Rotation Measurement or_start Start or1 Calibrate polarimeter (zero reading) or_start->or1 or2 Fill polarimeter cell with neat sample or1->or2 or3 Place cell in polarimeter or2->or3 or4 Rotate analyzer to find extinction point or3->or4 or5 Record observed rotation (α) or4->or5 or6 Calculate specific rotation [α] or5->or6 or_end End or6->or_end

Caption: Workflow for Optical Rotation Measurement.

References

Methyl (S)-(-)-lactate structure and stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl (S)-(-)-lactate: Structure, Stereochemistry, and Applications

Introduction

This compound, also known as L-lactic acid methyl ester, is a chiral ester of significant interest in the chemical and pharmaceutical industries.[1][2] Its biocompatibility, biodegradability, and versatile chemical properties make it a valuable chiral building block in asymmetric synthesis and a green solvent alternative.[3] This guide provides a comprehensive overview of its structure, stereochemistry, physicochemical properties, and key experimental methodologies for its synthesis and characterization, tailored for researchers and professionals in drug development.

Molecular Structure and Stereochemistry

This compound is the methyl ester of (S)-lactic acid.[4] The central carbon atom (C2) is a stereocenter, bonded to a hydroxyl group, a hydrogen atom, a methyl group, and a methoxycarbonyl group. The "(S)" designation in its name refers to the specific spatial arrangement of these groups around the chiral center, as defined by the Cahn-Ingold-Prelog (CIP) priority rules. This specific enantiomer is levorotatory, meaning it rotates the plane of polarized light to the left, which is denoted by the "(-)" sign.[1]

  • IUPAC Name: methyl (2S)-2-hydroxypropanoate[1]

  • Chemical Formula: C₄H₈O₃[5]

  • CAS Number: 27871-49-4[5]

  • Molecular Weight: 104.105 g·mol⁻¹[4]

The structural and stereochemical details are visualized in the diagram below.

Caption: 2D Structure of this compound with Stereocenter.

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below. These properties are crucial for its application as a solvent and for designing reaction and purification processes.

PropertyValueReference(s)
Molecular Formula C₄H₈O₃[4][5]
Molecular Weight 104.105 g·mol⁻¹[4]
Appearance Colorless clear liquid[4]
Density 1.09 g/mL at 25 °C[3]
Boiling Point 144-145 °C[4]
Melting Point -66 °C[4]
Flash Point 49 °C (closed cup)[3]
Refractive Index (n20/D) 1.413[3]
Specific Optical Activity ([α]18/D) -8.1° (neat)[3]
Solubility Miscible in water, ethanol, and most alcohols[4]

Experimental Protocols

Synthesis: Fischer Esterification of (S)-Lactic Acid

A common and straightforward method for preparing this compound is the Fischer esterification of (S)-lactic acid with methanol, using an acid catalyst.

Materials:

  • (S)-Lactic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or other acid catalyst

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Reaction flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • Reaction Setup: A mixture of (S)-lactic acid and an excess of methanol (e.g., 3-5 molar equivalents) is placed in a round-bottom flask equipped with a reflux condenser.

  • Catalysis: A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.

  • Reflux: The reaction mixture is heated to reflux (approximately 65-70 °C) and maintained for several hours (e.g., 4-24 hours) to reach equilibrium.[6] The reaction progress can be monitored by techniques like TLC or GC.

  • Workup: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is diluted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and transferred to a separatory funnel.

  • Neutralization & Washing: The organic layer is washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying & Filtration: The separated organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

  • Purification: The crude this compound is purified by fractional distillation under reduced pressure to yield the pure product.

The general workflow for this synthesis and purification is outlined below.

workflow start (S)-Lactic Acid + Methanol reaction Acid-Catalyzed Esterification (Reflux) start->reaction H₂SO₄ workup Solvent Extraction & Neutralization reaction->workup drying Drying of Organic Phase workup->drying Anhydrous MgSO₄ purification Fractional Distillation (Vacuum) drying->purification product Pure this compound purification->product applications start This compound api Active Pharmaceutical Ingredients (APIs) start->api Chiral Precursor pla Poly(lactic acid) (PLA) (Biodegradable Polymer) start->pla Monomer solvent Green Solvent & Excipient Formulations start->solvent Component

References

An In-Depth Technical Guide to Methyl (S)-(-)-lactate (CAS: 27871-49-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (S)-(-)-lactate, a chiral ester derived from lactic acid, is a versatile and valuable building block in modern organic synthesis, particularly within the pharmaceutical industry. Its utility as a chiral precursor and auxiliary has been demonstrated in the asymmetric synthesis of a range of complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, and safety information for this compound. Furthermore, it details experimental protocols for its application in key synthetic transformations, including lipase-catalyzed transesterification, the synthesis of the beta-blocker (S)-propranolol, and its use as a chiral auxiliary in Diels-Alder reactions. This document aims to serve as a practical resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

This compound is a colorless liquid with a mild, characteristic odor. It is the methyl ester of L-lactic acid and is readily available in high enantiomeric purity.[1] Its chirality and functional groups make it a desirable starting material for introducing stereocenters in a controlled manner.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 27871-49-4[2]
Molecular Formula C₄H₈O₃[3]
Molecular Weight 104.10 g/mol [3]
Appearance Colorless clear liquid[4]
Boiling Point 144-145 °C (lit.)[5]
Density 1.09 g/mL at 25 °C (lit.)[5]
Refractive Index (n20/D) 1.413 (lit.)[5]
Optical Rotation ([α]18/D) -8.1° (neat)[5]
Flash Point 49 °C (120.2 °F) - closed cup[5]
Solubility Miscible in water, alcohol, and ether.[6]

Safety and Hazard Information

This compound is classified as a flammable liquid and can cause serious eye irritation and respiratory irritation.[2][7] Appropriate personal protective equipment (PPE), including gloves, and eye and face protection, should be worn when handling this compound.[5][7] Work should be conducted in a well-ventilated area.

Table 2: GHS Hazard Information for this compound

Pictograms GHS02: Flammable, GHS07: Exclamation mark
Signal Word Warning
Hazard Statements H226: Flammable liquid and vapor. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P210, P233, P240, P241, P242, P261, P264, P271, P280, P303+P361+P353, P304+P340, P305+P351+P338, P312, P337+P313, P370+P378, P403+P235, P405, P501

This table summarizes the key GHS classifications. For a complete list of precautionary statements, please refer to the supplier's safety data sheet (SDS).

Spectroscopic Data

The structural identity and purity of this compound can be confirmed by various spectroscopic techniques. The following tables summarize the key spectral data.

Table 3: ¹H NMR Spectral Data of this compound

Chemical Shift (ppm)MultiplicityAssignmentReference
~4.3QuartetCH[8][9]
~3.7SingletOCH₃[10]
~2.9Broad SingletOH[10]
~1.4DoubletCH₃ (on chiral center)[8][9]

Table 4: ¹³C NMR Spectral Data of this compound

Chemical Shift (ppm)AssignmentReference(s)
~175C=O (ester)[1][10][11]
~67CH-OH[1][10][11]
~52OCH₃[1][10][11]
~20CH₃ (on chiral center)[1][10][11]

Table 5: IR Spectral Data of this compound

Wavenumber (cm⁻¹)IntensityAssignmentReference(s)
~3450Strong, BroadO-H Stretch[12][13][14]
~2980StrongC-H Stretch (sp³)[12][13][14]
~1740StrongC=O Stretch (ester)[12][13][14]
~1270StrongC-O Stretch (ester)[12][13][14]
~1100StrongC-O Stretch (alcohol)[12][13][14]

Experimental Protocols

This compound serves as a versatile chiral starting material and auxiliary in a variety of synthetic transformations. The following protocols provide detailed methodologies for its application in key reactions relevant to drug development.

Lipase-Catalyzed Transesterification for the Synthesis of Retinyl L-lactate

This protocol describes the enzymatic synthesis of a vitamin A derivative, demonstrating the use of this compound in a biocatalytic transesterification reaction.

Experimental Procedure:

  • To a screw-cap glass vial, add retinol (0.5 mmol), this compound (0.5 mmol), 4 Å molecular sieves (0.25 g), and immobilized lipase (e.g., Novozym 435, 100 mg).

  • Add a suitable organic solvent (e.g., hexane, 5 mL).

  • Stir the reaction mixture under a positive argon pressure at 55 °C, ensuring the reaction is protected from light.

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., HPLC, TLC).

  • Upon completion, the enzyme and molecular sieves can be removed by filtration, and the product isolated by evaporation of the solvent and subsequent purification if necessary.

Lipase_Catalyzed_Transesterification cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Retinol Retinol Immobilized Lipase Immobilized Lipase This compound This compound Retinyl L-lactate Retinyl L-lactate Immobilized Lipase->Retinyl L-lactate Transesterification Methanol Methanol Organic Solvent (Hexane) Organic Solvent (Hexane) 55 °C, Argon, Dark 55 °C, Argon, Dark Propranolol_Synthesis cluster_step1 Step 1: Epoxide Formation cluster_step2 Step 2: Kinetic Resolution & Amination A 1-Naphthol + Epichlorohydrin B (±)-1-(1-Naphthyloxy)-2,3-epoxypropane A->B K₂CO₃, 2-Butanone, Reflux E (S)-Propranolol B->E B->E Kinetic Resolution & Ring Opening C L-(+)-Tartaric Acid, Zn(NO₃)₂·6H₂O D Isopropylamine Diels_Alder_Reaction cluster_step1_da Step 1: Dienophile Synthesis cluster_step2_da Step 2: Cycloaddition DA_A This compound + Acryloyl Chloride DA_B Chiral Acrylate of S-Methyl Lactate DA_A->DA_B Base, CH₂Cl₂ DA_D Diastereomeric Cycloadducts (Major and Minor) DA_B->DA_D DA_B->DA_D Diels-Alder Reaction DA_C Diene (e.g., Cyclopentadiene)

References

The Biological Genesis of (S)-Lactic Acid Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

(S)-lactic acid esters are a class of chiral molecules with significant applications in the pharmaceutical, cosmetic, and food industries, valued for their biocompatibility and role as green solvents.[1][2] Their biological origin, primarily through enzymatic and microbial pathways, offers a sustainable and stereoselective alternative to traditional chemical synthesis. This guide provides an in-depth exploration of the core biological methodologies for producing these valuable esters, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

Enzymatic Synthesis of (S)-Lactic Acid Esters

The enzymatic esterification of lactic acid, predominantly catalyzed by lipases, is a well-established method for producing lactic acid esters under mild reaction conditions, which helps in obtaining high-purity products.[3] This approach leverages the catalytic activity of enzymes to directly combine lactic acid with an alcohol.

Lipase-Catalyzed Esterification

Lipases are widely employed for the synthesis of esters due to their stability and broad substrate specificity.[3][4] The direct esterification of lactic acid with an alcohol is a common route, though it can be limited by the enzyme's stability in the presence of the acidic substrate and the water produced during the reaction.[1] An alternative is the transesterification of a short-chain lactate ester (like ethyl lactate) with a different alcohol, which can offer greater flexibility in reaction conditions.[1]

The efficiency of lipase-catalyzed esterification is influenced by various factors, including the choice of enzyme, solvent, temperature, and substrate concentrations. Below is a summary of quantitative data from various studies.

Enzyme SourceAlcoholSolventMax. Yield (%)Reference
Rhizomucor miehei (Lipozyme IM20)Palmitic AcidEthylmethyl Ketone37.5[4]
Rhizomucor miehei (Lipozyme IM20)Stearic AcidEthylmethyl Ketone40[4]
Porcine Pancreas Lipase (PPL)Palmitic AcidChloroform85.1[4]
Porcine Pancreas Lipase (PPL)Stearic AcidChloroform99[4]
Candida antarctica Lipase B (Novozym 435)Ethanoltert-Butyl methyl etherNot specified, but effective[5]
Candida antarctica Lipase B (Novozym 435)Various alcoholsHexaneNot specified, but effective[6]
Experimental Protocol: Lipase-Catalyzed Synthesis of Butyl Lactate

This protocol is a synthesized example for the esterification of lactic acid and butanol using an immobilized lipase.

Materials:

  • (S)-Lactic acid

  • n-Butanol

  • Immobilized lipase (e.g., Novozym 435 from Candida antarctica)[3]

  • Hexane (or other suitable organic solvent)[3]

  • Molecular sieves (optional, for water removal)[7]

  • Shaking incubator or magnetic stirrer with heating

  • Glass vials or reaction flask

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis

Procedure:

  • Reaction Setup: In a sealed glass vial, combine (S)-lactic acid and n-butanol. Equimolar amounts can be used, or an excess of one reactant.[3] Dilute the reactants in hexane.[3]

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 3-5 mg of enzyme preparation.[3]

  • Incubation: Place the reaction vial in a shaking incubator at a controlled temperature (e.g., 25°C or 70°C) and agitation (e.g., 185 rpm).[3]

  • Monitoring the Reaction: At regular intervals, withdraw small aliquots of the reaction mixture. Analyze the samples by GC or HPLC to determine the concentration of the formed butyl lactate and the consumption of reactants.[8][9]

  • Product Isolation (for preparative scale): After the reaction reaches the desired conversion, separate the immobilized enzyme by filtration. The solvent can be removed by rotary evaporation, and the product can be further purified by distillation or chromatography.

Microbial Biosynthesis of (S)-Lactic Acid Esters

Direct microbial fermentation offers a promising route for the production of (S)-lactic acid esters from renewable feedstocks like glucose.[10][11] This approach involves engineering microorganisms, such as Escherichia coli, to harbor a synthetic metabolic pathway that converts a central metabolite into the desired ester.

Engineered Metabolic Pathway in E. coli

A common strategy involves the design of a modular pathway. For instance, a "pyruvate-to-lactate ester" module can be constructed, which consists of three key enzymes:

  • Lactate dehydrogenase (ldhA): Converts pyruvate to lactate.[10][11]

  • Propionate CoA-transferase (pct): Activates lactate to lactyl-CoA.[10][11]

  • Alcohol acyltransferase (AAT): Condenses lactyl-CoA with an alcohol to form the lactate ester.[10][11]

The alcohol can be supplied externally to the fermentation medium or produced internally by co-expressing an alcohol synthesis pathway.[10]

Microbial_Biosynthesis_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate ldhA Lactyl_CoA Lactyl_CoA Lactate->Lactyl_CoA pct Lactate_Ester Lactate_Ester Lactyl_CoA->Lactate_Ester AAT Alcohol Alcohol Alcohol->Lactate_Ester AAT

Caption: Engineered metabolic pathway for microbial biosynthesis of lactate esters.

The choice of alcohol acyltransferase (AAT) and the specific alcohol supplied significantly impacts the production titer of the corresponding lactate ester. The following table summarizes the production of various lactate esters in an engineered E. coli strain expressing the pyruvate-to-lactate module with the VAAT (Vinorine synthase-like acyltransferase) and supplemented with different alcohols.[10]

Externally Supplied AlcoholProduced Lactate EsterTiter (mg/L)
EthanolEthyl lactate1.59 ± 0.04
PropanolPropyl lactate5.46 ± 0.25
ButanolButyl lactate11.75 ± 0.43
IsobutanolIsobutyl lactate9.92 ± 0.08
Isoamyl alcoholIsoamyl lactate24.73 ± 0.58
Benzyl alcoholBenzyl lactate51.59 ± 2.09

Further optimization by modulating the metabolic fluxes of upstream (lactate and ethanol production) and downstream (lactyl-CoA formation and condensation) modules led to a 4.96-fold improvement in ethyl lactate production.[10][11]

Experimental Protocol: Microbial Production of Ethyl Lactate

This protocol outlines the general steps for producing ethyl lactate from glucose using an engineered E. coli strain.

Materials:

  • Engineered E. coli strain harboring the ethyl lactate biosynthesis pathway.

  • Luria-Bertani (LB) medium or a defined minimal medium.

  • Glucose (or other fermentable sugar).

  • Appropriate antibiotics for plasmid maintenance.

  • Inducer (e.g., IPTG) if using an inducible promoter system.

  • Shake flasks or a bioreactor.

  • Centrifuge.

  • Solvent for extraction (e.g., ethyl acetate).

  • GC-MS for product identification and quantification.

Procedure:

  • Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into a starter culture of LB medium with appropriate antibiotics. Grow overnight at 37°C with shaking.

  • Production Culture: Inoculate the main production culture (e.g., minimal medium supplemented with glucose) with the overnight starter culture.

  • Induction: When the culture reaches a specific optical density (e.g., OD600 of 0.6-0.8), add the inducer (e.g., IPTG) to initiate the expression of the pathway enzymes.

  • Fermentation: Continue the cultivation under controlled conditions (temperature, pH, aeration) in a shake flask or a bioreactor for a defined period (e.g., 24-48 hours).

  • Sample Collection and Extraction: At the end of the fermentation, centrifuge a sample of the culture broth to separate the cells. Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate) to recover the produced ethyl lactate.

  • Analysis: Analyze the organic extract by GC-MS to identify and quantify the ethyl lactate produced.[12]

General Experimental Workflow and Analysis

The production and analysis of (S)-lactic acid esters, whether through enzymatic or microbial routes, follow a general workflow.

Experimental_Workflow cluster_production Production cluster_processing Processing cluster_analysis Analysis Enzymatic_Synthesis Enzymatic Synthesis Extraction Extraction Enzymatic_Synthesis->Extraction Microbial_Fermentation Microbial Fermentation Microbial_Fermentation->Extraction Purification Purification Extraction->Purification Quantification Quantification (HPLC/GC) Purification->Quantification Identification Identification (MS) Purification->Identification Chiral_Analysis Chiral Analysis Purification->Chiral_Analysis

Caption: General experimental workflow for the production and analysis of lactic acid esters.

Analytical Methodologies

Accurate quantification and characterization of the produced esters are crucial.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a common method for monitoring the progress of esterification reactions and quantifying the products.[8][9] Often, a pre-column derivatization is employed to enhance the detection of lactic acid and its esters at longer UV wavelengths.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both identifying and quantifying volatile esters. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides information about their molecular weight and fragmentation pattern, confirming their identity.[12][13]

  • Chiral Analysis: To determine the enantiomeric purity of the (S)-lactic acid esters, chiral chromatography is necessary. This can be achieved using chiral columns in either GC or HPLC systems.[14]

This guide provides a foundational understanding of the biological routes to (S)-lactic acid esters. The presented data and protocols serve as a starting point for researchers to develop and optimize their own production systems for these valuable chiral compounds. The continued advancement in enzyme engineering and synthetic biology is expected to further enhance the efficiency and economic viability of these green manufacturing processes.

References

spectroscopic data for Methyl (S)-(-)-lactate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Analysis of Methyl (S)-(-)-lactate

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for chemical characterization.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~4.30Quartet (q)~6.9-CH(OH)-
~3.75Singlet (s)N/A-OCH₃
~2.50Broad Singlet (br s)N/A-OH
~1.40Doublet (d)~6.9-CH(OH)CH₃

Note: Solvent is typically CDCl₃. The chemical shift of the hydroxyl proton (-OH) can vary depending on concentration and temperature.

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

Chemical Shift (δ) ppmAssignment
~175.5C=O (Ester)
~66.7-CH(OH)-
~51.8-OCH₃
~20.5-CH₃

Note: Solvent is typically CDCl₃.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3450Strong, BroadO-H Stretch (Alcohol)
~2990, ~2950MediumC-H Stretch (Aliphatic)
~1740StrongC=O Stretch (Ester)
~1210, ~1130StrongC-O Stretch
Mass Spectrometry (MS) Data

Table 4: GC-MS Fragmentation Data for this compound [2]

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment Assignment
4599.99[C₂H₅O]⁺
10410.49[M]⁺ (Molecular Ion)
618.87[C₂H₅O₂]⁺
336.55[CH₅O]⁺
894.27[M - CH₃]⁺

Note: The molecular weight of this compound is 104.10 g/mol [3].

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

NMR Spectroscopy Protocol (Liquid Sample)

Nuclear Magnetic Resonance (NMR) spectroscopy is performed on liquid samples or solutions of solids in a suitable solvent.[4]

  • Sample Preparation : For ¹H NMR, accurately weigh 1-10 mg of this compound.[5] For ¹³C NMR, a higher concentration of 20-50 mg may be required due to the lower sensitivity of the ¹³C nucleus.[6] Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[6] The deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[4]

  • Filtering and Transfer : To remove any particulate matter, filter the solution through a pipette plugged with cotton wool directly into a 5 mm NMR tube.[4][7] The final volume in the tube should be around 0.5-0.6 mL, corresponding to a height of about 4-5 cm.[5][6]

  • Data Acquisition :

    • Insertion : Wipe the exterior of the NMR tube clean and place it in a spinner turbine. Insert the sample into the NMR spectrometer.

    • Locking and Shimming : The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to achieve high-resolution spectra.[6]

    • Tuning : The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal reception.[6]

    • Acquisition : Set the appropriate experimental parameters (e.g., number of scans, pulse sequence, spectral width) and acquire the data. For ¹³C NMR, proton decoupling is commonly used to simplify the spectrum and enhance sensitivity.[8]

IR Spectroscopy Protocol (Neat Liquid)

For a pure liquid sample like this compound, the spectrum can be obtained directly without dilution.[9]

  • Attenuated Total Reflectance (ATR) Method :

    • Background Scan : First, record a background spectrum of the clean ATR crystal surface. This is crucial to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental signals.[10]

    • Sample Application : Place a single drop of this compound directly onto the ATR crystal.

    • Sample Scan : Acquire the IR spectrum of the sample. The instrument measures the interaction of an evanescent wave with the sample.[10]

    • Cleaning : After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

  • Thin Film (Salt Plate) Method :

    • Sample Application : Place one drop of the neat liquid sample onto the surface of a polished salt plate (e.g., NaCl or KBr).[9][11]

    • Sandwich Formation : Place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[9][11]

    • Data Acquisition : Mount the "sandwich" assembly in the spectrometer's sample holder and acquire the IR spectrum.

    • Cleaning : After analysis, disassemble the plates and clean them thoroughly with a dry solvent like acetone or isopropanol (water must be avoided as it will dissolve the plates) and return them to a desiccator for storage.[9][11]

Mass Spectrometry Protocol (LC-MS of a Small Molecule)

Mass spectrometry for small molecules is often coupled with liquid chromatography (LC-MS) to separate the analyte from any impurities before detection.

  • Sample Preparation :

    • Stock Solution : Prepare a stock solution of this compound by dissolving it in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[12]

    • Working Solution : Dilute the stock solution with the mobile phase solvent (a mixture of water, methanol, or acetonitrile, often with a small amount of formic acid) to a final concentration in the range of 1-10 µg/mL.[12]

    • Filtration : Filter the final solution through a 0.22 or 0.45 µm syringe filter to remove any particulates that could block the LC system.[12]

    • Transfer : Transfer the filtered sample into an appropriate autosampler vial.[12]

  • Data Acquisition :

    • Injection : The sample is injected into the LC system, where it travels through a chromatographic column (e.g., C18) and is separated based on its polarity.

    • Ionization : As the analyte elutes from the column, it enters the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI). Here, the molecules are ionized to generate charged species.[13]

    • Mass Analysis : The ions are then separated in the mass analyzer based on their mass-to-charge (m/z) ratio.

    • Detection : A detector records the abundance of ions at each m/z value, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Chemical Sample (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Use Neat Liquid Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR IR Spectrometer (ATR or Salt Plate) Prep_IR->Acq_IR Acq_MS LC-MS System Prep_MS->Acq_MS Analysis_NMR ¹H & ¹³C NMR Spectra (Structure Elucidation) Acq_NMR->Analysis_NMR Analysis_IR IR Spectrum (Functional Group ID) Acq_IR->Analysis_IR Analysis_MS Mass Spectrum (Molecular Weight & Formula) Acq_MS->Analysis_MS

Caption: Workflow for NMR, IR, and MS analysis of a chemical sample.

References

A Researcher's Guide to Methyl (S)-(-)-lactate: Commercial Availability, Suppliers, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the procurement and utilization of Methyl (S)-(-)-lactate.

This compound (CAS No. 27871-49-4), a chiral ester of L-lactic acid, is a valuable building block in asymmetric synthesis, particularly within the pharmaceutical and agrochemical industries. Its utility as a starting material for enantiomerically pure compounds necessitates a clear understanding of its commercial availability, supplier specifications, and practical experimental protocols. This guide provides a comprehensive overview to facilitate its effective procurement and application in a research and development setting.

Commercial Availability and Supplier Specifications

This compound is readily available from a variety of chemical suppliers, catering to different scales of research and production needs. Purity levels typically range from 97% to over 99%, with variations in enantiomeric excess (e.e.) and impurity profiles. When sourcing this reagent, it is crucial to consult the supplier's Certificate of Analysis (CoA) or technical data sheet to ensure the material meets the specific requirements of the intended application.

Key specifications to consider when purchasing this compound are summarized in the table below. Data has been compiled from various major chemical suppliers to provide a comparative overview.

Specification Typical Range/Value Notes
CAS Number 27871-49-4A unique identifier for the chemical substance.
Molecular Formula C4H8O3Provides the elemental composition.
Molecular Weight 104.10 g/mol The mass of one mole of the substance.
Purity (Assay) 97% - 99.5% (GC)The percentage of the desired compound in the product.
Enantiomeric Excess (e.e.) ≥ 97%Indicates the excess of the (S)-enantiomer over the (R)-enantiomer.
Specific Optical Rotation ([α]D) -8° to -11° (neat, 20°C)A key indicator of enantiomeric purity.
Appearance Clear, colorless liquidThe physical state and color of the substance.
Refractive Index (n20/D) 1.412 - 1.416A measure of how light propagates through the material.
Boiling Point 144-145 °CThe temperature at which the liquid boils at atmospheric pressure.
Density ~1.09 g/mL (25 °C)The mass per unit volume.
Water Content Varies by supplier; often <0.1%Important for moisture-sensitive reactions.

Major Suppliers:

  • Thermo Fisher Scientific (including the former Alfa Aesar and Acros Organics brands)[1][2][3]

  • Sigma-Aldrich (Merck)

  • Conier Chem&Pharma Limited[4]

  • Nordmann[5]

  • Simson Pharma Limited[4]

  • Chem-Impex[6]

  • Vigon International[7]

  • Shree Sadguru Enterprise[8]

  • Shanghai Sunwise Chemical[9]

  • ChemicalBook suppliers[10]

Experimental Protocols

The utility of this compound is demonstrated in its application in various chemical transformations. Below are representative experimental protocols for its synthesis and its use as a chiral auxiliary.

Protocol 1: Synthesis of this compound via Esterification of L-Lactic Acid

This protocol describes a general method for the synthesis of this compound from commercially available L-lactic acid.

Materials:

  • L-Lactic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Methodology:

  • To a solution of L-lactic acid in an excess of anhydrous methanol in a round-bottom flask, add a catalytic amount of concentrated sulfuric acid dropwise with cooling.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Protocol 2: Use of this compound as a Chiral Auxiliary in Asymmetric Synthesis

This protocol illustrates the use of this compound as a chiral starting material for the synthesis of a more complex chiral molecule. This is a generalized procedure and specific conditions will vary depending on the target molecule.

Materials:

  • This compound

  • Appropriate reagents for the desired transformation (e.g., protecting groups, Grignard reagents, etc.)

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk line, nitrogen/argon balloon)

Methodology:

  • Protect the hydroxyl group of this compound using a suitable protecting group (e.g., silyl ether, benzyl ether) under standard conditions.

  • Perform the desired stereoselective reaction on the ester functionality. This could involve, for example, reduction to the corresponding aldehyde or alcohol, or reaction with a nucleophile such as a Grignard reagent. The chiral center from the lactate is expected to influence the stereochemical outcome of the reaction.

  • Work up the reaction mixture according to standard procedures, which may include quenching, extraction, and washing.

  • Remove the protecting group under appropriate deprotection conditions.

  • Purify the final chiral product using column chromatography, distillation, or recrystallization.

  • Characterize the product and determine the diastereomeric or enantiomeric excess using techniques such as chiral HPLC or NMR spectroscopy with a chiral shift reagent.

Visualizing Workflows

To aid in the practical application of this guide, the following diagrams illustrate key workflows.

Procurement_Workflow Procurement Workflow for this compound A Identify Research Need B Search for Suppliers & Compare Specifications A->B C Request Quotations & Lead Times B->C D Select Supplier & Place Purchase Order C->D E Receive Shipment & Verify Integrity D->E F Log Chemical in Inventory & Store Appropriately E->F G Access Safety Data Sheet (SDS) E->G

Caption: A typical workflow for procuring chemical reagents in a research laboratory.

Experimental_Workflow General Experimental Workflow Using this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Reaction Setup under Inert Atmosphere C Addition of this compound A->C B Reagent Preparation & Purification B->C D Reaction Monitoring (TLC, GC, etc.) C->D E Quenching & Extraction D->E F Purification (Chromatography, Distillation) E->F G Characterization (NMR, IR, MS) F->G H Determination of Stereochemical Purity (Chiral HPLC/GC) F->H

Caption: A generalized workflow for a chemical reaction involving this compound.

References

safety and handling of Methyl (S)-(-)-lactate in the lab

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of Methyl (S)-(-)-lactate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, tailored for its use in laboratory and drug development settings. It includes detailed physicochemical properties, safety protocols, and examples of its application in chemical synthesis.

Chemical and Physical Properties

This compound is a chiral ester of lactic acid, valued in synthetic chemistry as a versatile starting material and a green solvent.[1][2] Its key physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₄H₈O₃[3]
Molecular Weight 104.10 g/mol [3]
Appearance Clear, colorless liquid[4]
Boiling Point 144-145 °C[5][6]
Melting Point < -90 °C[5]
Density 1.092 g/mL at 20 °C[4][5]
Flash Point 58 °C[5]
Autoignition Temperature 440 °C[5]
Solubility in Water Miscible[5]
log P (Octanol/Water) -0.2[5]
Vapor Pressure 3.4 hPa at 20 °C[5]
Refractive Index 1.413 at 20 °C[6]

Safety and Handling

This compound is a flammable liquid and can cause serious eye irritation.[5][7] Proper handling and storage are crucial to ensure laboratory safety.

Table 2: GHS Hazard Information for this compound

Hazard ClassCategoryHazard Statement
Flammable Liquids 3H226: Flammable liquid and vapor
Serious Eye Damage/Eye Irritation 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritation

2.1. Personal Protective Equipment (PPE)

A standardized PPE workflow should be followed to minimize exposure.

PPE_Workflow start Entering Lab Area ppe_station Proceed to PPE Station start->ppe_station lab_coat Wear a fire/flame-resistant lab coat ppe_station->lab_coat gloves Wear chemical-resistant gloves (e.g., nitrile) goggles Wear tightly fitting safety goggles with side-shields gloves->goggles ventilation Work in a well-ventilated area or fume hood goggles->ventilation lab_coat->gloves end Handling this compound ventilation->end

A standard workflow for donning Personal Protective Equipment (PPE).

2.2. Handling and Storage

  • Handling: Handle in a well-ventilated area, using non-sparking tools to prevent ignition from static discharge.[5] Avoid contact with skin and eyes, and do not breathe vapors.[4][5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from heat, sparks, open flames, and hot surfaces.[4] It is incompatible with strong oxidizing agents, acids, and bases.[8]

2.3. First Aid Measures

Table 3: First Aid Procedures for this compound Exposure

Exposure RouteProcedureReference(s)
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention.[1][5]
Skin Contact Remove/take off immediately all contaminated clothing. Rinse skin with water/shower.[4][5]
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
Ingestion Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

2.4. Fire Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, foam, or carbon dioxide (CO₂). Water spray can be used to cool closed containers.[4]

  • Hazards: Flammable liquid. Vapors are heavier than air and may travel to an ignition source.[8] Burning may produce irritating fumes like carbon monoxide and carbon dioxide.[4]

2.5. Spill and Disposal Procedures

A logical workflow should be followed in the event of a spill.

Spill_Response spill Spill Occurs evacuate Evacuate non-essential personnel spill->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ignition Remove all sources of ignition ventilate->ignition contain Contain spill with inert absorbent material (e.g., sand, vermiculite) ignition->contain collect Collect and place in a suitable, closed container for disposal using non-sparking tools contain->collect decontaminate Clean the spill area with plenty of water collect->decontaminate dispose Dispose of waste in accordance with local regulations decontaminate->dispose

A stepwise procedure for responding to a spill of this compound.

Biological Activity and Signaling Pathways

Current scientific literature primarily describes this compound as a chiral building block for synthesis and as a solvent. There is no substantial evidence to suggest its direct involvement in specific biological signaling pathways as a signaling molecule or a modulator of protein function. The Human Metabolome Database indicates that it is not a naturally occurring metabolite in humans. Therefore, a signaling pathway diagram is not applicable. Its biological relevance is mainly as a precursor in the synthesis of active pharmaceutical ingredients (APIs).

Experimental Protocols

This compound is a key intermediate in various synthetic procedures. Below are detailed methodologies for some of its common applications.

4.1. Synthesis of this compound from L-Lactide

This protocol describes the synthesis of this compound via the ring-opening of L-lactide with methanol, catalyzed by dibutylmagnesium.

  • Materials:

    • L-Lactide (l-LA)

    • Dichloromethane (CH₂Cl₂)

    • Methanol (MeOH)

    • Dibutylmagnesium (MgBu₂) (1.0 M solution in hexane)

    • Acetic acid

  • Procedure:

    • In a Schlenk flask, dissolve L-lactide (0.72 g, 5 mmol) in dichloromethane (10 mL).

    • Add methanol (0.81 mL, 20 mmol) to the flask.

    • Stir the mixture for 10 minutes.

    • Add dibutylmagnesium (0.1 mL of a 1.0 M solution in hexane, 0.1 mmol) dropwise to the reaction mixture. The standard molar ratio of reagents is [MgBu₂]/[l-LA]/[ROH] = 1/50/200.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by taking aliquots (approx. 1 mL) at certain time intervals.

    • Quench each aliquot with one drop of acetic acid.

    • Dry the quenched aliquot under vacuum.

    • Analyze the product using ¹H NMR spectroscopy and mass spectrometry.

4.2. Lipase-Catalyzed Synthesis of Retinyl L-lactate

This protocol details the transesterification of retinol with this compound using an immobilized lipase catalyst.

  • Materials:

    • Retinol

    • This compound

    • Immobilized Candida antarctica lipase (Novozym 435)

    • Hexane

    • 4 Å molecular sieves

  • Procedure:

    • In a reaction vessel, combine retinol (50 mM) and this compound (50 mM) in hexane.

    • Add 4 Å molecular sieves (50 g/L) to remove the methanol byproduct and shift the equilibrium towards product formation.

    • Add immobilized C. antarctica lipase (20 g/L).

    • Stir the reaction mixture under a positive pressure of argon at 55 °C.

    • Protect the reaction from light due to the photosensitivity of retinol.

    • The reaction can achieve a yield of up to 90%.

Retinyl_Lactate_Synthesis start Start reactants Combine Retinol, this compound, and Hexane in a reaction vessel start->reactants additives Add 4 Å molecular sieves and immobilized C. antarctica lipase reactants->additives conditions Stir under Argon at 55 °C, protected from light additives->conditions reaction Transesterification Reaction conditions->reaction end Retinyl L-lactate (Yield up to 90%) reaction->end

Workflow for the lipase-catalyzed synthesis of Retinyl L-lactate.

4.3. Chemical Recycling of Polylactic Acid (PLA) to Methyl Lactate

This protocol describes the degradation of PLA back to this compound using a zinc catalyst.

  • Materials:

    • Polylactic acid (PLA)

    • Tetrahydrofuran (THF)

    • Methanol (MeOH)

    • Imino monophenolate Zn(II) catalyst

  • Procedure:

    • Charge a jacketed stirred batch reactor with PLA (12.5 g), THF (200 mL), and the Zn(II) catalyst (4 wt% relative to PLA).

    • Heat the reactor to the desired temperature (e.g., 50 °C) with stirring to dissolve the polymer.

    • Once the temperature is stable, add methanol (50 mL) via an HPLC pump at a rate of 10 mL/min. The start of methanol addition is time zero.

    • Withdraw samples (1 mL) at different time intervals to monitor the reaction progress.

    • Analyze the concentration of methyl lactate in the samples by gas chromatography.

    • This process can achieve 100% conversion of PLA to methyl lactate in as little as 15 minutes, depending on the temperature and catalyst concentration.[3][8]

Applications in Drug Development and Organic Synthesis

This compound is a valuable chiral building block in the pharmaceutical industry. Its stereocenter is often incorporated into the final structure of active pharmaceutical ingredients, where stereochemistry is critical for biological activity and safety.

One notable example is its use as a chiral auxiliary in the asymmetric synthesis of Bao Gong Teng A, a natural product with antiglaucoma properties. In this synthesis, the acrylate of this compound undergoes a 1,3-dipolar cycloaddition, where the lactate moiety directs the stereochemical outcome of the reaction. While the detailed experimental protocol is proprietary to the cited literature, the general strategy highlights the importance of this compound in constructing complex chiral molecules.

Furthermore, it serves as a starting material for the synthesis of other valuable chemicals, such as 1,2-propanediol, through catalytic hydrogenation. It is also a precursor for the biodegradable polymer, polylactic acid (PLA).[8] Its properties as a biodegradable and low-toxicity solvent also align with the growing emphasis on green chemistry in pharmaceutical manufacturing.[2]

References

An In-depth Technical Guide to the Solubility of Methyl (S)-(-)-lactate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl (S)-(-)-lactate, a versatile and biodegradable chiral solvent and synthetic building block. Due to its growing importance in the pharmaceutical and chemical industries, a thorough understanding of its behavior in various organic solvents is crucial for process development, formulation design, and chemical synthesis. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and illustrates the experimental workflow.

Core Concepts in Solubility

The solubility of a substance, in this case, this compound, in a particular solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. This compound, possessing both a polar hydroxyl group and an ester functional group, exhibits a range of solubilities in different organic solvents.

Qualitative Solubility of this compound

Organic SolventSolubilityReference(s)
EthanolEasily Soluble / Miscible[1]
Ethyl EtherEasily Soluble / Miscible[1][2]
AcetoneEasily Soluble / Miscible[1]
Other AlcoholsMiscible
WaterMiscible (with decomposition)[3][4]

Note: The miscibility in water is often accompanied by hydrolysis, especially under acidic or basic conditions or at elevated temperatures, yielding lactic acid and methanol.

Experimental Protocol: Determination of Solubility via Isothermal Shake-Flask Gravimetric Method

This section details a standard laboratory procedure for the quantitative determination of the solubility of a liquid solute, such as this compound, in an organic solvent at a specific temperature.

Objective: To determine the concentration of this compound in a saturated solution with a given organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatic shaker bath or incubator

  • Calibrated digital balance (analytical, readable to ±0.0001 g)

  • Glass vials or flasks with airtight seals

  • Syringes and syringe filters (chemically compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • Evaporating dish or pre-weighed beaker

  • Drying oven

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed glass vial. The presence of a distinct second phase (undissolved solute) is necessary to ensure saturation.

    • Place the vial in a thermostatic shaker bath set to the desired experimental temperature.

  • Equilibration:

    • Agitate the mixture at a constant speed for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solvent phase remains constant.[5]

  • Sample Withdrawal and Filtration:

    • Once equilibrium is established, cease agitation and allow the undissolved phase to settle.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed syringe to prevent precipitation due to temperature changes.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry volumetric flask to remove any undissolved micro-droplets.

  • Gravimetric Analysis:

    • Accurately weigh the volumetric flask containing the filtered saturated solution to determine the total mass of the solution.

    • Transfer the solution to a pre-weighed evaporating dish.

    • Carefully evaporate the solvent under a fume hood or using a rotary evaporator. The evaporation conditions should be chosen to minimize the loss of the less volatile this compound.

    • Once the bulk of the solvent has been removed, place the evaporating dish in a drying oven at a temperature below the boiling point of this compound until a constant weight is achieved. This ensures the complete removal of the solvent.[6][7]

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound (the residue after evaporation).

    • Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the saturated solution.

    • Express the solubility in desired units, such as g/100 g of solvent or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound in an organic solvent.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling cluster_analysis Analysis A Add excess this compound to organic solvent B Seal vial and place in thermostatic shaker bath A->B C Agitate at constant temperature (24-72 hours) B->C D Cease agitation and allow phases to settle C->D E Withdraw supernatant with a pre-warmed syringe D->E F Filter into a pre-weighed volumetric flask E->F G Weigh the flask with the saturated solution F->G H Evaporate the solvent G->H I Dry the residue to a constant weight H->I J Calculate solubility I->J

Workflow for determining the solubility of a liquid in a solvent.

This guide serves as a foundational resource for professionals working with this compound. While qualitative data provides a general understanding, the detailed experimental protocol enables the generation of precise, quantitative solubility data essential for rigorous scientific and developmental work.

References

Methyl (S)-(-)-lactate: A Versatile Chiral Pool Starting Material for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the landscape of pharmaceutical research and drug development, the demand for enantiomerically pure compounds is paramount. The biological activity of a drug molecule is often intrinsically linked to its three-dimensional structure, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even harmful. The "chiral pool" provides a powerful and cost-effective strategy for the synthesis of such single-enantiomer drugs, utilizing readily available, naturally occurring chiral molecules as starting materials. Among these, methyl (S)-(-)-lactate, derived from the naturally abundant L-lactic acid, has emerged as a highly versatile and valuable C3 chiral building block. Its well-defined stereocenter, coupled with the presence of two distinct functional groups—a hydroxyl and a methyl ester—offers a rich platform for a wide array of chemical transformations, enabling the stereocontrolled construction of complex molecular architectures.

This technical guide provides an in-depth exploration of the utility of this compound in asymmetric synthesis. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of key transformations, quantitative data, detailed experimental protocols, and illustrative synthetic pathways.

Core Properties and Handling

This compound is a colorless liquid with the chemical formula C₄H₈O₃. A summary of its key physical and chemical properties is presented in the table below.

PropertyValue
Molecular Weight 104.10 g/mol
Boiling Point 144-145 °C
Density 1.09 g/mL at 25 °C
Optical Rotation [α]²⁰/D ~ -11.5° (neat)
CAS Number 27871-49-4

As a chiral starting material, ensuring the enantiomeric purity of this compound is crucial for its successful application in asymmetric synthesis. It is typically available with high enantiomeric excess (ee).

Key Synthetic Transformations

The synthetic utility of this compound stems from the selective manipulation of its hydroxyl and ester functionalities. The inherent chirality at the C2 position can be either retained or inverted, and this stereocenter can direct the formation of new stereocenters in subsequent reactions.

Protection of the Hydroxyl Group

The first step in many synthetic sequences involving this compound is the protection of the secondary hydroxyl group. This prevents unwanted side reactions and allows for the selective modification of the ester group. The tert-butyldimethylsilyl (TBDMS) group is a commonly employed protecting group due to its stability under a wide range of reaction conditions and its facile removal under mild conditions.

Experimental Protocol: TBDMS Protection of Ethyl (S)-(-)-lactate (Adaptable for this compound)

A detailed protocol for the TBDMS protection of the analogous ethyl (S)-(-)-lactate is provided in Organic Syntheses. This procedure can be readily adapted for this compound by adjusting the molar equivalents accordingly.

To a solution of ethyl (S)-(-)-lactate (1.0 mol) in anhydrous dimethylformamide (DMF, 500 mL) is added imidazole (1.5 mol). The solution is cooled in an ice bath, and tert-butyldimethylsilyl chloride (TBDMSCl, 1.0 mol) is added in portions. The reaction mixture is stirred and allowed to warm to room temperature overnight. The product, ethyl (S)-2-(tert-butyldimethylsilyloxy)propanoate, is isolated by aqueous workup and purified by distillation.[1]

ReactantMolar Eq.
Ethyl (S)-(-)-lactate1.0
Imidazole1.5
TBDMSCl1.0
DMF-

Expected Yield: High

Deprotection of TBDMS Ethers: The TBDMS group can be efficiently removed using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), or under acidic conditions, for instance, with a catalytic amount of acetyl chloride in dry methanol.[2][3]

Protection_Deprotection MethylLactate This compound ProtectedLactate O-TBDMS-Methyl (S)-lactate MethylLactate->ProtectedLactate TBDMSCl, Imidazole, DMF ProtectedLactate->MethylLactate TBAF, THF or AcCl, MeOH

Caption: Protection and deprotection of the hydroxyl group of this compound.

Conversion to Chiral Aldehydes

The protected methyl (S)-lactate can be readily converted into a valuable chiral aldehyde synthon. This transformation typically involves the reduction of the methyl ester to a primary alcohol, followed by oxidation.

Experimental Protocol: Synthesis of (S)-2-(tert-Butyldimethylsilyloxy)propanal

A two-step procedure for the conversion of TBDMS-protected ethyl (S)-lactate to the corresponding aldehyde has been reported and is adaptable for the methyl ester.

  • Reduction of the Ester: The TBDMS-protected ethyl (S)-lactate (1.0 equiv) is dissolved in an anhydrous solvent such as diethyl ether or THF and cooled to -78 °C. A solution of diisobutylaluminium hydride (DIBAL-H, 2.2 equiv) is added dropwise, and the reaction is stirred at low temperature before being quenched. The resulting primary alcohol is isolated after an aqueous workup.[1]

  • Oxidation of the Alcohol (Swern Oxidation): To a solution of oxalyl chloride (1.5 equiv) in dichloromethane (DCM) at -78 °C is added dimethyl sulfoxide (DMSO, 2.2 equiv). After a short period, a solution of the TBDMS-protected primary alcohol (1.0 equiv) in DCM is added. Following this, triethylamine (5.0 equiv) is added, and the reaction is allowed to warm to room temperature. The desired aldehyde is obtained after an aqueous workup and purification.[1] The Swern oxidation is known for its mild conditions and wide functional group tolerance.[4]

StepReagentsKey Conditions
Reduction DIBAL-H-78 °C
Oxidation (COCl)₂, DMSO, Et₃N-78 °C to rt

Expected Yield: High for both steps.

Aldehyde_Synthesis ProtectedLactate O-TBDMS-Methyl (S)-lactate ProtectedAlcohol O-TBDMS-(S)-propan-1,2-diol ProtectedLactate->ProtectedAlcohol DIBAL-H ChiralAldehyde (S)-2-(tert-Butyldimethylsilyloxy)propanal ProtectedAlcohol->ChiralAldehyde Swern Oxidation

Caption: Conversion of protected methyl (S)-lactate to a chiral aldehyde.

Inversion of Stereochemistry: The Mitsunobu Reaction

A powerful feature of using this compound as a chiral starting material is the ability to access the corresponding (R)-enantiomer through a stereochemical inversion. The Mitsunobu reaction is a widely used method for achieving this transformation with a high degree of inversion.[5][6][7][8]

General Protocol for Mitsunobu Inversion:

The alcohol (in this case, protected methyl (S)-lactate) is treated with a nucleophile (often a carboxylic acid, such as p-nitrobenzoic acid), triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds via an SN2 mechanism, resulting in a clean inversion of the stereocenter. The resulting ester can then be hydrolyzed to afford the alcohol with the inverted (R)-configuration.

ReagentRole
Alcohol (e.g., Methyl (S)-lactate)Substrate
Carboxylic Acid (e.g., p-NO₂C₆H₄COOH)Nucleophile
PPh₃Activates the alcohol
DEAD or DIADOxidant

Expected Outcome: High yield with complete inversion of stereochemistry.

Mitsunobu_Inversion S_Lactate Methyl (S)-lactate Derivative R_Ester Inverted Ester Intermediate S_Lactate->R_Ester p-NO₂C₆H₄COOH, PPh₃, DEAD R_Lactate Methyl (R)-lactate Derivative R_Ester->R_Lactate Hydrolysis

Caption: Stereochemical inversion of methyl (S)-lactate via the Mitsunobu reaction.

Applications in the Total Synthesis of Natural Products

The utility of this compound as a chiral building block is best illustrated through its application in the total synthesis of complex, biologically active natural products.

Diastereoselective Synthesis of 1,3-Diols

This compound is a common precursor for the stereoselective synthesis of 1,3-diol motifs, which are prevalent in many polyketide natural products.[9][10][11] The synthesis of these structures often involves the elaboration of the chiral aldehyde derived from methyl lactate.

Asymmetric Synthesis of Polysubstituted Prolines

Methyl (S)-lactate has been employed as a chiral auxiliary in the 1,3-dipolar cycloaddition of azomethine ylides to generate highly substituted proline derivatives with excellent diastereoselectivity (86–99% de).[12] This demonstrates how the chirality of the lactate moiety can effectively control the stereochemical outcome of a carbon-carbon bond-forming reaction.

Conclusion

This compound stands as a testament to the power and elegance of chiral pool synthesis. Its ready availability, low cost, and versatile functionality make it an invaluable starting material for the asymmetric synthesis of a wide range of complex molecules. The ability to reliably protect its hydroxyl group, convert it into a chiral aldehyde, and invert its stereocenter provides chemists with a flexible and powerful toolkit for the construction of enantiomerically pure compounds. As the demand for sophisticated chiral drugs continues to grow, the importance of foundational chiral building blocks like this compound in both academic research and industrial drug development is set to endure.

References

The Enigmatic Natural Presence of Methyl (S)-(-)-lactate: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (S)-(-)-lactate, the methyl ester of the naturally occurring L-lactic acid, is a chiral compound with growing importance in the pharmaceutical, cosmetic, and food industries. While often labeled as "naturally derived," its actual occurrence as a native constituent of biological systems is a subject of considerable ambiguity. This technical guide delves into the current scientific understanding of the natural presence of this compound, scrutinizing its reported sources, biosynthetic pathways, and the analytical methodologies employed for its detection. This review synthesizes the available, albeit conflicting, evidence to provide a clear perspective for researchers and professionals in drug development and related fields.

Natural Occurrence: A Contradictory Landscape

The assertion of this compound's natural occurrence is complex and lacks definitive consensus in the scientific literature. While some sources describe it as being "naturally derived" and readily available as a single enantiomer, this often refers to its production via the fermentation of natural feedstocks like corn.[1][2] In this context, "naturally derived" signifies the biological origin of its precursor, (S)-lactic acid, rather than the direct isolation of the methyl ester from a natural, unprocessed source.

Conversely, prominent databases such as the Human Metabolome Database and The Good Scents Company explicitly state that methyl lactate is not a naturally occurring metabolite in humans and is not found in nature.[3][4] Its detection in human blood is attributed to exposure from external sources.[3] The compound's presence in food and beverages is typically due to its use as a flavoring agent, enhancing fruity and creamy notes.[5][6][7]

This discrepancy highlights a critical gap in our understanding. While the precursor, (S)-lactic acid, is a ubiquitous product of glycolysis in a vast array of organisms, the subsequent esterification to form methyl lactate under natural physiological conditions is not well-documented.

Table 1: Summary of Reported Occurrences of this compound

Source CategoryReported PresenceEvidence LevelCitation
General Claims "Naturally derived"Ambiguous - often refers to precursor origin[1][2]
Human Metabolism Not a naturally occurring metabolite; presence due to exposureDatabase Assertion[3]
General Nature "Not found in nature"Database Assertion[4]
Food & Beverages Present as a flavoring agentImplied - industrial application[5][6][7]

Biosynthesis and Metabolic Pathways

Currently, there is no established natural biosynthetic pathway for this compound within common model organisms or humans. The metabolic machinery for the direct enzymatic methylation of lactic acid is not a known component of central metabolism.

However, research in synthetic biology has demonstrated the feasibility of producing lactate esters through engineered microbial systems. These artificial pathways, typically constructed in Escherichia coli, provide a conceptual framework for how such a molecule could be synthesized. These engineered pathways generally involve the following steps:

  • Conversion of pyruvate to lactate.

  • Activation of lactate to lactyl-CoA.

  • Condensation of lactyl-CoA with an alcohol (in this case, methanol) to form the lactate ester.[8][9][10]

It is important to emphasize that these are engineered, not natural, pathways. The natural occurrence of the necessary enzymes and substrates, particularly a specific methyltransferase for lactic acid, remains unproven in a natural context.

Engineered Biosynthesis of Lactate Esters Pyruvate Pyruvate ldhA Lactate Dehydrogenase (ldhA) Pyruvate->ldhA Lactate Lactate pct Propionate CoA-transferase (pct) Lactate->pct Lactyl_CoA Lactyl-CoA AAT Alcohol Acyltransferase (AAT) Lactyl_CoA->AAT Methanol Methanol Methanol->AAT Methyl_Lactate Methyl Lactate ldhA->Lactate pct->Lactyl_CoA AAT->Methyl_Lactate Hypothetical Workflow for Methyl Lactate Analysis Sample Natural Sample (e.g., Plant Tissue, Microbial Culture) Homogenization Homogenization & Sonication Sample->Homogenization Extraction Solvent Extraction (e.g., Ethyl Acetate) Homogenization->Extraction Concentration Concentration under N₂ Extraction->Concentration Analysis Chiral GC-MS or HPLC Analysis Concentration->Analysis Quantification Quantification using Labeled Internal Standard Analysis->Quantification

References

Methodological & Application

Application Notes and Protocols: Methyl (S)-(-)-lactate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (S)-(-)-lactate, a readily available and inexpensive chiral building block derived from natural L-lactic acid, has emerged as a versatile and effective chiral auxiliary in asymmetric synthesis. Its utility stems from its ability to induce high levels of stereocontrol in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the synthesis of enantiomerically enriched molecules, a critical requirement in the development of pharmaceuticals and other bioactive compounds. These application notes provide a comprehensive overview of the use of this compound as a chiral auxiliary, including detailed protocols for key transformations and quantitative data to guide synthetic planning.

Core Applications

This compound can be readily converted into a variety of chiral dienophiles and enolates, which then participate in highly diastereoselective reactions. The lactate moiety effectively shields one face of the reactive species, directing the approach of the incoming reagent to the opposite face. Following the desired transformation, the chiral auxiliary can be cleanly removed under mild conditions, yielding the desired enantiomerically enriched product and often allowing for the recovery of the lactate auxiliary.

Key applications of this compound as a chiral auxiliary include:

  • Diels-Alder Reactions: As a chiral acrylate derivative, it provides excellent stereocontrol in [4+2] cycloadditions, leading to the formation of chiral cyclohexene derivatives.

  • 1,3-Dipolar Cycloadditions: It is instrumental in the asymmetric synthesis of heterocyclic compounds, such as in the synthesis of the natural product Bao Gong Teng A.

  • Asymmetric Alkylation: Enolates derived from esters of this compound undergo diastereoselective alkylation, providing access to a range of chiral carboxylic acid derivatives.

  • Asymmetric Aldol Reactions: While less common than other auxiliaries, lactate-derived enolates can be employed in stereoselective aldol additions.

Data Presentation: Performance in Asymmetric Reactions

The following tables summarize the quantitative data for key asymmetric transformations utilizing this compound as a chiral auxiliary.

Diene/DipoleDienophile/DipolarophileLewis AcidSolventTemp (°C)Yield (%)Diastereomeric Excess (de%)Reference
1,3-ButadieneAcrylate of Methyl (S)-lactateTiCl4CH2Cl2-78~70-80>95[1]
N-benzyl-3-hydroxypyridinium betaineAcrylate of Methyl (S)-lactate-TolueneRT61 (of reduced product)>90[2]

Note: Data is compiled from various sources and reaction conditions may vary. Please refer to the specific literature for detailed information.

Experimental Protocols

Protocol 1: Asymmetric Diels-Alder Reaction for the Synthesis of Optically Active 3-Cyclohexene-1-carboxylic Acid

This protocol details the synthesis of an enantiomerically enriched cyclohexene derivative using a chiral acrylate derived from this compound.

Step 1: Synthesis of the Chiral Dienophile (Acrylate of Methyl (S)-lactate)

A solution of this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (CH2Cl2) is cooled to 0 °C under an inert atmosphere. Acryloyl chloride (1.2 eq.) is added dropwise, and the reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the chiral dienophile.

Step 2: Diastereoselective Diels-Alder Reaction

To a solution of the chiral dienophile (1.0 eq.) in anhydrous CH2Cl2 at -78 °C under an inert atmosphere is added a Lewis acid such as titanium tetrachloride (TiCl4, 1.1 eq.). After stirring for 15 minutes, a solution of 1,3-butadiene (3.0 eq.) in CH2Cl2 is added slowly. The reaction is stirred at -78 °C for 6 hours. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is warmed to room temperature, and the organic layer is separated, washed with brine, dried, and concentrated. The diastereomeric excess (de%) of the crude product can be determined by NMR spectroscopy.

Step 3: Removal of the Chiral Auxiliary

The crude Diels-Alder adduct is dissolved in a mixture of methanol and water. Lithium hydroxide (LiOH, 2.0 eq.) is added, and the mixture is stirred at room temperature for 12 hours. The methanol is removed under reduced pressure, and the aqueous solution is acidified with 1M HCl. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the optically active 3-cyclohexene-1-carboxylic acid.

Protocol 2: Asymmetric 1,3-Dipolar Cycloaddition in the Synthesis of a Precursor to (-)-Bao Gong Teng A

This protocol outlines the key stereochemistry-defining step in the synthesis of the natural product (-)-Bao Gong Teng A.[2]

Step 1: Preparation of the Dipole and Dipolarophile

The N-benzyl-3-hydroxypyridinium betaine is used as the 1,3-dipole. The acrylate of methyl (S)-lactate, prepared as described in Protocol 1, serves as the chiral dipolarophile.

Step 2: Asymmetric 1,3-Dipolar Cycloaddition

To a solution of the acrylate of methyl (S)-lactate (1.0 eq.) in toluene is added the N-benzyl-3-hydroxypyridinium betaine (1.2 eq.). The reaction mixture is stirred at room temperature for 24-48 hours. The solvent is removed under reduced pressure, and the crude product is analyzed by NMR to determine the diastereomeric ratio. The major diastereomer is the desired endo-cycloadduct.[2]

Step 3: Subsequent Transformations and Auxiliary Removal

The crude cycloadduct mixture is typically carried forward to the next step without purification. For the synthesis of (-)-Bao Gong Teng A, this involves catalytic hydrogenation to reduce the double bond and saturate the pyridine ring, followed by a series of functional group manipulations. The chiral auxiliary is removed later in the synthetic sequence via hydrolysis, for instance, using LiOH in a methanol/water mixture, similar to the procedure described in Protocol 1.[2]

Mandatory Visualizations

Diels_Alder_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product start1 This compound step1 Step 1: Acylation (Formation of Chiral Dienophile) start1->step1 start2 Acryloyl Chloride start2->step1 start3 1,3-Butadiene step2 Step 2: Diels-Alder Reaction (Lewis Acid Catalyzed) start3->step2 step1->step2 step3 Step 3: Hydrolysis (Auxiliary Cleavage) step2->step3 product Optically Active 3-Cyclohexene-1-carboxylic Acid step3->product

Caption: Experimental workflow for the asymmetric Diels-Alder reaction.

Diels_Alder_Mechanism Proposed Transition State for Diels-Alder Reaction cluster_TS Diene 1,3-Butadiene Dienophile Chiral Acrylate Diene->Dienophile approaches from less hindered bottom face Lewis_Acid TiCl4 Lactate_Auxiliary Methyl (S)-lactate Auxiliary Dienophile->Lactate_Auxiliary blocks top face Lewis_Acid->Dienophile coordinates

Caption: Chelation control model for the Diels-Alder reaction.

Bao_Gong_Teng_A_Pathway A Acrylate of Methyl (S)-lactate C Asymmetric 1,3-Dipolar Cycloaddition A->C B N-benzyl-3-hydroxypyridinium betaine B->C D Diastereomeric Cycloadducts C->D E Reduction & Functional Group Interconversions D->E F Auxiliary Cleavage (Hydrolysis) E->F G (-)-Bao Gong Teng A F->G

Caption: Synthetic pathway towards (-)-Bao Gong Teng A.

Conclusion

This compound is a cost-effective and highly efficient chiral auxiliary for a range of asymmetric transformations. Its application in Diels-Alder and 1,3-dipolar cycloaddition reactions is well-established, providing access to valuable chiral building blocks for natural product synthesis and drug discovery. The straightforward attachment and removal procedures, coupled with the high levels of stereocontrol, make it an attractive choice for researchers in both academic and industrial settings. Further exploration of its utility in other asymmetric reactions, such as alkylations and aldol additions, is a promising area for future research.

References

Application Notes and Protocols for Stereoselective Reductions Using Methyl (S)-(-)-lactate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of methyl (S)-(-)-lactate and its derivatives as chiral auxiliaries in the stereoselective reduction of prochiral ketones. This method offers a valuable strategy for the synthesis of optically active secondary alcohols, which are crucial building blocks in the pharmaceutical industry.

Introduction

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. Chiral alcohols, in particular, are common substructures in many pharmaceutical agents. The use of chiral auxiliaries to control the stereochemical outcome of prochiral ketone reductions is a well-established and effective strategy. This compound, a readily available and inexpensive chiral pool chemical, can be utilized to prepare chiral modifying agents for reducing agents like sodium borohydride, thereby inducing asymmetry in the reduction process.

This document details the application of (S)-lactic acid derivatives in the asymmetric reduction of various ketones, providing protocols and quantitative data to enable researchers to implement this methodology in their own synthetic endeavors.

General Principles

The core principle of this methodology involves the in-situ formation of a chiral reducing agent. Sodium borohydride (NaBH₄), a powerful and versatile reducing agent, is achiral and will produce a racemic mixture of alcohols when used to reduce a prochiral ketone. By introducing a chiral molecule, such as a derivative of (S)-lactic acid, the hydride reagent is modified, creating a chiral environment around the active hydride species. This chiral environment favors the transfer of a hydride ion to one face of the prochiral ketone over the other, leading to an excess of one enantiomer of the resulting alcohol.

The general workflow for this process can be visualized as follows:

G cluster_0 Preparation of Chiral Reducing Agent cluster_1 Asymmetric Reduction cluster_2 Work-up and Isolation A Sodium Borohydride (NaBH4) D In-situ formation of Chiral Borohydride Complex A->D B (S)-Lactic Acid Derivative B->D C Solvent C->D F Reaction Mixture D->F E Prochiral Ketone E->F G Quenching F->G H Extraction G->H I Purification H->I J Chiral Alcohol I->J

Caption: General workflow for the stereoselective reduction of a prochiral ketone.

Quantitative Data Summary

The following table summarizes the results obtained from the asymmetric reduction of various prochiral ketones using a chiral reducing system prepared from sodium borohydride and (S)-lactic acid derivatives.[1][2] The extent of asymmetric induction is influenced by the specific lactic acid derivative, the solvent, and the reaction conditions.

Ketone SubstrateLactic Acid DerivativeSolventYield (%)Enantiomeric Excess (e.e., %)Configuration of Major Enantiomer
Acetophenone(S)-Lactic acidTetrahydrofuran (THF)-15.2(R)
AcetophenoneN-benzyloxycarbonyl-(S)-alanineTetrahydrofuran (THF)-38.3(R)
Propiophenone(S)-Lactic acidTetrahydrofuran (THF)-12.5(R)
PropiophenoneN-benzyloxycarbonyl-(S)-alanineTetrahydrofuran (THF)-35.1(R)
2-Acetylnaphthalene(S)-Lactic acidTetrahydrofuran (THF)-10.8(R)
2-AcetylnaphthaleneN-benzyloxycarbonyl-(S)-alanineTetrahydrofuran (THF)-30.5(R)

Note: Yields were not explicitly reported in the abstract of the primary source. The enantiomeric excess (e.e.) is a measure of the stereoselectivity of the reaction.

Experimental Protocols

The following protocols are based on the methodology described for the asymmetric reduction of ketones using a chirally modified sodium borohydride reagent.[1][2]

Preparation of the Chiral Reducing Agent (In-situ)

Materials:

  • Sodium borohydride (NaBH₄)

  • (S)-Lactic acid or a suitable (S)-lactic acid derivative (e.g., N-benzyloxycarbonyl-(S)-alanine)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the (S)-lactic acid derivative (1.1 equivalents relative to NaBH₄).

  • Add anhydrous solvent (e.g., THF) to dissolve the chiral auxiliary.

  • Cool the solution to the desired temperature (e.g., 0 °C or room temperature, as optimized for the specific reaction).

  • Slowly add sodium borohydride (1.0 equivalent) to the solution with vigorous stirring.

  • Allow the mixture to stir for a predetermined time (e.g., 30-60 minutes) to ensure the formation of the chiral borohydride complex.

Asymmetric Reduction of a Prochiral Ketone (e.g., Acetophenone)

Materials:

  • Pre-formed chiral reducing agent solution

  • Prochiral ketone (e.g., Acetophenone)

  • Anhydrous solvent (e.g., THF)

  • Quenching solution (e.g., dilute hydrochloric acid)

  • Extraction solvent (e.g., Diethyl ether or Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • To the freshly prepared solution of the chiral reducing agent, slowly add a solution of the prochiral ketone (e.g., acetophenone, 1.0 equivalent relative to the ketone) in the same anhydrous solvent.

  • Maintain the reaction at the chosen temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a dilute acid solution (e.g., 1 M HCl) at 0 °C to decompose the excess borohydride and the borate esters. Caution: Hydrogen gas is evolved during this step.

  • Separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 20 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the combined organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude chiral alcohol.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified alcohol using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Reaction Mechanism

The stereoselectivity of the reduction is determined by the differential transition state energies for the hydride transfer to the two enantiotopic faces of the prochiral ketone. The chiral ligand, derived from (S)-lactic acid, coordinates to the boron atom of the borohydride, creating a sterically defined pocket.

The proposed mechanism involves the formation of a chiral trialkoxyborohydride or similar species in situ. The prochiral ketone then coordinates to this chiral complex in a way that minimizes steric interactions. This preferred orientation dictates the face of the carbonyl group that is more accessible to the hydride transfer.

G cluster_0 Mechanism of Stereoselective Reduction A Prochiral Ketone C Transition State 1 (Favored) A->C Attack from less hindered face D Transition State 2 (Disfavored) A->D Attack from more hindered face B Chiral Borohydride Complex B->C B->D E (R)-Alcohol (Major Product) C->E Hydride Transfer F (S)-Alcohol (Minor Product) D->F Hydride Transfer

Caption: Proposed transition states leading to the major and minor enantiomers.

Conclusion

The use of this compound and its derivatives as chiral modifiers for sodium borohydride provides a straightforward and cost-effective method for the asymmetric reduction of prochiral ketones. While the enantioselectivities reported in initial studies are moderate, this methodology serves as a foundational example of employing a readily available chiral pool chemical to induce asymmetry. Further optimization of the lactic acid derivative, solvent, and reaction conditions may lead to improved stereochemical control. These protocols provide a solid starting point for researchers interested in exploring this class of chiral auxiliaries for the synthesis of valuable chiral secondary alcohols.

References

Application Notes and Protocols for the Synthesis of Agrochemicals from Methyl (S)-(-)-lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of chiral agrochemicals utilizing Methyl (S)-(-)-lactate as a versatile and readily available starting material. The focus is on providing practical, step-by-step procedures, quantitative data, and visual representations of synthetic pathways and modes of action to aid in research and development.

Introduction

This compound, a bio-derived and enantiomerically pure compound, serves as a crucial chiral building block in the synthesis of a variety of value-added chemicals, including sophisticated agrochemicals.[1][2] Its inherent chirality is pivotal in producing stereospecific herbicides and pesticides, which often exhibit higher efficacy and improved environmental profiles compared to their racemic counterparts.[3] This document outlines the synthesis of several commercially significant agrochemicals, detailing the necessary experimental procedures and the biological pathways they influence.

Synthesis of Aryloxyphenoxypropionate Herbicides

Aryloxyphenoxypropionate ("fop") herbicides are a class of selective, post-emergence herbicides effective against a wide range of grass weeds.[4] Their mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids in susceptible plants.[5][6] The (R)-enantiomer of these herbicides is typically the herbicidally active form.[7]

Synthesis of Haloxyfop-P-methyl

Haloxyfop-P-methyl is the R-isomer of haloxyfop-methyl and is a potent ACCase inhibitor used to control annual and perennial grasses in broadleaf crops.[7][8] The synthesis commences with the preparation of the key intermediate, (R)-(+)-2-(4-hydroxyphenoxy)propionic acid, from this compound.

Synthetic Workflow for Haloxyfop-P-methyl

methyl_lactate This compound tosyl_lactate (S)-Methyl 2-(tosyloxy)propionate methyl_lactate->tosyl_lactate Tosyl Chloride, Pyridine hydroquinone_adduct Methyl (R)-(+)-2-(4-hydroxyphenoxy)propionate tosyl_lactate->hydroquinone_adduct Hydroquinone, K2CO3 haloxyfop Haloxyfop-P-methyl hydroquinone_adduct->haloxyfop 2,3-dichloro-5-(trifluoromethyl)pyridine, K2CO3, DMSO

Caption: Synthetic pathway for Haloxyfop-P-methyl from this compound.

Experimental Protocol: Synthesis of Methyl (R)-(+)-2-(4-hydroxyphenoxy)propionate

  • Tosylation of this compound:

    • To a solution of this compound (1.0 eq) in pyridine at 0 °C, slowly add p-toluenesulfonyl chloride (1.1 eq).

    • Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

    • Pour the reaction mixture into ice-water and extract with diethyl ether.

    • Wash the organic layer with cold dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-Methyl 2-(p-tolylsulfonyloxy)propanoate.

  • Williamson Ether Synthesis:

    • To a solution of hydroquinone (2.0 eq) in dry acetone, add anhydrous K₂CO₃ (3.0 eq).

    • Add the (S)-Methyl 2-(p-tolylsulfonyloxy)propanoate (1.0 eq) and reflux the mixture for 24 hours.

    • Cool the reaction mixture, filter off the solids, and concentrate the filtrate.

    • Dissolve the residue in diethyl ether and wash with 10% NaOH solution to remove excess hydroquinone.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Purify by column chromatography (silica gel, hexane-ethyl acetate) to afford Methyl (R)-(+)-2-(4-hydroxyphenoxy)propionate.[9]

Experimental Protocol: Synthesis of Haloxyfop-P-methyl [7]

  • Coupling Reaction:

    • In a reaction vessel, dissolve Methyl (R)-(+)-2-(4-hydroxyphenoxy)propionate (1.1 eq) in dimethylacetamide (DMA).

    • Add anhydrous potassium carbonate (a base) and 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq).

    • Heat the mixture under a nitrogen atmosphere.

    • After the reaction is complete (monitored by TLC), cool the mixture and remove the solvent by vacuum distillation.

    • Perform an aqueous workup, including washing with a dilute acid to remove residual base.

    • Wash the organic phase with deionized water, dry, and remove the solvent to yield Haloxyfop-P-methyl.

StepProductStarting MaterialKey ReagentsTypical Yield
1(S)-Methyl 2-(tosyloxy)propionateThis compoundp-Toluenesulfonyl chloride, Pyridine~90%
2Methyl (R)-(+)-2-(4-hydroxyphenoxy)propionate(S)-Methyl 2-(tosyloxy)propionateHydroquinone, K₂CO₃~75%
3Haloxyfop-P-methylMethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate2,3-dichloro-5-(trifluoromethyl)pyridine, K₂CO₃>95%[2]
Synthesis of Cyhalofop-butyl

Cyhalofop-butyl is another important ACCase-inhibiting herbicide, primarily used for post-emergence control of grass weeds in rice cultivation.[10] A highly efficient one-pot synthesis has been developed starting from the key intermediate (R)-2-(4-hydroxyphenoxy)propanoic acid.

Synthetic Workflow for Cyhalofop-butyl

intermediate (R)-2-(4-hydroxyphenoxy)propanoic acid condensation_product Intermediate adduct intermediate->condensation_product 3,4-difluorobenzonitrile, K2CO3, PTC, DMF, 80°C cyhalofop Cyhalofop-butyl condensation_product->cyhalofop Butyl bromide, 80°C

Caption: One-pot synthesis of Cyhalofop-butyl.

Experimental Protocol: One-Pot Synthesis of Cyhalofop-butyl [11]

  • Condensation and Esterification:

    • In a sealed reaction vessel, charge (R)-2-(4-hydroxyphenoxy)propanoic acid (546.5 mg, 1.0 eq), 3,4-difluorobenzonitrile (417.3 mg, 1.0 eq), anhydrous potassium carbonate (974.4 mg, ~2.3 eq), and tetrabutylammonium bisulfate (as a phase transfer catalyst).

    • Add N,N-dimethylformamide (DMF, 4 mL) as the solvent.

    • Heat the mixture to 80°C and stir for 7 hours.

    • Cool the reaction mixture to 50°C.

    • Add butyl bromide (1.233 g, ~3.0 eq) to the mixture.

    • Reseal the vessel and heat at 80°C for an additional 6 hours.

    • After cooling, recover the solvent and excess butyl bromide under reduced pressure.

    • Extract the residue with ethyl acetate (3 x 20 mL).

    • Combine the organic phases and evaporate the solvent to yield crude Cyhalofop-butyl. The product can be further purified if necessary.

ReactionProductCatalystSolventTemperatureTimeYieldOptical Purity (e.e.)
One-pot synthesisCyhalofop-butylTetrabutylammonium bisulfateDMF80°C13 h94.2%98%
No CatalystCyhalofop-butylNoneDMF80°C13 h72%Not reported

Synthesis of Chloroacetamide Herbicides

Chloroacetamide herbicides, such as S-metolachlor and dimethenamid-P, are primarily used as pre-emergence herbicides. Their mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which disrupts cell division and growth in emerging weed seedlings.[11][12][13]

Synthesis of S-metolachlor

S-metolachlor is the more active enantiomer of metolachlor, providing effective control of annual grasses and some broadleaf weeds in various crops.[13] A common synthetic route starts from (R)-methyl lactate (the enantiomer of the title compound, leading to the desired S-configuration in the final product).

Synthetic Workflow for S-metolachlor

r_lactate (R)-Methyl lactate mesylate (R)-2-(Mesyloxy)propionate r_lactate->mesylate MsCl, Et3N alanine_ester (S)-N-(2-methyl-6-ethylphenyl)alanine ester mesylate->alanine_ester 2-Methyl-6-ethylphenylamine amino_alcohol (S)-N-(1'-methyl-2'-hydroxyethyl)-2-methyl-6-ethylaniline alanine_ester->amino_alcohol Reduction (e.g., NaBH4) acylated_alcohol Acylated Intermediate amino_alcohol->acylated_alcohol Chloroacetyl chloride s_metolachlor S-metolachlor acylated_alcohol->s_metolachlor Methylation

Caption: Synthetic pathway for S-metolachlor.

Experimental Protocol: Synthesis of S-metolachlor [14]

  • Mesylation of (R)-Methyl lactate:

    • Dissolve (R)-Methyl lactate (1.0 eq) in dichloromethane or THF.

    • Add triethylamine (1.1 eq) as a base.

    • Cool the mixture to -10 to -5 °C and add methanesulfonyl chloride (1.1 eq).

    • After the reaction is complete, obtain (R)-2-(mesyloxy)propionate by distillation under reduced pressure.

  • Amination:

    • React the (R)-2-(mesyloxy)propionate (1.0 eq) with 2-methyl-6-ethylphenylamine to yield (S)-N-(2-methyl-6-ethylphenyl)alanine ester.

  • Reduction:

    • Reduce the ester group of the alanine derivative using a suitable reducing agent (e.g., sodium borohydride) to form the corresponding amino alcohol.

  • Acylation:

    • Acylate the resulting alcohol with chloroacetyl chloride.

  • Methylation:

    • Perform a methylation reaction to obtain the final product, S-metolachlor.

StepProductTypical YieldEnantiomeric Excess (e.e.)
5 (Methylation)S-metolachlor86%90%

Mode of Action of Synthesized Agrochemicals

Understanding the biochemical pathways targeted by these agrochemicals is crucial for their effective use and for the development of new, improved herbicides.

ACCase Inhibitors (Haloxyfop-P-methyl, Cyhalofop-butyl)

These herbicides target the acetyl-CoA carboxylase (ACCase) enzyme, which is pivotal in the biosynthesis of fatty acids. By inhibiting this enzyme, they disrupt the formation of cell membranes, leading to the cessation of growth and eventual death of susceptible grass species.

ACCase Inhibition Pathway

acetyl_coa Acetyl-CoA accase ACCase Enzyme acetyl_coa->accase malonyl_coa Malonyl-CoA fatty_acids Fatty Acid Biosynthesis malonyl_coa->fatty_acids cell_membranes Cell Membranes fatty_acids->cell_membranes plant_growth Plant Growth cell_membranes->plant_growth plant_death Plant Death plant_growth->plant_death Disruption leads to accase->malonyl_coa herbicide Haloxyfop-P-methyl Cyhalofop-butyl herbicide->accase Inhibition

Caption: Mechanism of action of ACCase inhibiting herbicides.

VLCFA Inhibitors (S-metolachlor, Dimethenamid-P)

These herbicides inhibit the synthesis of very-long-chain fatty acids (VLCFAs), which are crucial components of plant cells. This inhibition disrupts cell division and elongation, particularly in the shoots of germinating seedlings, preventing them from emerging from the soil.[11][12][13][15]

VLCFA Synthesis Inhibition Pathway

fatty_acid_precursors Fatty Acid Precursors vlcfa_synthesis VLCFA Synthesis Enzymes fatty_acid_precursors->vlcfa_synthesis vlcfa Very-Long-Chain Fatty Acids (VLCFAs) cell_division Cell Division & Elongation vlcfa->cell_division seedling_growth Seedling Shoot Growth cell_division->seedling_growth emergence Weed Emergence seedling_growth->emergence vlcfa_synthesis->vlcfa herbicide S-metolachlor Dimethenamid-P herbicide->vlcfa_synthesis Inhibition

References

Application Notes and Protocols for the Synthesis of Polylactic Acid (PLA) from Methyl (S)-(-)-lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polylactic acid (PLA) is a biodegradable and biocompatible aliphatic polyester that has garnered significant attention in the biomedical and pharmaceutical fields.[1] Its applications range from surgical sutures and bone fixation devices to advanced drug delivery systems.[1][2][3] High molecular weight PLA is typically synthesized via the ring-opening polymerization (ROP) of lactide, the cyclic dimer of lactic acid.[4] This document provides detailed protocols for the synthesis of PLA starting from Methyl (S)-(-)-lactate, a renewable resource.

The synthesis is a two-step process:

  • Conversion of this compound to L-lactide: This step involves the catalytic transesterification of methyl lactate to form the cyclic diester, L-lactide.

  • Ring-Opening Polymerization (ROP) of L-lactide to PLA: The purified L-lactide is then polymerized using a catalyst and an initiator to yield high molecular weight PLA.[4]

These notes provide detailed experimental procedures, data presentation in tabular format for easy comparison of process parameters, and diagrams illustrating the reaction pathways and workflows.

Part 1: Synthesis of L-lactide from this compound

This section details the conversion of this compound to its cyclic dimer, L-lactide. This conversion can be achieved through a prepolymer route or a direct vapor-phase condensation.

Experimental Protocol: Vapor-Phase Catalytic Conversion

This protocol is based on the vapor-phase condensation of methyl lactate over a solid catalyst.[5][6]

Materials:

  • This compound

  • TiO2/SiO2 catalyst (5 wt. % TiO2)[5][6]

  • High-purity nitrogen gas

  • Evaporator

  • Flowing reactor

  • Vacuum pump

  • Condenser and collection flask

Procedure:

  • Set up the reaction apparatus consisting of an evaporator connected to a flowing reactor packed with the TiO2/SiO2 catalyst, followed by a condenser and a collection flask.

  • Heat the evaporator to 250°C and the reactor to 260°C.

  • Reduce the pressure of the system to 100 mbar using a vacuum pump.

  • Introduce liquid this compound into the evaporator at a controlled flow rate. The feed rate can be varied from 25 to 55 mmol per gram of catalyst per hour.

  • The vaporized methyl lactate passes through the catalytic bed in the reactor, where it is converted to lactide.

  • The product stream is then cooled in the condenser, and the liquid lactide is collected in the flask.

  • The crude lactide can be purified by recrystallization from a suitable solvent like ethyl acetate or toluene.[7]

Data Presentation: Synthesis of L-lactide from Methyl Lactate
ParameterCatalystTemperature (°C)Pressure (mbar)Methyl Lactate Conversion (%)Lactide Selectivity (%)Lactide Productivity (mmol/gcat·h)Reference
Vapor-Phase Conversion5 wt% TiO2/SiO226010050-53747.8[5][6]

Part 2: Ring-Opening Polymerization (ROP) of L-lactide to Polylactic Acid (PLA)

This section provides a detailed protocol for the synthesis of high molecular weight PLA from the purified L-lactide via ring-opening polymerization, a widely used method for producing PLA with controlled molecular weight.[4][8]

Experimental Protocol: Bulk Polymerization using Tin(II) Octoate

This protocol describes a common method for the bulk polymerization of L-lactide using Tin(II) 2-ethylhexanoate (Sn(Oct)2) as a catalyst and an alcohol as an initiator.[9]

Materials:

  • Purified L-lactide (from Part 1)

  • Tin(II) 2-ethylhexanoate (Sn(Oct)2) solution (e.g., in toluene)

  • Initiator (e.g., 1-dodecanol)

  • Dry, inert reaction vessel (e.g., Schlenk flask)

  • High-vacuum line

  • Chloroform

  • Methanol

Procedure:

  • Thoroughly dry the reaction vessel under vacuum and heat.

  • Introduce the desired amount of purified L-lactide into the reaction vessel.

  • Add the initiator (e.g., 1-dodecanol) to control the molecular weight. The monomer-to-initiator ratio is a critical parameter.

  • Evacuate the vessel and backfill with a dry, inert gas (e.g., nitrogen or argon) multiple times to remove any residual moisture and air.

  • Heat the vessel to melt the L-lactide (melting point of L-lactide is ~97°C). A typical reaction temperature is 130°C.

  • Inject the required amount of Sn(Oct)2 catalyst solution into the molten lactide under an inert atmosphere. The monomer-to-catalyst ratio influences the polymerization rate.

  • Maintain the reaction at the set temperature with continuous stirring for the desired reaction time (e.g., 1 to 24 hours).

  • After the polymerization is complete, cool the reaction mixture to room temperature. The resulting solid is the crude PLA.

  • Dissolve the crude PLA in chloroform.

  • Precipitate the PLA by slowly adding the chloroform solution to an excess of cold methanol with vigorous stirring.

  • Collect the purified PLA by filtration and dry it under vacuum to a constant weight.

Data Presentation: Ring-Opening Polymerization of L-lactide
Monomer:Catalyst RatioMonomer:Initiator RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
4000:14000:11801>9540,000-[10]
2000:1900:113024>95>100,0001.2-1.5[9]
500:1 - 4000:11:1 - 600:1130--Varies-[11]

(Note: Mn = Number-average molecular weight, PDI = Polydispersity Index. Dashes indicate data not specified in the cited source under those exact conditions but are within the general scope of the findings.)

Visualization of Pathways and Workflows

Logical Workflow for PLA Synthesis from this compound

PLA_Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Lactide Synthesis cluster_step2 Step 2: Polymerization cluster_end Final Product This compound This compound Vapor-Phase Conversion Vapor-Phase Conversion This compound->Vapor-Phase Conversion Catalyst (TiO2/SiO2) Heat, Vacuum Purification (Recrystallization) Purification (Recrystallization) Vapor-Phase Conversion->Purification (Recrystallization) Crude L-lactide Ring-Opening Polymerization Ring-Opening Polymerization Purification (Recrystallization)->Ring-Opening Polymerization Purified L-lactide Purification (Precipitation) Purification (Precipitation) Ring-Opening Polymerization->Purification (Precipitation) Catalyst (Sn(Oct)2) Initiator, Heat Polylactic Acid (PLA) Polylactic Acid (PLA) Purification (Precipitation)->Polylactic Acid (PLA) Crude PLA ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination SnOct2 Sn(Oct)2 Active_Catalyst Oct-Sn-OR (Active Catalyst) SnOct2->Active_Catalyst + R-OH ROH R-OH (Initiator) ROH->Active_Catalyst Octanoic_Acid Octanoic Acid Active_Catalyst->Octanoic_Acid Growing_Chain Oct-Sn-O-[Lactoyl]-OR Active_Catalyst->Growing_Chain + Lactide (Coordination-Insertion) Lactide L-Lactide Lactide->Growing_Chain Longer_Chain Oct-Sn-O-[Lactoyl]n+1-OR Growing_Chain->Longer_Chain + n Lactide PLA_Chain HO-[Lactoyl]n+1-OR (PLA) Longer_Chain->PLA_Chain + H2O Catalyst_Hydrolyzed Oct-Sn-OH Longer_Chain->Catalyst_Hydrolyzed + H2O Water H2O (Trace) Water->PLA_Chain

References

Methyl (S)-(-)-lactate: A Green Solvent for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Methyl (S)-(-)-lactate is emerging as a promising green solvent for a wide range of organic reactions. Derived from renewable resources, it offers a sustainable alternative to conventional volatile organic compounds (VOCs). Its favorable physicochemical properties, including high boiling point, low toxicity, and biodegradability, make it an attractive medium for chemical synthesis. This document provides detailed application notes and experimental protocols for the use of this compound in organic reactions, catering to the needs of researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of a solvent's properties is crucial for its application in chemical synthesis. This compound possesses a unique combination of characteristics that render it a versatile and environmentally benign solvent.[1][2]

PropertyValueReference
Molecular Formula C₄H₈O₃[1][2][3]
Molecular Weight 104.10 g/mol [3][4]
Appearance Colorless, clear liquid[1][2][3]
Boiling Point 144-145 °C[2][3]
Density 1.09 g/mL at 25 °C
Refractive Index n20/D 1.413
Solubility Miscible with water and most organic solvents[1]
Optical Activity [α]18/D -8.1°, neat

Applications in Organic Synthesis

While the exploration of this compound as a primary solvent in a broad spectrum of organic reactions is an expanding field, its utility has been demonstrated in several key areas. Furthermore, the closely related ethyl lactate has been extensively studied as a green solvent, and its applications provide strong evidence for the potential of this compound in similar transformations.[5][6]

Biocatalysis: Lipase-Catalyzed Transesterification

This compound has been successfully employed as a reactant and solvent in biocatalytic transformations. A notable example is the synthesis of vitamin derivatives, which are of significant interest to the pharmaceutical and cosmetic industries.

Application: Synthesis of Retinyl L-lactate

A study has shown the successful synthesis of retinyl L-lactate through the transesterification of retinol with this compound, catalyzed by an immobilized lipase.[7] This enzymatic approach offers high selectivity and operates under mild reaction conditions.

Quantitative Data:

ReactionCatalystSolventYieldReference
Retinol + this compound → Retinyl L-lactateImmobilized lipase from Candida antarctica (Novozym 435)This compound90%[7]

Experimental Protocol: General Procedure for Lipase-Catalyzed Transesterification

This protocol is a general guideline adapted from typical lipase-catalyzed transesterification procedures in organic media.

  • Enzyme Preparation: The immobilized lipase (e.g., Novozym 435) is activated by drying under vacuum for 24 hours prior to use.

  • Reaction Setup: In a round-bottom flask, dissolve retinol in this compound. The concentration of retinol should be optimized for the specific reaction scale.

  • Initiation: Add the activated immobilized lipase to the reaction mixture. The enzyme loading is typically between 5-10% (w/w) of the limiting reagent.

  • Reaction Conditions: The reaction is stirred at a controlled temperature, generally between 40-60 °C. The progress of the reaction is monitored by a suitable analytical technique, such as HPLC or TLC.

  • Work-up and Purification: Upon completion, the enzyme is recovered by filtration for potential reuse. The solvent (excess this compound) can be removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure retinyl L-lactate.

Lipase_Catalyzed_Transesterification cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Work-up & Purification Retinol Retinol Mixture Reaction Mixture Retinol->Mixture MethylLactate This compound MethylLactate->Mixture Lipase Immobilized Lipase (Novozym 435) Reaction Stirring at 40-60°C Lipase->Reaction Filtration Filtration Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Product Pure Retinyl L-lactate Chromatography->Product

Caption: Workflow for the lipase-catalyzed synthesis of retinyl L-lactate.

Multicomponent Reactions (MCRs) - An Extrapolation from Ethyl Lactate Studies

Multicomponent reactions are powerful tools in organic synthesis for the efficient construction of complex molecules in a single step. Ethyl lactate has proven to be an excellent green solvent for various MCRs.[6] Given the similar physicochemical properties of methyl and ethyl lactate, it is highly probable that this compound can serve as an effective medium for these reactions as well.

Application Example (from Ethyl Lactate): Synthesis of Spirooxindoles

The synthesis of spirooxindoles, a privileged scaffold in medicinal chemistry, has been successfully achieved in high yields using a one-pot, three-component reaction in an aqueous solution of ethyl lactate under visible light irradiation, without the need for a catalyst.[8]

Quantitative Data (in Ethyl Lactate/Water):

Reactant 1Reactant 2Reactant 3SolventConditionsYieldReference
IsatinMalononitrile2-Hydroxynaphthalene-1,4-dioneEthyl Lactate/WaterVisible light, rtHigh[8]

Experimental Protocol: Proposed Synthesis of Spirooxindoles in this compound

This protocol is adapted from the reported procedure in ethyl lactate.[8]

  • Reactant Preparation: In a glass vial, combine isatin (1.0 mmol), malononitrile (1.2 mmol), and the C-H activated compound (e.g., 2-hydroxynaphthalene-1,4-dione, 1.0 mmol).

  • Solvent Addition: Add a mixture of this compound and water (e.g., 1:1 v/v, 5 mL).

  • Reaction Conditions: Stir the reaction mixture at room temperature under irradiation from a visible light source (e.g., a household compact fluorescent lamp).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the solid product is typically collected by filtration, washed with cold ethanol, and dried to afford the pure spirooxindole derivative. No chromatographic purification is generally required.

MCR_Spirooxindole cluster_reactants Reactants Isatin Isatin Reaction Visible Light Room Temperature Isatin->Reaction Malononitrile Malononitrile Malononitrile->Reaction CH_Acid C-H Activated Compound CH_Acid->Reaction Solvent This compound / Water Solvent->Reaction Product Spirooxindole Derivative Reaction->Product

Caption: Proposed multicomponent synthesis of spirooxindoles in this compound.

Conclusion

This compound stands out as a viable and environmentally responsible solvent for organic synthesis. Its renewable origin, biodegradability, and low toxicity align with the principles of green chemistry. While direct literature on its broad application is still growing, the successful use in biocatalysis and the extensive data available for its close analogue, ethyl lactate, strongly support its potential in a variety of organic transformations, including multicomponent reactions. The protocols provided herein serve as a starting point for researchers to explore the utility of this compound in their own synthetic endeavors, contributing to the development of more sustainable chemical processes. Further research into the application of this compound is encouraged to fully elucidate its capabilities as a green solvent.

References

Application Note: Protocol for the Esterification of (S)-Lactic Acid to its Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-Lactic acid is a valuable chiral building block in the synthesis of pharmaceuticals and biodegradable polymers. Its conversion to the corresponding methyl ester, methyl (S)-lactate, is a common and crucial step in many synthetic routes. This application note provides a detailed protocol for the efficient esterification of (S)-lactic acid to methyl (S)-lactate via Fischer-Speier esterification. The protocol includes information on reaction conditions, purification, and expected outcomes, supported by quantitative data and visual diagrams of the experimental workflow and reaction mechanism.

Quantitative Data Summary

The yield and conversion of the esterification of lactic acid are influenced by several factors, including the molar ratio of methanol to lactic acid, the type and concentration of the catalyst, reaction temperature, and time. The following table summarizes representative data from various studies.

Molar Ratio (Methanol:Lactic Acid)Catalyst (wt%)Temperature (°C)Reaction Time (h)Conversion (%)Yield (%)Purity (%)Optical Purity (ee%)Reference
2.5:1H₂SO₄ (catalytic)1001-4-80-85->99Organic Syntheses
3:1H₂SO₄ (3%)Reflux0.67~80---
1:1H₂SO₄ (3%)Reflux0.67~57---
8:1Supercritical CO₂1106High---[1]
-None (autocatalytic)85-Low---[2]
-Amberlyst 1585-High---[2]

Note: The data presented is a synthesis from multiple sources and experimental conditions may vary. Direct comparison between entries may not be fully representative.

Experimental Protocol: Fischer-Speier Esterification of (S)-Lactic Acid

This protocol describes the acid-catalyzed esterification of (S)-lactic acid with methanol.

Materials:

  • (S)-Lactic acid (e.g., 85-90% aqueous solution)

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether or other suitable extraction solvent

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine (S)-lactic acid and a molar excess of anhydrous methanol (a molar ratio of 3:1 to 5:1 is recommended for high conversion).

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid to the mixture. A typical loading is a few drops or approximately 0.5-1% of the total reaction volume.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. The reaction temperature will be close to the boiling point of methanol (~65 °C). Maintain the reflux for 2-4 hours. The reaction progress can be monitored by techniques such as TLC or GC if desired.

  • Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the sulfuric acid catalyst. Add the bicarbonate solution slowly and with stirring, as the neutralization will produce carbon dioxide gas. Continue adding until the effervescence ceases and the pH of the solution is neutral to slightly basic.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Add a suitable organic solvent, such as diethyl ether, to extract the methyl (S)-lactate. Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate, and then drain the aqueous layer.

  • Washing: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove any remaining water-soluble impurities. Separate and discard the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Swirl the flask and let it stand for 10-15 minutes.

  • Solvent Removal: Decant or filter the dried organic solution to remove the drying agent. Remove the organic solvent using a rotary evaporator to obtain the crude methyl (S)-lactate.

  • Purification: For higher purity, the crude product can be purified by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of methyl (S)-lactate (approximately 144-145 °C at atmospheric pressure, or lower under vacuum).

Visualizations

Experimental Workflow

Esterification_Workflow Experimental Workflow for Methyl (S)-Lactate Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Combine (S)-Lactic Acid and Methanol catalyst Add H₂SO₄ Catalyst reactants->catalyst reflux Reflux for 2-4 hours catalyst->reflux cool Cool to Room Temperature reflux->cool neutralize Neutralize with NaHCO₃ cool->neutralize extract Extract with Diethyl Ether neutralize->extract wash Wash with Brine extract->wash dry Dry with Na₂SO₄ wash->dry evaporate Solvent Removal (Rotary Evaporator) dry->evaporate distill Fractional Distillation evaporate->distill product Pure Methyl (S)-Lactate distill->product

Caption: Workflow for the synthesis of methyl (S)-lactate.

Reaction Mechanism

Fischer_Esterification_Mechanism Fischer Esterification Mechanism of (S)-Lactic Acid lactic_acid (S)-Lactic Acid protonated_carbonyl Protonated Carbonyl lactic_acid->protonated_carbonyl Protonation by H⁺ tetrahedral_intermediate Tetrahedral Intermediate protonated_carbonyl->tetrahedral_intermediate Nucleophilic Attack by Methanol methanol Methanol (Nucleophile) methanol->tetrahedral_intermediate protonated_hydroxyl Protonated Hydroxyl tetrahedral_intermediate->protonated_hydroxyl Proton Transfer proton_transfer Proton Transfer protonated_ester Protonated Ester protonated_hydroxyl->protonated_ester Elimination of Water water_elimination Water Elimination methyl_lactate Methyl (S)-Lactate protonated_ester->methyl_lactate Deprotonation catalyst_regen Catalyst Regeneration (H⁺)

Caption: Mechanism of acid-catalyzed esterification.

References

Application Notes and Protocols for the Quantification of Methyl (S)-(-)-lactate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl (S)-(-)-lactate is a chiral ester of significant interest in various fields, including pharmaceuticals, biotechnology, and materials science. Its enantiomeric purity is often a critical quality attribute, necessitating accurate and reliable quantitative analysis. This document provides detailed application notes and protocols for the quantification of this compound using various analytical techniques, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and enzymatic assays.

Chromatographic Methods: Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the quantification of volatile compounds like this compound. Chiral GC columns can be employed for the direct separation of enantiomers. In many cases, derivatization of the analyte is performed to improve its volatility and chromatographic behavior.

Quantitative Data Summary
MethodAnalyte(s)DerivatizationColumnDetectorLODLOQLinearity RangeAccuracy/RecoveryPrecision (RSD)Reference
GC-FID Lactic AcidEthyl ChloroformateCapillaryFID0.67 µmol/L2.20 µmol/L0.100 - 5.00 mmol/L (r=0.9997)99.6% - 100.76%<5.49%[1][2][3]
GC-MS (R)- and (S)-lactic acidO-pentafluoropropionylated (S)-(+)-3-methyl-2-butyl esterAchiral CapillaryMS0.011 µg/mL-0.1 - 15.0 µg7.7% - 1.4% (RE)3.4% - 6.2%[4]
Chiral GC D- and L-isomers of methyl lactateNone2,3,6-tri-O-octanoyl-β-cyclodextrin coated capillaryFID-----[5]
Experimental Protocol: Chiral GC-FID Analysis of this compound

This protocol describes the direct quantification of this compound using a chiral capillary gas chromatography column with a flame ionization detector (FID).

1. Materials and Reagents:

  • This compound standard (≥98% purity)

  • Methyl (R)-(+)-lactate standard

  • Solvent (e.g., acetone, chloroform, or methanol)[6]

  • Inert gas for mobile phase (e.g., helium or hydrogen)[5]

2. Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Chiral capillary column (e.g., 2,3,6-tri-O-octanoyl-β-cyclodextrin coated, 20-30 m length, 250-320 µm inner diameter, 0.31 µm film thickness)[5].

  • Autosampler or manual injector.

3. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in the chosen solvent (e.g., 0.1 mg/mL in acetone). Perform serial dilutions to create a series of calibration standards.[6]

  • Sample Preparation: Dilute the sample containing this compound with the solvent to a concentration within the calibration range.[6]

4. GC-FID Conditions:

  • Injector Temperature: 200°C - 280°C[5]

  • Detector Temperature: 250°C - 280°C[5]

  • Oven Temperature Program: 50°C - 80°C (isothermal)[5]

  • Carrier Gas Flow Rate: 25 - 35 cm/s[5]

  • Injection Volume: 0.4 - 1.0 µL[6]

  • Split Ratio: As required for optimal peak shape and sensitivity.

5. Data Analysis:

  • Record the chromatograms for the standards and samples.

  • Identify the peaks for this compound and any other relevant isomers based on their retention times.

  • Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations.

  • Quantify the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Experimental Workflow: GC Analysis

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Standard This compound Standard Dilution Dilution with Solvent Standard->Dilution Sample Test Sample Sample->Dilution Injection Injection Dilution->Injection GC_Column Chiral GC Column Separation Chromatographic Separation GC_Column->Separation Injection->GC_Column Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Integration->Quantification Calibration->Quantification

Caption: Workflow for the quantification of this compound using GC-FID.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC)

HPLC, especially when coupled with tandem mass spectrometry (HPLC-MS/MS), offers high sensitivity and selectivity for the analysis of lactate enantiomers in complex matrices. Chiral stationary phases are essential for the separation of (S)- and (R)-lactate.

Quantitative Data Summary
MethodAnalyte(s)ColumnMobile PhaseDetectorLODLOQLinearity RangeReference
HPLC-MS/MS L- and D-Lactic AcidAstec CHIROBIOTIC RAcetonitrile/Ammonium AcetateMS/MS--L-lactic acid: 2-400 µmol/L; D-lactic acid: 0.5-100 µmol/L[7]
HPLC-MS/MS D- and L-Lactic AcidChirobiotic Teicoplanin Aglycone (TAG)Polar OrganicMS/MSL-lactic acid: 0.2 mg/L; D-lactic acid: 0.4 mg/LL-lactic acid: 0.5 mg/L; D-lactic acid: 1.3 mg/LL-lactic acid: 3-1000 mg/L; D-lactic acid: 0.5-160.8 mg/L[8][9]
RP-HPLC Lactic Acid and Methyl LactatePurospher STAR C180.005 mol/L H2SO4/Methanol (9:1, V/V)Diode Array Detector (210 nm)---[10]
Experimental Protocol: Chiral HPLC-MS/MS Analysis of Lactate Enantiomers

This protocol is for the simultaneous determination of D- and L-lactic acid (from which this compound can be derived or analyzed after hydrolysis) in biological samples.

1. Materials and Reagents:

  • L-lactic acid and D-lactic acid standards.

  • Acetonitrile (HPLC grade).

  • Ammonium acetate.

  • Water (HPLC grade).

2. Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Chiral HPLC column (e.g., Astec CHIROBIOTIC® R or Chirobiotic TAG)[7][8].

3. Sample Preparation:

  • Standard Preparation: Prepare stock solutions of L- and D-lactic acid in a suitable solvent (e.g., water). Create a series of working standards by diluting the stock solutions with the mobile phase.

  • Sample Pre-treatment (for biological samples):

    • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) to the sample.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

    • If analyzing this compound, a hydrolysis step to convert it to S-(-)-lactic acid may be necessary depending on the specific requirements of the assay.

4. HPLC-MS/MS Conditions:

  • Column: Astec CHIROBIOTIC® R.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 33.3 mmol/L ammonium acetate)[11].

  • Flow Rate: 0.7 mL/min[11].

  • Column Temperature: 4°C[11].

  • Injection Volume: 5-20 µL.

  • MS/MS Detection: Operate in negative ion mode with multiple reaction monitoring (MRM) for the specific transitions of lactate.

5. Data Analysis:

  • Integrate the peak areas for the D- and L-lactic acid enantiomers in both standards and samples.

  • Construct separate calibration curves for each enantiomer.

  • Determine the concentration of each enantiomer in the samples from their respective calibration curves.

Logical Relationship: HPLC-MS/MS Analysis

HPLC_Workflow Sample_Prep Sample Preparation (e.g., Protein Precipitation) HPLC_Separation Chiral HPLC Separation Sample_Prep->HPLC_Separation Ionization Electrospray Ionization (ESI) HPLC_Separation->Ionization Mass_Analysis1 Quadrupole 1 (Precursor Ion Selection) Ionization->Mass_Analysis1 CID Collision Cell (Fragmentation) Mass_Analysis1->CID Mass_Analysis2 Quadrupole 3 (Product Ion Selection) CID->Mass_Analysis2 Detector Detector Mass_Analysis2->Detector Data_Acquisition Data Acquisition & Processing Detector->Data_Acquisition

Caption: Logical flow of the chiral HPLC-MS/MS analytical method.

Enzymatic Assays

Enzymatic assays provide a rapid and often high-throughput method for the quantification of lactate. These assays are typically based on the enzymatic conversion of lactate, leading to a change in absorbance or fluorescence.

Quantitative Data Summary
MethodEnzymePrincipleDetectionDetection LimitReference
LDH Assay Lactate Dehydrogenase (LDH)NAD+ reduction to NADHAbsorbance at 340 nm-[12][13][14]
Lactate Oxidase Assay Lactate OxidaseH2O2 production, coupled reactionColorimetric (550 nm)0.4 mg/dL[15]
Fluorometric Assay Lactate OxidaseCoupled enzymatic reactionFluorescence (λex=535/λem=587 nm)20 pmol/well[16]
Experimental Protocol: LDH-Based Enzymatic Assay for L-Lactate

This protocol measures L-lactate concentration via the reduction of NAD+ to NADH, which is monitored by the increase in absorbance at 340 nm.

1. Materials and Reagents:

  • L-Lactate standard solution.

  • Glycine-hydrazine buffer (pH 9.2)[12].

  • Nicotinamide adenine dinucleotide (NAD+).

  • L-Lactate Dehydrogenase (LDH) enzyme[12].

  • 96-well microplate.

2. Assay Buffer Preparation:

  • Prepare a glycine-hydrazine buffer.

  • Just before use, prepare the assay buffer by dissolving NAD+ and LDH in the glycine-hydrazine buffer to final concentrations of approximately 2.5 mM NAD+ and 8 U/mL LDH.[12]

3. Procedure:

  • Standard Curve:

    • Prepare a series of L-lactate standards in the assay buffer (e.g., 0-20 mM).[12]

    • Add a defined volume of each standard to separate wells of the microplate.

  • Samples:

    • Add the same volume of your samples to other wells.

  • Reaction Initiation:

    • Add the assay buffer containing NAD+ and LDH to all wells to start the reaction.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for a specified time (e.g., 15 minutes).[13]

    • Measure the absorbance at 340 nm using a microplate reader.[12]

4. Data Analysis:

  • Subtract the absorbance of the blank (0 mM lactate) from all standard and sample readings.

  • Plot the corrected absorbance values of the standards against their concentrations to create a standard curve.

  • Determine the L-lactate concentration in the samples by comparing their absorbance to the standard curve.

Signaling Pathway: Enzymatic Lactate Assay

Enzymatic_Pathway L_Lactate L-Lactate Pyruvate Pyruvate L_Lactate->Pyruvate Oxidation NAD NAD+ NADH NADH NAD->NADH Reduction Measurement Measure Absorbance at 340 nm NADH->Measurement LDH L-Lactate Dehydrogenase LDH->Pyruvate LDH->NADH

Caption: Principle of the LDH-based enzymatic assay for L-lactate quantification.

References

Application Notes: Chiral HPLC Analysis of Methyl (S)-(-)-lactate for Enantiomeric Purity Determination

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl lactate, a key chiral intermediate in the synthesis of pharmaceuticals and agrochemicals, necessitates precise determination of its enantiomeric purity. The biological activity of chiral molecules is often enantiomer-specific, with one enantiomer exhibiting therapeutic effects while the other may be inactive or even toxic. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation and quantification of methyl (S)-(-)-lactate and its corresponding (R)-(+)-enantiomer.

Challenges in Analysis

The primary challenge in the HPLC analysis of methyl lactate is its weak ultraviolet (UV) chromophore, making direct detection at standard wavelengths like 254 nm difficult.[1] Detection at lower wavelengths, such as 210 nm, is possible but can be susceptible to baseline noise and interference from common HPLC solvents.[1][2] To enhance detection sensitivity, derivatization of the lactate molecule to introduce a strong chromophore, such as a nitrobenzyl group, can be employed.[3]

Methodology Overview

This document outlines two primary approaches for the chiral HPLC analysis of lactate enantiomers: a direct method for methyl lactate and an indirect method involving derivatization. The methods utilize polysaccharide-based chiral stationary phases (CSPs), which are widely recognized for their excellent enantioselective capabilities for a broad range of compounds.[3][4]

Experimental Protocols

Protocol 1: Direct Chiral HPLC Analysis of Methyl Lactate

This protocol is suitable for the direct analysis of methyl lactate, particularly when high concentrations are available or when derivatization is not desirable.

1. Sample Preparation: a. Prepare a stock solution of the methyl lactate sample in the mobile phase or a miscible solvent (e.g., ethanol, isopropanol) at a concentration of approximately 1 mg/mL.[1] b. If necessary, dilute the stock solution to an appropriate concentration for analysis. c. Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[5]

2. HPLC Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Diode Array Detector (DAD) is required.

  • Chiral Column: Chiralpak® AD-3 (150 x 4.6 mm ID, 3 µm) or a similar polysaccharide-based column.[6]

  • Mobile Phase: A mixture of n-heptane and isopropanol (IPA) in a 90:10 (v/v) ratio.[6] The mobile phase should be freshly prepared and degassed.

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 25 °C.[6]

  • Injection Volume: 20 µL.[6]

  • Detection: UV detection at 210 nm.[2]

3. Data Analysis: a. Identify the peaks corresponding to the (S)- and (R)-enantiomers of methyl lactate based on their retention times. b. Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100

Protocol 2: Indirect Chiral HPLC Analysis via Derivatization

This protocol is recommended for samples with low concentrations of methyl lactate or when enhanced detection sensitivity is required. The derivatization with 2-nitrobenzyl bromide introduces a strong chromophore.[3]

1. Derivatization Procedure: a. To a solution of lactic acid (or its salt) in acetonitrile or water, add a base such as potassium carbonate or triethylamine.[3] b. Add 2-nitrobenzyl bromide to the mixture. c. Allow the reaction to proceed to completion. The resulting product is 2-nitrobenzyl lactate.[3]

2. Sample Preparation: a. After the reaction, the crude mixture can be directly analyzed or purified if necessary. b. Dilute the sample in the mobile phase to a suitable concentration. c. Filter the solution through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

  • HPLC System: As described in Protocol 1.

  • Chiral Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel).[3][7]

  • Mobile Phase: A mixture of n-hexane and 2-propanol in an 80:20 (v/v) ratio.[3]

  • Flow Rate: 0.5 mL/min.[3]

  • Column Temperature: Room temperature.[3]

  • Injection Volume: 10 µL.

  • Detection: UV detection at 254 nm.[3]

4. Data Analysis: a. As described in Protocol 1.

Quantitative Data Summary

The following tables summarize typical chromatographic parameters for the chiral separation of lactate derivatives on different chiral stationary phases.

Table 1: Chiral HPLC Separation of Lactate Derivatives

CompoundChiral ColumnMobile Phase (v/v)Flow Rate (mL/min)Detection (nm)Separation Factor (α)Resolution (Rs)Reference
2-Nitrobenzyl lactateChiralpak® IAn-Hexane / 2-Propanol (80:20)0.52541.133.57[3]
Benzyl lactateChiralcel® OD-Hn-Hexane / 2-Propanol (98:2)0.52101.051.77[4]
Lactic AcidChirobiotic TReversed-phase---1.9[3]
Lactic AcidChirobiotic RReversed-phase---1.7[3]

Note on Alternative Methods: Chiral Gas Chromatography (GC)

For the analysis of methyl lactate, chiral Gas Chromatography (GC) presents a powerful alternative to HPLC. A reported method using a chiral capillary column with 2,3,6-tri-O-octanoyl-β-cyclodextrin as the stationary phase achieved a baseline separation of D and L methyl lactate enantiomers with a high resolution of 5.49.[8][9][10] This suggests that for applications requiring very high resolution, chiral GC should be considered.

Visualizations

G Experimental Workflow: Direct Chiral HPLC Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Prepare 1 mg/mL Methyl Lactate Solution prep2 Filter through 0.45 µm Syringe Filter prep1->prep2 hplc1 Inject 20 µL into HPLC System prep2->hplc1 hplc2 Column: Chiralpak® AD-3 Mobile Phase: n-Heptane/IPA (90:10) Flow Rate: 1.0 mL/min Temperature: 25 °C hplc1->hplc2 hplc3 UV Detection at 210 nm hplc2->hplc3 data1 Identify Enantiomer Peaks hplc3->data1 data2 Calculate Enantiomeric Excess (% ee) data1->data2

Caption: Workflow for direct chiral HPLC analysis of methyl lactate.

G Experimental Workflow: Indirect Chiral HPLC Analysis via Derivatization cluster_deriv Derivatization cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis deriv1 React Lactic Acid with 2-Nitrobenzyl Bromide deriv2 Formation of 2-Nitrobenzyl Lactate deriv1->deriv2 prep1 Dilute Derivatized Sample deriv2->prep1 prep2 Filter through 0.45 µm Syringe Filter prep1->prep2 hplc1 Inject 10 µL into HPLC System prep2->hplc1 hplc2 Column: Chiralpak® IA Mobile Phase: n-Hexane/2-Propanol (80:20) Flow Rate: 0.5 mL/min hplc1->hplc2 hplc3 UV Detection at 254 nm hplc2->hplc3 data1 Identify Enantiomer Peaks hplc3->data1 data2 Calculate Enantiomeric Excess (% ee) data1->data2

Caption: Workflow for indirect chiral HPLC analysis of lactate.

References

Application Note: Chiral GC Method for the Enantiomeric Separation of Methyl Lactate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl lactate, a significant chiral intermediate in the pharmaceutical and agrochemical industries, exists as two enantiomers: Methyl (S)-(-)-lactate and Methyl (R)-(+)-lactate. The stereochemistry of these isomers is crucial as they often exhibit different biological activities. For instance, optically pure methyl lactate isomers are key precursors in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like (S)-Ibuprofen, and potent fungicides such as Metalaxyl-M (the R-isomer). Consequently, the accurate determination of the enantiomeric purity of methyl lactate is paramount for quality control and regulatory compliance. This application note details a robust and highly selective chiral gas chromatography (GC) method for the baseline separation of methyl lactate enantiomers.

Principle of the Method

The separation of methyl lactate enantiomers is achieved using a chiral capillary gas chromatography column. The stationary phase of this column is a cyclodextrin derivative, specifically 2,3,6-tri-O-octanoyl-β-cyclodextrin[1][2]. Cyclodextrins are cyclic oligosaccharides that possess a chiral cavity. The separation mechanism relies on the formation of transient, diastereomeric inclusion complexes between the methyl lactate enantiomers and the chiral stationary phase[2]. The differing stability of these complexes for the (S) and (R) isomers leads to different retention times in the chromatographic system, enabling their separation and quantification. A flame ionization detector (FID) is employed for the sensitive detection of the eluted isomers.

Experimental Protocols

This section provides a detailed protocol for the preparation of samples and the operation of the gas chromatograph for the chiral separation of methyl lactate isomers.

Materials and Reagents
  • Solvent: Acetone (or Chloroform/Methanol), HPLC grade or equivalent.

  • Standards:

    • This compound (or L-methyl lactate)

    • Methyl (R)-(+)-lactate (or D-methyl lactate)

  • Sample: Methyl lactate mixture of unknown enantiomeric composition.

  • Gases:

    • Carrier Gas: Nitrogen or Helium, high purity (99.999%)

    • FID Gases: Hydrogen and Air, high purity

Instrumentation and Chromatographic Conditions
  • Gas Chromatograph: A system equipped with a capillary split/splitless injector and a flame ionization detector (FID).

  • Chiral GC Column: A capillary column coated with 2,3,6-tri-O-octanoyl-β-cyclodextrin as the chiral stationary phase[1][2].

  • Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.

The specific chromatographic conditions are summarized in the table below.

Sample Preparation
  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of this compound and Methyl (R)-(+)-lactate in the chosen solvent (e.g., acetone) to prepare individual stock solutions.

    • Prepare a racemic standard solution by mixing equal volumes of the individual stock solutions.

    • Dilute the stock solutions with the solvent to a final concentration of approximately 0.1 mg/mL for GC analysis[1].

  • Sample Solution Preparation:

    • Accurately weigh and dissolve the methyl lactate sample in the chosen solvent to achieve a final concentration of approximately 0.1 mg/mL[1].

GC Analysis Procedure
  • Instrument Setup: Set up the gas chromatograph according to the parameters outlined in the data table below.

  • Equilibration: Allow the system to equilibrate until a stable baseline is achieved.

  • Injection: Inject 0.4 to 1.0 µL of the prepared standard or sample solution into the GC using the split injection mode[1].

  • Data Acquisition: Start the data acquisition and record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

  • Analysis: Identify the peaks corresponding to the this compound and Methyl (R)-(+)-lactate isomers by comparing their retention times with those of the individual standards.

  • Quantification: Determine the enantiomeric composition of the sample by calculating the peak area percentages of the two isomers.

Data Presentation

The following table summarizes the quantitative data and chromatographic conditions for the chiral separation of methyl lactate isomers.

ParameterValueReference
Chromatographic Column
Stationary Phase2,3,6-tri-O-octanoyl-β-cyclodextrin[1][2]
Column Length20 - 30 m[1][2]
Internal Diameter250 - 320 µm[1][2]
Film Thickness0.25 - 0.35 µm (0.31 µm preferred)[1][2]
GC Parameters
Carrier GasNitrogen (or other inert gas)[1]
Flow Rate25 - 35 cm/s (29 cm/s preferred)[1]
Injection ModeSplit[1]
Split Ratio20:1 to 50:1 (50:1 preferred)[1]
Injector Temperature200 - 280 °C (250 °C preferred)[1]
Oven TemperatureIsothermal at 50 - 80 °C (60 °C preferred)[1]
Detector (FID)
Detector Temperature250 - 280 °C (280 °C preferred)[1]
Performance
Resolution (Rs)Up to 5.49[1]

Results and Discussion

The described chiral GC method provides excellent separation of this compound and Methyl (R)-(+)-lactate enantiomers, achieving baseline resolution with a high resolution value of up to 5.49[1]. This level of separation is significantly better than that reported for other chiral stationary phases, such as 2,3-di-O-allyl-6-O-octanoyl-β-cyclodextrin, which only yielded a resolution of 1.74 for the same enantiomers[1][2].

The high resolution achieved with the 2,3,6-tri-O-octanoyl-β-cyclodextrin stationary phase allows for accurate quantification of the enantiomeric excess (e.e.) in various samples. The isothermal oven temperature program ensures stable and reproducible retention times.

It is noteworthy that the choice of the cyclodextrin derivative can influence the separation mechanism and even the elution order of the enantiomers. For instance, studies on other cyclodextrin-based columns have also shown baseline separation of methyl lactate isomers, but with a reversed elution order depending on the specific stationary phase used. This highlights the importance of the specific interactions between the analyte and the chiral selector.

A typical chromatogram obtained using this method would show two well-resolved, sharp peaks corresponding to the two methyl lactate enantiomers against a stable baseline. The high resolution ensures that the peaks are completely separated, allowing for straightforward integration and accurate area determination for each enantiomer.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol, from sample preparation to data analysis.

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing cluster_results Results prep_standards Prepare Standard Solutions (0.1 mg/mL in Acetone) gc_inject Inject Sample (0.4 - 1.0 µL, Split Mode) prep_standards->gc_inject prep_sample Prepare Sample Solution (0.1 mg/mL in Acetone) prep_sample->gc_inject gc_setup Set GC Parameters (Column, Temps, Flow) gc_setup->gc_inject gc_run Run Isothermal Program (e.g., 60 °C) gc_inject->gc_run acquire_data Acquire Chromatogram gc_run->acquire_data analyze_peaks Identify & Integrate Peaks acquire_data->analyze_peaks quantify Calculate Enantiomeric Purity analyze_peaks->quantify

Caption: Workflow for the chiral GC analysis of methyl lactate isomers.

Chiral Recognition Mechanism

This diagram illustrates the principle of chiral separation using a cyclodextrin-based stationary phase.

Chiral_Recognition cluster_0 Mobile Phase (Carrier Gas) cluster_1 Chiral Stationary Phase cluster_2 Separated Enantiomers racemic_mixture Racemic Methyl Lactate (S- and R-isomers) interaction Differential Interaction racemic_mixture->interaction csp β-Cyclodextrin Cavity enantiomer_S S-isomer (e.g., weaker interaction, elutes first) csp->enantiomer_S t_R1 enantiomer_R R-isomer (e.g., stronger interaction, elutes later) csp->enantiomer_R t_R2 interaction->csp

Caption: Principle of enantiomeric separation on a chiral stationary phase.

References

Application Notes and Protocols: Protecting Group Strategies for the Hydroxyl Group of Methyl (S)-(-)-lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (S)-(-)-lactate is a valuable chiral building block in organic synthesis. Its secondary hydroxyl group often requires protection to prevent unwanted side reactions during subsequent synthetic transformations. The choice of a suitable protecting group is critical and depends on the stability of the group to the reaction conditions planned for the rest of the synthesis, as well as the conditions required for its eventual removal. This document provides detailed application notes and experimental protocols for the protection of the hydroxyl group of this compound with common protecting groups—tert-Butyldimethylsilyl (TBS), Benzyl (Bn), and Tetrahydropyranyl (THP)—and their subsequent deprotection.

tert-Butyldimethylsilyl (TBS) Ether Protection

Application Notes

The tert-butyldimethylsilyl (TBS) group is one of the most widely used protecting groups for alcohols due to its ease of introduction, stability across a broad range of non-acidic and non-fluoride conditions, and selective removal.[1][2] TBDMS ethers are stable to organometallic reagents (e.g., Grignard reagents), hydrides, and many oxidizing and reducing agents.[3] Its steric bulk allows for selective protection of less hindered alcohols. For this compound, the TBS group provides robust protection for its secondary hydroxyl group. Deprotection is typically achieved under mild conditions using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or with acid catalysis.[1][2]

Quantitative Data Summary
StepReagents & ConditionsSolventTimeTempYieldReference
Protection Methyl (S)-lactate (1 eq), TBDMS-Cl (1 eq), Imidazole (1.5 eq)DMF18 h0°C to RT~96%[4]
Deprotection (Fluoride) TBS-protected Methyl lactate (1 eq), TBAF (1.0 M solution, 1.1 eq)THF18 hRT~97%[1]
Deprotection (Acid) TBS-protected Methyl lactate (1 eq), Acetyl Chloride (cat.), MethanolMeOH10-60 min0°C to RTHigh[5][6]
Experimental Protocols

Protocol 1.1: Protection of this compound as its TBS Ether Adapted from Organic Syntheses, Coll. Vol. 9, p.424 (1998); Vol. 72, p.238 (1995).[4]

  • To a solution of this compound (1.0 eq) and imidazole (1.5 eq) in anhydrous dimethylformamide (DMF, approx. 0.5 M), cool the flask to 0 °C in an ice bath.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.0 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Quench the reaction by adding water and extract the product with hexanes (2x).

  • Combine the organic layers, wash with saturated brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product, Methyl (S)-2-(tert-butyldimethylsilyloxy)propanoate, by vacuum distillation to yield a colorless liquid (~96%).

Protocol 1.2: Deprotection of TBS-protected this compound using TBAF [1]

  • Dissolve the TBS-protected this compound (1.0 eq) in tetrahydrofuran (THF).

  • Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) to the mixture at room temperature.

  • Stir the reaction for 18 hours at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Concentrate the mixture in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the deprotected this compound.

Workflow Diagram

TBS_Protection_Workflow cluster_protection TBS Protection cluster_deprotection TBS Deprotection A This compound B Add TBDMS-Cl, Imidazole in DMF A->B 1.0 eq C Methyl (S)-2-(tert-butyldimethylsilyloxy)propanoate B->C ~96% Yield D Methyl (S)-2-(tert-butyldimethylsilyloxy)propanoate E Add TBAF in THF or cat. AcCl in MeOH D->E 1.0 eq F This compound E->F High Yield

TBS Protection and Deprotection Workflow.

Benzyl (Bn) Ether Protection

Application Notes

The benzyl (Bn) group is a robust protecting group for alcohols, stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[7] This makes it suitable for multi-step syntheses where TBS ethers might be too labile. The most common method for its introduction is the Williamson ether synthesis, which involves strongly basic conditions (e.g., NaH).[8] Milder, neutral conditions have also been developed.[9] Deprotection is most frequently achieved by catalytic hydrogenolysis (e.g., H₂ over Pd/C), which is a mild and high-yielding method, provided no other reducible functional groups (like alkenes or alkynes) are present in the molecule.[7][10]

Quantitative Data Summary
StepReagents & ConditionsSolventTimeTempYieldReference
Protection Methyl (R)-lactate (1 eq), Benzyl halide (1-1.2 eq), Sodium tert-amylate (1-1.2 eq)Toluene-0°C to RT87.6% (after hydrolysis)[11]
Deprotection Benzyl-protected Methyl lactate (1 eq), 10% Pd/C, H₂ balloonMethanol-RTHigh[8][10]
Experimental Protocols

Protocol 2.1: Protection of this compound as its Benzyl Ether Adapted from CN113233972A.[11]

  • In a reaction flask under an inert atmosphere, dissolve this compound (1.0 eq) in an appropriate anhydrous solvent like toluene.

  • Cool the solution to 0 °C and add sodium tert-amylate (1.1 eq) portion-wise.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product, Methyl (S)-2-(benzyloxy)propanoate, by flash column chromatography.

Protocol 2.2: Deprotection of Benzyl-protected this compound by Catalytic Hydrogenolysis [8][10]

  • Dissolve the Benzyl-protected this compound (1.0 eq) in methanol.

  • Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 5-10 mol %).

  • Evacuate the flask and backfill with hydrogen gas (this can be done using a hydrogen-filled balloon).

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected this compound.

Workflow Diagram

Benzyl_Protection_Workflow cluster_protection Benzyl Protection cluster_deprotection Benzyl Deprotection A This compound B Add NaO-t-Amyl, BnBr in Toluene A->B 1.0 eq C Methyl (S)-2-(benzyloxy)propanoate B->C High Yield D Methyl (S)-2-(benzyloxy)propanoate E Add H₂, Pd/C in MeOH D->E 1.0 eq F This compound E->F High Yield

Benzyl Protection and Deprotection Workflow.

Tetrahydropyranyl (THP) Ether Protection

Application Notes

The tetrahydropyranyl (THP) group is an acetal-based protecting group. It is introduced by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[12] THP ethers are stable to strongly basic conditions, organometallic reagents, and hydrides but are readily cleaved under mild acidic conditions (e.g., aqueous acetic acid or pyridinium p-toluenesulfonate, PPTS).[12][13] A key disadvantage is that its introduction creates a new stereocenter, potentially leading to a mixture of diastereomers, which can complicate purification and characterization.[14]

Quantitative Data Summary
StepReagents & ConditionsSolventTimeTempYieldReference
Protection Alcohol (1 eq), Dihydropyran (DHP, 1.2 eq), p-TsOH (cat.)Dichloromethane1-3 hRTHigh[13][14]
Deprotection THP-protected Alcohol (1 eq), Acetic Acid / H₂O / THF (4:2:1)THF/H₂O4-6 hRTHigh[12]
Experimental Protocols

Protocol 3.1: Protection of this compound as its THP Ether (General Procedure)

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add 3,4-dihydro-2H-pyran (DHP, 1.2 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS).

  • Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting diastereomeric mixture of THP-protected ethers by flash column chromatography.

Protocol 3.2: Deprotection of THP-protected this compound (General Procedure)

  • Dissolve the THP-protected this compound (1.0 eq) in a 4:2:1 mixture of acetic acid:water:THF.

  • Stir the solution at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, carefully neutralize the mixture by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected alcohol.

Workflow Diagram

THP_Protection_Workflow cluster_protection THP Protection cluster_deprotection THP Deprotection A This compound B Add DHP, cat. p-TsOH in DCM A->B 1.0 eq C THP-protected Methyl lactate B->C High Yield D THP-protected Methyl lactate E Add AcOH/H₂O/THF D->E 1.0 eq F This compound E->F High Yield

THP Protection and Deprotection Workflow.

References

Application Notes and Protocols for Diastereoselective Reactions Controlled by Methyl (S)-(-)-lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for leveraging methyl (S)-(-)-lactate as a chiral controller in diastereoselective reactions. The inherent chirality of this compound makes it a valuable and cost-effective starting material for the synthesis of enantiomerically enriched molecules, which is a critical aspect of pharmaceutical development and fine chemical synthesis.[1] This document focuses on its application in 1,3-dipolar cycloaddition and aldol reactions, providing structured data and detailed experimental procedures.

Diastereoselective 1,3-Dipolar Cycloaddition Reactions

This compound derived acrylates are effective chiral dipolarophiles in 1,3-dipolar cycloaddition reactions with azomethine ylides for the synthesis of highly substituted, enantiomerically enriched prolines.[2][3] This method provides a reliable route to complex amino acid derivatives, which are valuable building blocks in medicinal chemistry.

The reaction proceeds with high diastereoselectivity, leading predominantly to the endo-proline products. The stereochemical outcome is controlled by the chiral auxiliary, which directs the approach of the azomethine ylide to one face of the acrylate.

Data Presentation: Diastereoselectivity in Proline Synthesis

The following table summarizes the quantitative data for the 1,3-dipolar cycloaddition of azomethine ylides with acrylate derived from this compound.

EntryAzomethine Ylide Precursor (Aldehyde)Amino AcidYield (%)Diastereomeric Excess (de %)
1BenzaldehydeAlanineModerate to Good86-92
2BenzaldehydeLeucineModerate to Good86-92
3BenzaldehydePhenylalanineModerate to Good86-92

Data sourced from literature reports on the use of methyl (S)-lactate acrylate as a dipolarophile in reactions with silver azomethine ylides.[2]

Experimental Protocols

a) Preparation of Methyl (S)-2-(acryloyloxy)propanoate (Chiral Acrylate)

A solution of acryloyl chloride in anhydrous dichloromethane is added dropwise to a cooled (0 °C) solution of this compound and triethylamine in anhydrous dichloromethane under an inert atmosphere. The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature overnight. The mixture is subsequently washed with saturated aqueous sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

b) General Procedure for the 1,3-Dipolar Cycloaddition

To a solution of the imine (derived from the corresponding aldehyde and amino acid ester) and the chiral acrylate (1.2 equivalents) in anhydrous toluene at room temperature is added silver acetate (10 mol%) and a base such as triethylamine or potassium hydroxide (substoichiometric amounts). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the polysubstituted proline derivative. The diastereomeric excess can be determined by 1H NMR spectroscopy of the crude reaction mixture.[3]

Visualization of the Synthetic Logic

G cluster_start Starting Materials cluster_prep Preparation of Reactants cluster_reaction Key Reaction cluster_product Product This compound This compound Chiral Acrylate Chiral Acrylate This compound->Chiral Acrylate Acryloyl chloride Acryloyl chloride Acryloyl chloride->Chiral Acrylate Aldehyde Aldehyde Azomethine Ylide Precursor (Imine) Azomethine Ylide Precursor (Imine) Aldehyde->Azomethine Ylide Precursor (Imine) Amino Acid Ester Amino Acid Ester Amino Acid Ester->Azomethine Ylide Precursor (Imine) 1,3-Dipolar Cycloaddition 1,3-Dipolar Cycloaddition Chiral Acrylate->1,3-Dipolar Cycloaddition Azomethine Ylide Precursor (Imine)->1,3-Dipolar Cycloaddition Polysubstituted Proline Polysubstituted Proline 1,3-Dipolar Cycloaddition->Polysubstituted Proline

Caption: Synthetic workflow for polysubstituted prolines.

Diastereoselective Aldol Reactions

While direct use of this compound as a chiral auxiliary in aldol reactions is less common, derivatives of lactic acid, such as chiral ethyl ketones, have been successfully employed in stereoselective titanium-mediated aldol reactions.[4][5][6] These reactions provide access to aldol adducts with two contiguous stereocenters, one of which is a quaternary carbon, a challenging motif in organic synthesis.

The stereocontrol in these reactions is achieved through the formation of a rigid, chelated titanium enolate, where the stereocenter derived from lactate dictates the facial selectivity of the subsequent reaction with an electrophile. The addition of a second equivalent of a Lewis acid, such as titanium tetrachloride (TiCl4), has been shown to be crucial for achieving high levels of diastereoselectivity.[6]

Data Presentation: Diastereoselectivity in Aldol Reactions of a Lactate-Derived Chiral Ethyl Ketone
EntryElectrophile (Ketone)Diastereomeric Ratio (dr)Yield (%)
1Acetone95:575
2Cyclohexanone95:570

Data is for the reaction of the titanium enolate of (S)-2-benzyloxy-3-pentanone with various ketones in the presence of an additional equivalent of TiCl4.[6]

Experimental Protocols

a) Preparation of the Chiral Lactate-Derived Ethyl Ketone

The synthesis of the chiral ethyl ketone, for example, (S)-2-benzyloxy-3-pentanone, starts from this compound. The hydroxyl group is first protected, for instance, as a benzyl ether. Subsequent reaction of the methyl ester with an organometallic reagent such as ethylmagnesium bromide or ethyllithium, followed by an aqueous workup, yields the desired chiral ethyl ketone.

b) General Procedure for the Diastereoselective Titanium-Mediated Aldol Reaction

To a solution of the chiral lactate-derived ethyl ketone (1 equivalent) in anhydrous dichloromethane at -78 °C under an inert atmosphere is added titanium tetrachloride (2 equivalents). The mixture is stirred for a short period, followed by the addition of a tertiary amine base, such as triethylamine or N,N-diisopropylethylamine (2.2 equivalents). After stirring for approximately 2 hours at -78 °C to allow for enolate formation, the electrophilic ketone (1.5 equivalents) is added dropwise. The reaction is maintained at a low temperature (e.g., -20 °C) and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the aldol adduct.

Visualization of the Experimental Workflow

G A Dissolve chiral ketone in CH2Cl2 at -78°C B Add TiCl4 (2 equiv.) A->B C Add tertiary amine base (e.g., Et3N) B->C D Stir for 2h at -78°C (Enolate formation) C->D E Add electrophilic ketone D->E F Maintain at low temperature (e.g., -20°C) E->F G Quench with aq. NH4Cl F->G H Workup and Purification G->H I Diastereomerically enriched aldol adduct H->I

Caption: Protocol for the diastereoselective aldol reaction.

Application in Natural Product Synthesis: The Case of (-)-Bao Gong Teng A

The asymmetric synthesis of the tropane alkaloid (-)-Bao Gong Teng A, a compound with potential antiglaucoma properties, has been reported.[1][7] One synthetic approach utilizes a 1,3-dipolar cycloaddition as the key step to construct the characteristic azabicyclo[3.2.1]octane skeleton. While some syntheses of this natural product employ Evans-type chiral auxiliaries, other studies have explored the use of methyl (S)-lactate as the chiral auxiliary in the crucial cycloaddition step.[1][7] This highlights the utility of lactate-derived chiral controllers in the stereoselective synthesis of complex, biologically active molecules.

The general strategy involves the cycloaddition of a pyridinium ylide with an acrylate bearing the chiral auxiliary derived from this compound. The stereochemistry of the final natural product is thus dictated by the diastereoselectivity of this key reaction.

Conclusion

This compound serves as a versatile and efficient chiral controller in a range of diastereoselective transformations. The application notes provided herein for 1,3-dipolar cycloaddition and aldol reactions demonstrate its utility in generating stereochemically complex molecules with high levels of control. The detailed protocols and tabulated data offer a practical guide for researchers in academia and industry to apply these methodologies in their synthetic endeavors, particularly in the fields of drug discovery and development where stereochemical purity is paramount. Further exploration of this compound and its derivatives as chiral auxiliaries in other asymmetric reactions is a promising avenue for the development of novel and efficient synthetic methods.

References

Application Notes and Protocols for the Enzymatic Synthesis of Methyl (S)-(-)-lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (S)-(-)-lactate is a valuable chiral building block in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its high optical purity is crucial for the efficacy and safety of the final products. Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods for producing enantiomerically pure compounds. This document provides detailed application notes and protocols for the synthesis of this compound using enzymatic methods, primarily focusing on lipase-catalyzed reactions.

Two primary enzymatic strategies are discussed:

  • Kinetic Resolution of Racemic Methyl Lactate: This method utilizes the enantioselective nature of lipases to preferentially acylate or hydrolyze one enantiomer from a racemic mixture of methyl lactate, leaving the desired (S)-enantiomer unreacted and enriched.

  • Direct Esterification of (S)-Lactic Acid: This approach involves the direct esterification of (S)-lactic acid with methanol, catalyzed by a lipase.

Enzymatic Synthesis Strategies

Kinetic Resolution of Racemic Methyl Lactate using Lipase

This method is based on the principle that a chiral catalyst (lipase) will react at different rates with the two enantiomers of a racemic substrate. In the case of racemic methyl lactate, a lipase can be used to selectively acyl-transfer a group to the (R)-enantiomer, allowing for the separation of the unreacted (S)-methyl lactate. Immobilized Candida antarctica lipase B (commonly known as Novozym 435) is a widely used and effective catalyst for this transformation.

Reaction Scheme:

(R,S)-Methyl lactate + Acyl donor ---(Lipase)--> (R)-O-Acyl-methyl lactate + (S)-Methyl lactate

G

Experimental Protocol: Kinetic Resolution

  • Materials:

    • Racemic methyl lactate

    • Immobilized Candida antarctica lipase B (Novozym 435)

    • Acyl donor (e.g., vinyl acetate, acetic anhydride)

    • Anhydrous organic solvent (e.g., hexane, toluene, tert-butyl methyl ether)

    • Molecular sieves (3Å or 4Å), activated

    • Reaction vessel (e.g., round-bottom flask with a magnetic stirrer)

    • Temperature-controlled shaker or water bath

  • Procedure:

    • To a clean, dry reaction vessel, add the desired amount of anhydrous organic solvent.

    • Add racemic methyl lactate to the solvent.

    • Add the acyl donor. A slight molar excess (e.g., 1.1 to 1.5 equivalents relative to one enantiomer) is often used.

    • Add activated molecular sieves to maintain anhydrous conditions, which is crucial for high enzyme activity and selectivity.

    • Add the immobilized lipase (e.g., Novozym 435). The enzyme loading can be optimized but is typically in the range of 10-50 mg/mL of reaction volume.

    • Seal the reaction vessel and place it in a temperature-controlled shaker or water bath. The optimal temperature for Novozym 435 is generally between 40°C and 60°C.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess (ee) of the remaining (S)-methyl lactate.

    • The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for the unreacted substrate.

    • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed with a solvent and reused.

    • The resulting mixture contains (S)-methyl lactate, the acylated (R)-enantiomer, and any unreacted starting materials.

Downstream Processing and Purification:

  • Fractional Distillation: Due to the difference in boiling points between methyl lactate and its acylated counterpart, fractional distillation under reduced pressure is an effective method for purification[1].

  • Chromatography: Column chromatography on silica gel can also be used to separate the polar methyl lactate from the less polar acylated product[2].

Direct Esterification of (S)-Lactic Acid

This method involves the direct reaction of (S)-lactic acid with methanol, catalyzed by a lipase, to form (S)-methyl lactate. This approach is advantageous as it starts with the desired enantiomer, avoiding a resolution step. However, the equilibrium of the reaction must be shifted towards the product side, typically by removing the water produced during the reaction.

Reaction Scheme:

(S)-Lactic Acid + Methanol <-- (Lipase) --> (S)-Methyl Lactate + Water

G

Experimental Protocol: Direct Esterification

  • Materials:

    • (S)-Lactic acid

    • Methanol

    • Immobilized Candida antarctica lipase B (Novozym 435)

    • Anhydrous organic solvent (e.g., hexane, toluene)

    • Molecular sieves (3Å or 4Å), activated

    • Reaction vessel with a setup for water removal (e.g., Dean-Stark trap or in-situ with molecular sieves)

    • Temperature-controlled reaction setup

  • Procedure:

    • In a reaction vessel, dissolve (S)-lactic acid in the chosen anhydrous organic solvent. The use of an apolar solvent where lactic acid has limited solubility can help minimize self-polymerization[3].

    • Add methanol. An excess of methanol can be used to shift the equilibrium towards the product side.

    • Add activated molecular sieves to continuously remove the water formed during the reaction.

    • Add the immobilized lipase (e.g., Novozym 435).

    • Heat the reaction mixture to the optimal temperature for the enzyme (typically 40-60°C) with constant stirring.

    • Monitor the reaction progress by GC or HPLC to determine the conversion of lactic acid to methyl lactate.

    • Once the reaction reaches equilibrium or the desired conversion, stop the reaction by filtering off the enzyme.

    • The crude product can then be purified.

Downstream Processing and Purification:

  • Distillation: The product, methyl lactate, can be purified from the reaction mixture by fractional distillation under reduced pressure[1][4].

Data Presentation: Comparison of Enzymatic Methods

ParameterKinetic Resolution of Racemic Methyl LactateDirect Esterification of (S)-Lactic Acid
Starting Material Racemic methyl lactate(S)-Lactic acid and methanol
Key Enzyme Lipases (e.g., Candida antarctica lipase B - Novozym 435)Lipases (e.g., Candida antarctica lipase B - Novozym 435)
Typical Solvents Hexane, toluene, tert-butyl methyl etherHexane, toluene
Typical Temperature 40 - 60 °C40 - 60 °C
Theoretical Max. Yield 50% for the (S)-enantiomer>90% (equilibrium dependent)
Enantiomeric Excess (ee) >99% achievable for the remaining (S)-enantiomerDepends on the purity of the starting (S)-lactic acid
Key Challenge Separation of the product from the acylated enantiomerShifting the reaction equilibrium by removing water
Advantages High enantioselectivity from a racemic starting materialPotentially higher yield, simpler product mixture
Disadvantages Maximum theoretical yield of 50%Requires enantiomerically pure starting material

Whole-Cell Biotransformation

An alternative approach is the use of whole microbial cells as biocatalysts. Genetically engineered microorganisms, such as yeast (Ogataea polymorpha), can be designed to produce L-lactic acid from simple carbon sources like methanol[5]. This L-lactic acid can then be esterified to produce (S)-methyl lactate, potentially in a one-pot or two-step process.

Logical Relationship: Whole-Cell Synthesis Pathway

G

Advantages of Whole-Cell Systems:

  • Cofactor regeneration is handled by the cell's metabolism.

  • The enzyme is protected within the cellular environment.

  • Potentially lower costs as enzyme purification is not required.

Challenges of Whole-Cell Systems:

  • Potential for side reactions and byproduct formation.

  • More complex downstream processing to separate the product from biomass and media components.

  • Mass transfer limitations of substrates and products across the cell membrane.

Conclusion

The enzymatic synthesis of this compound offers a highly selective and environmentally friendly alternative to chemical synthesis. Both kinetic resolution of racemic methyl lactate and direct esterification of (S)-lactic acid are viable strategies, with the choice depending on the availability and cost of the starting materials and the desired process economics. Immobilized lipases, particularly Novozym 435, have demonstrated excellent performance in these reactions. Further optimization of reaction conditions and downstream processing can lead to highly efficient and scalable processes for the production of this important chiral intermediate. The development of whole-cell biocatalysts also presents a promising avenue for future research and industrial application.

References

Troubleshooting & Optimization

Technical Support Center: Stereochemical Integrity of Methyl (S)-(-)-lactate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the racemization of methyl (S)-(-)-lactate during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process by which an enantiomerically pure or enriched compound is converted into a mixture of equal parts of both enantiomers (a racemate). For this compound, a chiral building block, maintaining its stereochemical integrity is crucial as the biological activity of a final pharmaceutical product often depends on a specific enantiomer.[1] The presence of the undesired (R)-(+)-enantiomer can lead to reduced efficacy, altered pharmacological properties, or even adverse side effects.

Q2: What is the primary mechanism of racemization for this compound?

A2: The primary mechanism for the racemization of this compound is through base-catalyzed enolization. The proton alpha to the carbonyl group is acidic and can be abstracted by a base to form a planar enolate intermediate. Reprotonation of this achiral intermediate can occur from either face, leading to a mixture of both (S) and (R) enantiomers.

Q3: Besides bases, what other factors can induce racemization?

A3: Elevated temperatures can significantly increase the rate of racemization.[2] Acidic conditions can also promote racemization, albeit generally to a lesser extent than strong bases, through a keto-enol tautomerism mechanism. The choice of solvent can also play a role, with polar aprotic solvents potentially facilitating racemization.[3]

Q4: How can I determine if my sample of this compound has racemized?

A4: The enantiomeric excess (ee) of your sample can be determined using chiral chromatography techniques. Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are the most common methods. These techniques use a chiral stationary phase to separate the (S) and (R) enantiomers, allowing for their quantification.[4][5]

Troubleshooting Guides

Issue 1: Significant racemization observed after a base-mediated reaction.

Problem: You started with enantiomerically pure this compound (>99% ee) and found a significant decrease in enantiomeric excess after your reaction.

Troubleshooting Steps:

  • Evaluate the Base: Strong, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are known to be particularly effective at promoting racemization.[6] Consider using a weaker or more sterically hindered base.

  • Lower the Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. The rate of racemization is highly temperature-dependent.

  • Minimize Reaction Time: Shorter reaction times reduce the exposure of the chiral center to racemization-promoting conditions. Monitor the reaction closely and quench it as soon as it is complete.

  • Protect the Hydroxyl Group: The free hydroxyl group can participate in or influence racemization. Protecting it as a silyl ether (e.g., TBS or TBDMS) can prevent its involvement and may reduce racemization.[7]

Table 1: Qualitative Impact of Base Strength on Racemization

Base ClassExample(s)Relative Racemization RiskRecommendations
Strong, Non-nucleophilicDBU, DBNHighAvoid if possible; use at low temperatures for short durations.
Hindered Amine BasesDIPEA, 2,6-LutidineModerateA better alternative to DBU/DBN; use with caution.
Tertiary AminesTriethylamine (Et₃N)Moderate to LowGenerally preferred over stronger bases.
Inorganic BasesK₂CO₃, Cs₂CO₃LowSuitable for reactions where they are effective; often used in protecting group manipulations.
Issue 2: Racemization during reactions involving the hydroxyl group (e.g., Mitsunobu reaction).

Problem: You are performing a reaction at the hydroxyl group, such as an esterification or etherification, and observing a loss of stereochemical integrity.

Troubleshooting Steps:

  • Mitsunobu Reaction Conditions: The Mitsunobu reaction proceeds with inversion of configuration at the alcohol center. If you are starting with (S)-lactate and desire an (S)-product at that center, this reaction is not suitable. If inversion is desired, racemization can still be a side reaction.

    • Acidic Nucleophile: Use a nucleophile with a lower pKa (e.g., p-nitrobenzoic acid instead of benzoic acid) to ensure it is acidic enough to protonate the initial betaine intermediate, which can help minimize side reactions.[8]

    • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature).[9]

  • Protecting Group Strategy: If the hydroxyl group is not the reaction site, protect it beforehand. Silyl ethers are a good choice due to their stability and mild removal conditions.

Experimental Protocols

Protocol 1: Protection of this compound with a TBS Group

This protocol describes the protection of the hydroxyl group of this compound as a tert-butyldimethylsilyl (TBS) ether.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add TBS-Cl (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Chiral GC Analysis of Methyl Lactate Enantiomers

This protocol provides a general method for determining the enantiomeric excess of methyl lactate.[1][5]

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

  • Chiral Capillary Column (e.g., coated with a derivative of β-cyclodextrin like 2,3,6-tri-O-octanoyl-β-cyclodextrin)[1]

GC Conditions:

  • Column: Chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium or Hydrogen

  • Inlet Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Oven Program: Start at 60 °C, hold for 1 min, then ramp to 150 °C at 5 °C/min.

  • Injection Mode: Split (e.g., 50:1)

Sample Preparation:

  • Dilute a small amount of the methyl lactate sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Inject a small volume (e.g., 1 µL) into the GC.

Data Analysis:

  • Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times of authentic standards.

  • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100

Visualizations

Racemization_Mechanism S_Lactate This compound Enolate Planar Enolate Intermediate S_Lactate->Enolate Base -H⁺ Enolate->S_Lactate +H⁺ (re-face) R_Lactate Methyl (R)-(+)-lactate Enolate->R_Lactate +H⁺ (si-face)

Caption: Base-catalyzed racemization of methyl lactate via a planar enolate intermediate.

Troubleshooting_Workflow Start Racemization Detected? Base Is a strong base (e.g., DBU) used? Start->Base Yes End Racemization Minimized Start->End No Temp Is the reaction run at elevated temperature? Base->Temp No Sol_Base Switch to a weaker/ hindered base Base->Sol_Base Yes Time Is the reaction time long? Temp->Time No Sol_Temp Lower reaction temperature Temp->Sol_Temp Yes Protect Is the hydroxyl group unprotected? Time->Protect No Sol_Time Minimize reaction time Time->Sol_Time Yes Sol_Protect Protect the hydroxyl group (e.g., with a silyl ether) Protect->Sol_Protect Yes Protect->End No Sol_Base->Temp Sol_Temp->Time Sol_Time->Protect Sol_Protect->End

Caption: Troubleshooting workflow for minimizing racemization of methyl lactate.

Hydroxyl_Protection_Strategy cluster_0 Protection cluster_1 Reaction cluster_2 Deprotection S_Lactate This compound Protected_Lactate Protected Methyl (S)-lactate (e.g., TBS-ether) S_Lactate->Protected_Lactate TBS-Cl, Imidazole, DMF, 0°C to rt Protected_Lactate_React Protected Methyl (S)-lactate Protected_Product Protected Product Protected_Lactate_React->Protected_Product Desired Reaction (e.g., base-mediated) Protected_Product_Deprotect Protected Product Final_Product Final Product with (S)-stereocenter intact Protected_Product_Deprotect->Final_Product Mild Deprotection (e.g., TBAF or mild acid)

Caption: General workflow for using a protecting group strategy to prevent racemization.

References

Technical Support Center: Reactions Involving Methyl (S)-(-)-lactate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals working with Methyl (S)-(-)-lactate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound and how can they affect my reaction?

A1: Commercially available this compound can contain impurities such as free lactic acid, methanol, and water.[1] These impurities can lead to several issues in your reaction:

  • Free lactic acid: Can interfere with reactions sensitive to acidic conditions and may lead to the formation of byproducts through self-polymerization.

  • Methanol: As a residual solvent, it can compete in reactions where the hydroxyl group of this compound is the intended nucleophile.

  • Water: Can cause the hydrolysis of the methyl ester, reverting it back to lactic acid and methanol, especially under acidic or basic conditions.[1][2]

Q2: I am observing a loss of optical activity in my product. What could be the cause?

A2: Loss of optical activity is likely due to racemization of the chiral center at the C2 position of this compound. This can occur under both acidic and basic conditions, leading to the formation of a racemic mixture of (R)- and (S)-enantiomers. The presence of a hydrogen atom on the chiral carbon adjacent to a carbonyl group makes it susceptible to enolization, which can lead to racemization.

Q3: My reaction is not going to completion, and I am recovering a significant amount of starting material. What are the possible reasons?

A3: Incomplete conversion of this compound can be attributed to several factors:

  • Insufficient reaction time or temperature: The reaction may require more forcing conditions to proceed to completion.

  • Poor quality of reagents: Ensure that your reagents are pure and anhydrous, as impurities can inhibit the reaction.

  • Catalyst deactivation: If you are using a catalyst, it may have lost its activity.

  • Reversible reaction: Some reactions are in equilibrium, and you may need to remove a byproduct to drive the reaction forward.

Troubleshooting Guides

Issue 1: Formation of Lactic Acid and Methanol as Byproducts

Symptom: You observe the presence of lactic acid and methanol in your reaction mixture, confirmed by techniques like NMR or GC-MS.

Possible Cause: Hydrolysis of the methyl ester of this compound. This is often catalyzed by the presence of acidic or basic impurities, or residual water in the reaction mixture.[1][2]

Solution:

  • Ensure anhydrous conditions: Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Purify starting material: If you suspect water in your this compound, consider purification methods like azeotropic distillation with benzene to remove water. Note that desiccants like calcium chloride should be avoided as they can form molecular compounds with methyl lactate.[1]

  • Neutralize acidic or basic impurities: If your reaction conditions are sensitive to acid or base, consider adding a non-nucleophilic base (e.g., proton sponge) or a mild acid scavenger.

Issue 2: Unexpected Byproducts in Acylation and Sulfonylation Reactions

Symptom: When acylating or sulfonylating the hydroxyl group of this compound, you observe byproducts other than your desired product.

Possible Causes and Byproducts:

  • Elimination Reaction: After converting the hydroxyl group into a good leaving group (e.g., tosylate or mesylate), elimination can occur, especially in the presence of a base, to yield methyl pyruvate.

  • Self-Condensation: Under certain conditions, intermolecular esterification between two molecules of this compound can occur, leading to the formation of dimers or oligomers.

Troubleshooting Steps:

  • Control Reaction Temperature: Perform the reaction at a lower temperature to minimize side reactions like elimination.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base to favor the desired reaction over elimination.

  • Slow Addition of Reagents: Add the acylating or sulfonylating agent slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of side reactions.

Issue 3: Formation of Acetamide as a Byproduct during Silylation

Symptom: When protecting the hydroxyl group of this compound as a silyl ether using bis(trimethylsilyl)acetamide (BSA), you detect acetamide in your product mixture.

Possible Cause: The reaction of BSA with alcohols produces the corresponding trimethylsilyl ether and acetamide as a stoichiometric byproduct.[3]

Solution:

  • Purification: Acetamide can typically be removed by aqueous work-up or chromatography.

  • Alternative Silylating Agent: Consider using a different silylating agent that produces a more volatile or easily removable byproduct, such as trimethylsilyl chloride (TMSCl) with a base like triethylamine, which forms triethylammonium chloride salt that can be filtered off.

Quantitative Data on Byproduct Formation

The following table summarizes potential byproducts in common reactions involving this compound. Please note that the percentage of byproducts can vary significantly based on reaction conditions.

Reaction TypeReagentsMain ProductCommon ByproductsTypical Byproduct Percentage
Hydrolysis Water (acid or base catalyst)Lactic Acid + Methanol-Can be significant depending on conditions
Racemization Acid or BaseMethyl (R)-lactate-Can range from minor to 100% (racemic mixture)
Tosylation TsCl, PyridineMethyl (S)-2-(tosyloxy)propanoateMethyl pyruvateDependent on base strength and temperature
Silylation BSAMethyl (S)-2-(trimethylsilyloxy)propanoateAcetamideStoichiometric (1 equivalent)

Experimental Protocols

Protocol 1: Acetylation of this compound

This protocol describes the protection of the hydroxyl group of this compound by acetylation.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (anhydrous)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Dichloromethane (DCM) (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add pyridine (1.2 eq) and a catalytic amount of DMAP to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography if necessary.

Expected Byproducts: Unreacted this compound if the reaction is incomplete.

Visualizations

Reaction_Byproducts Potential Byproducts in Reactions of this compound start This compound racemate Methyl (R,S)-lactate (Racemic Mixture) start->racemate  Acid or Base hydrolysis_prod Lactic Acid + Methanol start->hydrolysis_prod H2O, H+ or OH- acylation_prod Acylated Product start->acylation_prod Acylating Agent tosylation_prod Tosylated Product start->tosylation_prod TsCl, Base silylation_prod Silylated Product start->silylation_prod Silylating Agent (e.g., BSA) elimination_prod Methyl Pyruvate tosylation_prod->elimination_prod  Base, Heat acetamide Acetamide silylation_prod->acetamide co-product

Caption: Common reaction pathways and byproducts of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Results start Unexpected Reaction Outcome check_purity Check Purity of Starting Material (GC, NMR) start->check_purity purity_ok Purity OK check_purity->purity_ok Yes purity_bad Impurities Detected (Water, Lactic Acid, Methanol) check_purity->purity_bad No check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) conditions_ok Conditions Correct check_conditions->conditions_ok Yes conditions_bad Incorrect Conditions check_conditions->conditions_bad No analyze_byproducts Identify Byproducts (NMR, GC-MS) racemization Racemization Detected analyze_byproducts->racemization Loss of Optical Activity hydrolysis Hydrolysis Detected analyze_byproducts->hydrolysis Lactic Acid/Methanol Present elimination Elimination Detected analyze_byproducts->elimination Alkene Formation purity_ok->check_conditions purify_sm Purify Starting Material purity_bad->purify_sm conditions_ok->analyze_byproducts optimize_conditions Optimize Conditions (e.g., lower temp, inert atm.) conditions_bad->optimize_conditions adjust_ph Adjust pH / Use Milder Conditions racemization->adjust_ph use_anhydrous Use Anhydrous Conditions hydrolysis->use_anhydrous change_base Use Non-nucleophilic Base / Lower Temp elimination->change_base

Caption: A logical workflow for troubleshooting common issues in reactions.

References

optimizing reaction conditions for higher yield with Methyl (S)-(-)-lactate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction conditions for higher yields in processes involving Methyl (S)-(-)-lactate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, also known as lactic acid methyl ester, is the methyl ester of lactic acid with the formula CH₃CH(OH)CO₂CH₃.[1] It is a colorless, chiral liquid derived from natural sources.[1] Due to its low toxicity and biodegradability, it is considered a green solvent.[2][3] Key applications include its use as a solvent for polymers like nitrocellulose and cellulose acetate, in the manufacturing of lacquers, and as a precursor for biodegradable polymers like poly(lactic acid) (PLA).[1][3] It also serves as a valuable intermediate in the pharmaceutical and fragrance industries.[3]

Q2: What are the common synthetic routes to produce Methyl lactate?

Methyl lactate can be synthesized through several pathways, including:

  • Esterification of Lactic Acid: The reaction of lactic acid with methanol, often in the presence of an acid catalyst.[4][5]

  • Methanolysis of Poly(lactic acid) (PLA): The chemical recycling of PLA using methanol to break it down into methyl lactate monomers.[6]

  • Conversion of Biomass-derived Sugars: Catalytic conversion of carbohydrates like glucose or xylose in methanol.[7][8][9][10]

  • Oxidation of Glycerol: Conversion of glycerol, a byproduct of biodiesel production, into methyl lactate.[11]

Q3: What are the main challenges encountered when aiming for a high yield of Methyl lactate?

Researchers often face several challenges that can limit the yield and purity of Methyl lactate. These include:

  • Catalyst Deactivation: Leaching of active sites or deposition of organic byproducts (humins) can reduce catalyst efficiency over time.[7]

  • Side Reactions: The formation of undesired byproducts such as alkyl glucosides, fructosides, and acetals can consume reactants and complicate purification.[9]

  • Equilibrium Limitations: Esterification reactions are often reversible, which can limit the final conversion and yield.[4]

  • Purification Difficulties: The high affinity of lactic acid and its esters for water can make separation and purification energy-intensive.[12]

Troubleshooting Guide

Issue 1: Low Reaction Yield

Q: My reaction is resulting in a low yield of Methyl lactate. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors related to reaction conditions, reagents, or experimental setup. Consider the following troubleshooting steps:

  • Suboptimal Temperature: The reaction temperature significantly impacts both reaction rate and selectivity. For instance, in the conversion of glycerol, increasing the temperature from 343 K to 363 K dramatically increased the yield from 27% to 56%, but a further increase led to decomposition and a lower yield.[11]

    • Solution: Systematically screen a range of temperatures to find the optimum for your specific catalytic system. For SnCl₄-catalyzed glucose conversion, the optimal range was found to be 170-180 °C.[10]

  • Incorrect Catalyst or Catalyst Loading: The choice and amount of catalyst are critical. In PLA methanolysis, a combination of Zn(OAc)₂ and TBD showed the highest reactivity.[6] For glucose conversion, the molar ratio of an SnCl₄ catalyst was optimal between 0.075 and 0.1.[10]

    • Solution: Screen different catalysts known for the specific reaction type. Optimize the catalyst concentration or loading; too little may result in slow conversion, while too much can sometimes promote side reactions.

  • Inefficient Water Removal (for Esterification): In esterification reactions, water is a byproduct. Its accumulation can shift the equilibrium back towards the reactants, limiting the yield.

    • Solution: Employ methods to remove water from the reaction mixture as it forms, such as using a Dean-Stark apparatus, molecular sieves, or reactive distillation techniques.[12]

  • Impure Reagents or Solvents: The purity of starting materials, including the reactant (e.g., lactic acid, glucose) and the solvent (methanol), is crucial.[13][14]

    • Solution: Ensure all reagents and solvents are of high purity and are properly dried before use.[13]

Issue 2: Significant Side Product Formation

Q: My final product is contaminated with significant amounts of side products. How can I improve selectivity?

A: The formation of byproducts is a common issue, particularly in complex reactions like sugar conversion.

  • Inappropriate Catalyst: Some catalysts may have Brønsted acid sites that promote undesired reactions, such as the formation of furanics or acetals from sugars.[9]

    • Solution: Choose a catalyst with high selectivity for the desired reaction. For example, modifying Sn-β zeolites with Mo and Mg has been shown to suppress competing side reactions during hexose conversion.[15] Adding a small amount of a base like KOH can neutralize acid sites that cause deactivating side reactions.[7]

  • Reaction Time and Temperature: Longer reaction times or excessively high temperatures can lead to the decomposition of the desired product or the formation of stable byproducts.[11]

    • Solution: Monitor the reaction progress over time using techniques like TLC or LCMS.[14] Quench the reaction once the maximum yield of the desired product is achieved to prevent subsequent degradation. Optimize the temperature to favor the kinetics of the main reaction over side reactions.[10]

Issue 3: Catalyst Deactivation and Reusability

Q: My catalyst loses activity after one or two runs. How can I improve its stability and reusability?

A: Catalyst deactivation is a critical issue, especially for industrial applications.

  • Organic Deposition (Fouling): In sugar transformations, non-volatile byproducts like humins can deposit on the catalyst surface, blocking active sites.[7]

    • Solution: Adding a co-solvent like water can help minimize the deposition of organics.[16] A regeneration step, such as calcination to burn off organic deposits, may be necessary between runs.

  • Leaching of Active Species: The active metal or acid sites of the catalyst can leach into the reaction medium, leading to a permanent loss of activity.[7]

    • Solution: Adding small amounts of the leached species (e.g., potassium ions) to the reaction medium can help suppress further leaching.[7] Alternatively, choose a more robust catalyst support or synthesis method to better anchor the active sites.

Data Presentation: Optimized Reaction Conditions

The following tables summarize quantitative data from various studies on the synthesis of Methyl lactate, providing a comparative overview of different approaches.

Table 1: Catalytic Conversion of Sugars to Methyl Lactate

SubstrateCatalystTemperature (°C)Time (h)Yield (%)Reference
Glucose[K]Sn-USY + KOH150>140~30[7]
GlucoseSn(salen)/imidazolium bromide160-68[9]
GlucoseSnCl₄170-1803>40[10]
Glucose3% Mo-0.5% Mg-Sn-β1004~35[15]
Fructose3% Mo-0.5% Mg-Sn-β10020~25 (Methanol)[15]
Fructose3% Mo-0.5% Mg-Sn-β10020~61 (Ethanol)[15]

Table 2: Other Synthetic Routes to Methyl Lactate

Reaction TypeReactantsCatalyst / ConditionsTemperature (°C)Time (h)Yield (%)Reference
EsterificationLactic Acid, MethanolSupercritical CO₂1106Optimized[4]
MethanolysisPoly(lactic acid), MethanolZn(OAc)₂ + TBD100-120-High Reactivity[6]
Glycerol OxidationGlycerol, Methanol, O₂Au-CuO/Sn-Beta90659[11]

Experimental Protocols

Protocol 1: Conversion of Glucose to Methyl Lactate using SnCl₄ Catalyst

This protocol is based on the findings for homogeneous catalysis to improve the selectivity of methyl lactate (MLA).[10]

  • Reactant Preparation: Prepare a solution of glucose in methanol.

  • Reactor Setup: Add the glucose solution and the desired molar ratio of SnCl₄ catalyst (e.g., 0.075 to 0.1 relative to glucose) to a suitable pressure reactor.

  • Reaction Execution: Seal the reactor and heat the mixture to the target temperature (e.g., 170-180 °C) with continuous stirring.

  • Reaction Monitoring: Maintain the reaction for a set duration (e.g., 3 hours). The reaction progress can be monitored by taking aliquots and analyzing them via GC or HPLC.

  • Workup and Purification: After cooling, the catalyst and byproducts can be separated from the methyl lactate. Purification is typically achieved through distillation.[10]

Protocol 2: Methanolysis of Poly(lactic acid) using Zinc Acetate

This protocol is adapted from studies on the chemical recycling of PLA.[6]

  • Reactor Setup: Charge a reactor with poly(lactic acid) (PLA) and the catalyst, zinc acetate dihydrate (Zn(OAc)₂), typically at a loading of around 4 mol%.

  • Solvent Addition: Add an excess of methanol (e.g., 17 equivalents relative to the PLA monomer units).

  • Reaction Execution: Heat the sealed reactor to the desired temperature (e.g., 100-120°C) and stir vigorously.

  • Monitoring and Analysis: Track the formation of methyl lactate over time by sampling the reaction mixture and analyzing via gas chromatography (GC).[17]

  • Product Isolation: Once the reaction is complete, the product can be isolated from the catalyst and any remaining oligomers, typically through filtration and distillation.

Visualizations

Experimental_Workflow General Experimental Workflow for Methyl Lactate Synthesis cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis Reagents Select & Purify Reactants & Solvents Catalyst Prepare/Activate Catalyst Setup Assemble & Dry Glassware/Reactor Reagents->Setup Catalyst->Setup Execute Combine Reagents Execute Reaction (Temp, Time, Pressure) Setup->Execute Monitor Monitor Progress (TLC, LCMS, GC) Execute->Monitor Quench Quench Reaction Monitor->Quench Isolate Isolate Crude Product (Extraction, Filtration) Quench->Isolate Purify Purify Product (Distillation, Chromatography) Isolate->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize Yield Calculate Yield & Purity Characterize->Yield

Caption: A generalized workflow for the synthesis and analysis of Methyl lactate.

Troubleshooting_Yield Troubleshooting Flowchart for Low Yield start Low Yield Observed check_conversion Is starting material fully consumed? (Check TLC/LCMS) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete No complete Complete Conversion check_conversion->complete Yes cause_kinetics Potential Cause: - Suboptimal Temp/Time - Low Catalyst Activity - Reversible Reaction incomplete->cause_kinetics solution_kinetics Solution: - Increase Temp/Time - Optimize Catalyst/Loading - Remove Byproducts (e.g., Water) cause_kinetics->solution_kinetics cause_decomp Potential Cause: - Product Decomposition - Side Reactions - Loss During Workup complete->cause_decomp solution_decomp Solution: - Lower Temp / Reduce Time - Improve Catalyst Selectivity - Optimize Workup/Purification cause_decomp->solution_decomp

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Improving Diastereoselectivity with Methyl (S)-(-)-lactate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing methyl (S)-(-)-lactate as a chiral auxiliary. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you overcome common challenges and enhance diastereoselectivity in your reactions.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.

Problem 1: Low Diastereoselectivity in Photodeconjugation-Alkylation of α,β-Unsaturated Esters

You are performing a photodeconjugation of an α,β-unsaturated ester derived from this compound, followed by alkylation to introduce a new stereocenter at the α-position, but the diastereomeric ratio (d.r.) is poor.

Potential CauseTroubleshooting StepExpected Outcome
Inefficient Chelation Control The stereochemical outcome is often dependent on the formation of a rigid chelated intermediate. Ensure the use of a suitable proton source or Lewis acid that can effectively coordinate with the carbonyl groups of the lactate auxiliary and the ester.Improved facial bias, leading to a higher diastereomeric ratio.
Suboptimal Temperature The reaction temperature can influence the stability of the transition state. Higher temperatures may provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer.Running the reaction at lower temperatures (e.g., -78 °C) can increase the energy difference between the diastereomeric transition states, favoring the formation of the major diastereomer.
Incorrect Solvent Choice The solvent can affect the conformation of the chiral auxiliary and the transition state geometry.Experiment with a range of aprotic solvents of varying polarity (e.g., THF, diethyl ether, toluene) to find the optimal medium for diastereoselectivity.
Steric Hindrance The steric bulk of the electrophile can clash with the chiral auxiliary, leading to a loss of selectivity.If possible, consider using a less sterically demanding electrophile.
Problem 2: Poor Diastereoselectivity in Diels-Alder Reactions

You are conducting a Diels-Alder reaction using a dienophile derived from this compound and observing a low diastereomeric excess.

Potential CauseTroubleshooting StepExpected Outcome
Weak Lewis Acid Catalysis Lewis acids are often crucial for enhancing the rate and selectivity of Diels-Alder reactions by coordinating to the dienophile and lowering its LUMO energy.Screen a variety of Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) to identify one that provides optimal facial shielding of the dienophile by the chiral auxiliary.
Incorrect Reaction Temperature As with other stereoselective reactions, temperature plays a critical role.Perform the reaction at lower temperatures to enhance selectivity, although this may require longer reaction times.
Non-optimal Dienophile Geometry The conformation of the dienophile, influenced by the chiral auxiliary, dictates the approach of the diene.Ensure the dienophile is of high purity. The presence of conformational isomers could lead to mixed stereochemical outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle for the stereochemical control exerted by the this compound auxiliary?

The diastereoselectivity is primarily governed by chelation control. The lactate auxiliary, with its α-hydroxy ester moiety, can form a rigid five-membered chelate ring with a Lewis acid or a proton. This chelation locks the conformation of the substrate, leading to a sterically biased environment where one face of the reactive center is shielded, directing the approach of the incoming reagent to the opposite face.

Q2: How can I determine the diastereomeric ratio (d.r.) of my product mixture?

The most common method for determining the d.r. is through high-field ¹H NMR spectroscopy.

  • Procedure :

    • Acquire a high-resolution ¹H NMR spectrum of the purified product mixture.

    • Identify well-resolved signals corresponding to protons that are in different chemical environments in the two diastereomers (e.g., methine protons, methyl groups of the lactate auxiliary, or protons on the newly formed stereocenter).

    • Integrate the areas of these distinct signals. The ratio of the integrals corresponds to the diastereomeric ratio.

  • For complex spectra with overlapping signals, other techniques such as chiral HPLC or GC may be necessary.

Q3: How do I remove the this compound auxiliary after the reaction?

The auxiliary is an ester and can be removed under standard hydrolysis conditions.

  • Basic Hydrolysis : Treatment with a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of THF and water will saponify the ester, yielding the chiral carboxylic acid and releasing the lactate auxiliary.

  • Acidic Hydrolysis : Strong acidic conditions can also be employed, but care must be taken to avoid side reactions, especially if other acid-labile functional groups are present in the molecule.

  • Reductive Cleavage : The ester can be reduced to the corresponding alcohol using reagents like lithium aluminum hydride (LiAlH₄).

Quantitative Data Summary

The following tables summarize the diastereoselectivity achieved in various reactions using this compound as a chiral auxiliary under different conditions.

Table 1: Asymmetric 1,3-Dipolar Cycloaddition of Acrylate of Methyl (S)-Lactate
SolventTemperature (°C)Time (h)Diastereoselectivity (% of major isomer 5a)Yield (%)
AcetoneReflux246150
AcetonitrileReflux246753
TolueneReflux246150

Data extracted from Pham, V. C., & Charlton, J. L. (1995). Methyl (S)-Lactate as a Chiral Auxiliary in the Asymmetric Synthesis of Bao Gong Teng A. The Journal of Organic Chemistry, 60(24), 8051–8055.[1][2]

Experimental Protocols

Protocol 1: Asymmetric 1,3-Dipolar Cycloaddition

This protocol is adapted from the synthesis of Bao Gong Teng A.[1][2]

Materials:

  • Acrylate of methyl (S)-lactate (dienophile)

  • N-benzyl-3-hydroxypyridinium hydrochloride (betaine precursor)

  • Triethylamine

  • Anhydrous acetonitrile

Procedure:

  • To a solution of the acrylate of methyl (S)-lactate in anhydrous acetonitrile, add N-benzyl-3-hydroxypyridinium hydrochloride.

  • Add triethylamine dropwise to the mixture at room temperature to generate the betaine in situ.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the diastereomeric products.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the purified mixture.

Visualizations

Chelation Control Model

ChelationControl cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products Substrate Substrate (with Methyl Lactate Auxiliary) ChelatedIntermediate Rigid Chelated Intermediate Substrate->ChelatedIntermediate Coordination LewisAcid Lewis Acid (LA) LewisAcid->ChelatedIntermediate MajorDiastereomer Major Diastereomer ChelatedIntermediate->MajorDiastereomer Favored Attack (less hindered face) MinorDiastereomer Minor Diastereomer ChelatedIntermediate->MinorDiastereomer Disfavored Attack (more hindered face)

Caption: Chelation model for diastereoselectivity.

Troubleshooting Workflow for Low Diastereoselectivity

TroubleshootingWorkflow start Low Diastereoselectivity Observed check_temp Is Reaction at Low Temperature? (e.g., -78 °C) start->check_temp lower_temp Action: Lower Reaction Temperature check_temp->lower_temp No check_la Is a Lewis Acid/Proton Source Used? check_temp->check_la Yes lower_temp->check_la add_la Action: Add/Screen Lewis Acids check_la->add_la No check_solvent Is the Solvent Aprotic and Coordinating? check_la->check_solvent Yes add_la->check_solvent change_solvent Action: Screen Aprotic Solvents (THF, Ether, Toluene) check_solvent->change_solvent No/Unsure analyze_dr Analyze Diastereomeric Ratio check_solvent->analyze_dr Yes change_solvent->analyze_dr

Caption: Troubleshooting decision tree.

References

Technical Support Center: Catalyst Deactivation in Methyl (S)-(-)-lactate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation during the synthesis of Methyl (S)-(-)-lactate. The content covers two primary synthetic routes: the conversion of biomass-derived sugars using zeolite catalysts and the asymmetric hydrogenation of pyruvate derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of catalyst deactivation in this compound production?

A1: Catalyst deactivation can stem from several factors, largely dependent on the synthetic route. For zeolite catalysts (e.g., Sn-Beta, Sn-USY) used in biomass conversion, the primary causes are:

  • Potassium Leaching: The loss of potassium from the catalyst framework can lead to an increase in Brønsted acidity, promoting side reactions and the formation of deactivating species.[1][2][3]

  • Coking/Fouling: Deposition of organic residues, such as furanic compounds and humins, on the catalyst surface and within its pores blocks active sites.[2]

  • Irreversible Framework Damage: Harsh reaction conditions, particularly in aqueous media, can lead to the degradation of the zeolite structure.[2][3]

For asymmetric hydrogenation catalysts (e.g., Ru-BINAP, Pt/Cinchona alkaloids), common deactivation mechanisms include:

  • Metal Leaching: The loss of the active metal from the support.

  • Ligand Degradation/Modification: The chiral ligand responsible for enantioselectivity can be hydrogenated or otherwise altered under reaction conditions.

  • Poisoning: Impurities in the substrate or solvent can irreversibly bind to the active sites.

  • Product Inhibition: The product, this compound, or byproducts may coordinate to the catalyst, slowing down the reaction.[4]

  • Metal Particle Agglomeration: Sintering of metal nanoparticles on the support can lead to a loss of active surface area.

Q2: How can I regenerate my deactivated zeolite catalyst?

A2: For zeolite catalysts deactivated by coking, a common regeneration method is calcination . This involves heating the catalyst in air to a high temperature (e.g., 550 °C) to burn off the deposited organic matter.[5] If deactivation is due to potassium leaching, the addition of small amounts of potassium salts (e.g., KCl or KOH) to the reaction feed can help maintain catalyst stability and performance over extended periods.[1][2][3]

Q3: My asymmetric hydrogenation reaction has low enantioselectivity. What could be the cause?

A3: A decrease in enantioselectivity during asymmetric hydrogenation can be attributed to several factors:

  • Ligand Purity: Ensure the chiral ligand is of high purity and has not degraded during storage.

  • Reaction Temperature: Higher temperatures can sometimes lead to a decrease in enantioselectivity. It is crucial to maintain the optimal temperature for the specific catalyst system.

  • Solvent Effects: The choice of solvent can significantly impact enantioselectivity. Ensure the correct solvent is being used and that it is anhydrous and free of impurities.

  • Incomplete Catalyst Activation: Some catalyst precursors require an activation step to form the active chiral complex. Incomplete activation can result in a racemic or non-selective reaction.

  • Presence of Water: For some catalyst systems, water can have a detrimental effect on enantioselectivity.

Troubleshooting Guides

Scenario 1: Zeolite Catalyst System - Rapid Loss of Activity

Problem: You are using a Sn-Beta or Sn-USY catalyst for the conversion of glucose to methyl lactate, and you observe a rapid decline in catalyst activity within the first few hours of the reaction.

Possible Cause Diagnostic Check Recommended Solution
Potassium Leaching Analyze the elemental composition of the spent catalyst and the reaction mixture for the presence of leached potassium.Add a small amount of KCl or KOH (e.g., 10 mg/kg) to the feed stream to suppress leaching.[1][2][3]
High Water Content Verify the water content in your methanol solvent.Ensure the use of a methanol:water ratio (e.g., 96:4 wt:wt) that is optimal for the reaction, as excessive water can lead to irreversible framework damage.[3]
Coking Perform thermogravimetric analysis (TGA) on the spent catalyst to identify significant weight loss corresponding to the combustion of organic deposits.After the reaction, regenerate the catalyst by calcination in air at 550 °C.[5]
Scenario 2: Asymmetric Hydrogenation - Decreasing Enantiomeric Excess (% ee)

Problem: You are performing an asymmetric hydrogenation of methyl pyruvate using a chiral catalyst (e.g., Ru-BINAP), and you notice a gradual decrease in the enantiomeric excess of this compound over several runs.

Possible Cause Diagnostic Check Recommended Solution
Ligand Hydrogenation Analyze the recovered catalyst/ligand by NMR or other spectroscopic techniques to check for structural changes to the chiral ligand.Lower the reaction temperature and/or hydrogen pressure to minimize ligand hydrogenation. Consider using a more robust ligand if the problem persists.
Catalyst Poisoning Analyze the substrate and solvent for potential impurities (e.g., sulfur, nitrogen compounds) that could act as catalyst poisons.Purify the substrate and use high-purity, degassed solvents.
Air/Moisture Contamination Review your experimental setup and procedures to ensure all reactions are performed under strictly inert conditions.Use Schlenk techniques or a glovebox for all manipulations of the catalyst and reaction setup. Ensure solvents are thoroughly dried and degassed.

Quantitative Data Presentation

Table 1: Performance of Zeolite Catalysts in Methyl Lactate Production from Glucose

CatalystPromoter/AdditiveTemperature (°C)Reaction Time (h)Glucose Conversion (%)Methyl Lactate Yield (%)StabilityReference
[K]Sn-USYNone150-High (declines over time)Declines over timeDeactivates significantly in continuous operation[3]
[K]Sn-USY10 mg/kg KOH150150Stable~30Stable for over 140 hours[1][3]
Sn-BetaNone1654349945Stable for over 434 hours in continuous operation[2]
K-Sn-H-Y-30-DANone150-10072-[6]
Fe-Sn/BetaNone2206-67Showed slight decrease in yield over 5 runs[5][6]

Table 2: Performance of Catalysts in Asymmetric Hydrogenation of Methyl Pyruvate

Catalyst SystemSubstrateTemperature (°C)H₂ Pressure (atm)SolventEnantiomeric Excess (% ee)Reference
Ru/(R)-BINAPMethyl 3-oxobutanoate-100-Up to 99[4]
Ir/CinchonidineMethyl Pyruvate10-5010-80Ethanol/Acetic Acid~30[7]
Pt/CinchonidineEthyl Pyruvate--Acetic Acid/TolueneUp to 93[8]

Experimental Protocols

Protocol 1: Catalyst Stability Test for Methyl Lactate Production from Glucose using Sn-Beta Zeolite
  • Catalyst Preparation: Synthesize or procure Sn-Beta zeolite. Characterize the fresh catalyst using techniques such as XRD, N₂ physisorption, and NH₃-TPD to determine its structure, surface area, and acidity.

  • Reaction Setup:

    • Load a fixed-bed reactor with a known amount of the Sn-Beta catalyst (e.g., 0.5 g).

    • Set up a continuous flow system with a feed solution of glucose in methanol (e.g., 40 g/L).

    • Pressurize the reactor with an inert gas (e.g., N₂ to 13 bar).

    • Heat the reactor to the desired reaction temperature (e.g., 150 °C).

  • Reaction Execution:

    • Start the flow of the feed solution at a defined weight hourly space velocity (WHSV) (e.g., 0.24 gsugar·gcat⁻¹·h⁻¹).

    • Collect liquid samples from the reactor outlet at regular intervals (e.g., every 4-6 hours).

  • Product Analysis:

    • Analyze the collected samples using HPLC or GC to determine the concentration of glucose and methyl lactate.

    • Calculate the glucose conversion and methyl lactate yield at each time point.

  • Catalyst Deactivation and Regeneration:

    • Continue the reaction for an extended period (e.g., >100 hours) to observe deactivation, indicated by a decrease in conversion and/or yield.

    • After the run, cool down the reactor and carefully remove the spent catalyst.

    • Characterize the spent catalyst using TGA, XRD, and elemental analysis to investigate the causes of deactivation.

    • To regenerate, calcine the spent catalyst in a furnace under a flow of air at 550 °C for 6 hours.

    • Repeat the stability test with the regenerated catalyst to evaluate the effectiveness of the regeneration process.

Protocol 2: Asymmetric Hydrogenation of Methyl Pyruvate using a Ru-BINAP Catalyst
  • Catalyst Preparation (in a glovebox or under inert atmosphere):

    • In a Schlenk flask, dissolve the ruthenium precursor (e.g., [RuCl₂(benzene)]₂) and the chiral ligand (e.g., (R)-BINAP) in a suitable anhydrous, degassed solvent (e.g., DMF).

    • Heat the solution to form the catalyst precursor.

    • Remove the solvent under vacuum to obtain the solid catalyst precursor.

  • Reaction Setup (under inert atmosphere):

    • Charge a high-pressure autoclave equipped with a magnetic stir bar and a glass liner with the Ru-BINAP catalyst precursor and methyl pyruvate.

    • Add an anhydrous, degassed solvent (e.g., methanol).

  • Hydrogenation:

    • Seal the autoclave, and purge it several times with hydrogen gas.

    • Pressurize the autoclave to the desired hydrogen pressure (e.g., 100 atm).

    • Stir the reaction mixture vigorously at the specified temperature (e.g., 20-80 °C).

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by taking aliquots (if the reactor allows) and analyzing them by GC or HPLC.

    • Once the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.

    • Remove the solvent under reduced pressure.

  • Product Analysis:

    • Determine the conversion of methyl pyruvate and the yield of methyl lactate by GC or ¹H NMR.

    • Determine the enantiomeric excess of the this compound product using chiral GC or HPLC.

  • Catalyst Recycling Study:

    • To test for recyclability, after the first run, attempt to recover the catalyst by filtration (if heterogeneous) or by careful removal of the product and solvent.

    • Reuse the recovered catalyst for a subsequent hydrogenation run under the same conditions and analyze the conversion and enantioselectivity to assess any loss in performance.

Visualizations

CatalystDeactivationPathways cluster_zeolite Zeolite Catalysts (e.g., Sn-Beta) cluster_hydrogenation Asymmetric Hydrogenation Catalysts (e.g., Ru-BINAP) ActiveZeolite Active Catalyst LeachedZeolite K+ Leached Catalyst (Increased Brønsted Acidity) ActiveZeolite->LeachedZeolite K+ Leaching CokedZeolite Coked Catalyst (Blocked Pores/Sites) ActiveZeolite->CokedZeolite Organic Deposition DamagedZeolite Framework Damage (Irreversible) ActiveZeolite->DamagedZeolite Harsh Aqueous Conditions LeachedZeolite->CokedZeolite Promotes Furanics Formation ActiveHydrogenation Active Chiral Catalyst PoisonedCatalyst Poisoned Catalyst (Blocked Active Sites) ActiveHydrogenation->PoisonedCatalyst Impurities DegradedLigand Degraded Ligand (Loss of Chirality) ActiveHydrogenation->DegradedLigand Side Reactions AgglomeratedCatalyst Agglomerated Metal (Reduced Surface Area) ActiveHydrogenation->AgglomeratedCatalyst Sintering

Caption: Common deactivation pathways for catalysts used in this compound production.

TroubleshootingFlow Start Low Yield or Selectivity Observed CheckCatalystType Identify Catalyst Type Start->CheckCatalystType ZeolitePath Zeolite (e.g., Sn-Beta) CheckCatalystType->ZeolitePath Biomass Conversion HydrogenationPath Asymmetric Hydrogenation (e.g., Ru-BINAP) CheckCatalystType->HydrogenationPath Hydrogenation CheckActivityLoss Rapid or Gradual Activity Loss? ZeolitePath->CheckActivityLoss CheckEE Low Enantioselectivity (% ee)? HydrogenationPath->CheckEE RapidLoss Rapid Loss CheckActivityLoss->RapidLoss GradualLoss Gradual Loss CheckActivityLoss->GradualLoss CheckLeaching Analyze for K+ Leaching RapidLoss->CheckLeaching CheckWaterContent Verify Water Content RapidLoss->CheckWaterContent CheckCoking Perform TGA on Spent Catalyst GradualLoss->CheckCoking AddK_Salt Solution: Add K+ Salt to Feed CheckLeaching->AddK_Salt ControlWater Solution: Optimize Water Content CheckWaterContent->ControlWater Calcine Solution: Calcine to Regenerate CheckCoking->Calcine YesEE Yes CheckEE->YesEE NoEE No (Low Conversion) CheckEE->NoEE CheckLigand Check Ligand Integrity/Purity YesEE->CheckLigand CheckTemp Review Reaction Temperature YesEE->CheckTemp CheckInertness Verify Inert Atmosphere NoEE->CheckInertness CheckPoisons Analyze Substrate/Solvent for Impurities NoEE->CheckPoisons OptimizeConditions Solution: Optimize Temp/Pressure CheckLigand->OptimizeConditions CheckTemp->OptimizeConditions PurifyReagents Solution: Purify Reagents CheckInertness->PurifyReagents CheckPoisons->PurifyReagents

Caption: A logical troubleshooting workflow for catalyst deactivation issues.

ExperimentalWorkflow Start Start: Catalyst Stability Study FreshCatalyst Characterize Fresh Catalyst (XRD, TGA, etc.) Start->FreshCatalyst Reaction Perform Catalytic Reaction (Batch or Continuous) FreshCatalyst->Reaction Compare Compare Fresh vs. Spent Catalyst Data FreshCatalyst->Compare Monitor Monitor Performance (Conversion, Yield, % ee) Reaction->Monitor SpentCatalyst Characterize Spent Catalyst Monitor->SpentCatalyst After Reaction SpentCatalyst->Compare IdentifyDeactivation Identify Deactivation Mechanism Compare->IdentifyDeactivation Regenerate Attempt Catalyst Regeneration IdentifyDeactivation->Regenerate TestRegenerated Test Regenerated Catalyst Regenerate->TestRegenerated Conclusion Draw Conclusions on Stability & Regeneration TestRegenerated->Conclusion

References

minimizing hydrolysis of Methyl (S)-(-)-lactate in aqueous conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Methyl (S)-(-)-lactate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the hydrolysis of this compound in aqueous conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your work.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrolysis and why is it a concern?

This compound can react with water (hydrolysis) to break down into its parent compounds, lactic acid and methanol.[1][2] This degradation is a significant concern as it reduces the concentration of the active ester, potentially leading to variability in experimental results, loss of product efficacy in formulations, and the introduction of impurities that may have different biological or chemical activities.

Q2: What are the primary factors that influence the rate of this compound hydrolysis?

The main factors affecting the stability of this compound in aqueous solutions are:

  • pH: Hydrolysis is significantly catalyzed by both hydrogen (H+) and hydroxide (OH-) ions. Base-catalyzed hydrolysis is generally much faster than acid-catalyzed hydrolysis.[1][3]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[4][5]

  • Concentration: The initial concentration of methyl lactate can have a non-monotonic effect on the hydrolysis rate due to the autocatalytic nature of the reaction.[5][6]

  • Buffer Species: The components of the buffer system can act as general acids or bases, potentially accelerating hydrolysis beyond their effect on pH alone.

  • Presence of Moisture: As water is a reactant, minimizing its presence where possible is a key strategy to prevent hydrolysis.[1]

Q3: What is autocatalysis in the context of this compound hydrolysis?

Autocatalysis means that one of the products of the reaction acts as a catalyst for the reaction itself. In this case, the hydrolysis of methyl lactate produces lactic acid.[4] The generated lactic acid then accelerates further hydrolysis of the remaining methyl lactate, leading to a reaction that can increase in rate over time.

Q4: What is the optimal pH range to maintain the stability of this compound in an aqueous solution?

While specific optimal pH ranges can be formulation-dependent, generally, a slightly acidic pH is preferred to minimize hydrolysis. The rate of hydrolysis is slowest in the acidic to neutral pH range and increases significantly in alkaline conditions.[3] For example, the estimated half-life of methyl lactate is significantly longer at pH 7 compared to pH 8 and pH 9.[3] For cosmetic formulations, a final pH of 3.5 or greater is recommended for products containing lactate esters.[3]

Q5: How should I store aqueous solutions of this compound to maximize stability?

To maximize stability, aqueous solutions of this compound should be:

  • Stored at low temperatures (e.g., 2-8°C or frozen if the formulation allows).[4]

  • Maintained at a controlled, slightly acidic pH using a suitable buffer system.

  • Protected from light, especially if other light-sensitive components are present.

  • Prepared fresh whenever possible, particularly for sensitive applications.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Inconsistent or lower-than-expected activity in biological assays. Degradation of this compound in the culture medium.The pH of many cell culture media is around 7.4, which can promote hydrolysis. Prepare fresh solutions immediately before use. Consider conducting a time-course experiment to assess the stability of methyl lactate in your specific medium by analyzing samples at different time points via HPLC.
Interaction with media components.Serum or other media supplements may contain enzymes or other components that can degrade esters. If possible, perform initial experiments in a simpler buffer or serum-free medium to evaluate this.
Variability in results between experimental replicates. Inconsistent solution preparation.Ensure stock solutions are fully dissolved and homogeneous. Use a calibrated pH meter for all buffer and solution preparations. Use high-purity water and reagents.
Inconsistent storage of solutions.Store all aliquots under the same conditions (temperature, light exposure). Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Visible changes in the solution (e.g., precipitation, color change). Significant pH shift due to hydrolysis.The formation of lactic acid will lower the pH of an unbuffered or weakly buffered solution, which could cause other components to precipitate. Measure the pH of the solution over time. Increase the buffering capacity of your system.
Contamination.Ensure sterile filtration of solutions for long-term storage and use aseptic techniques during preparation and handling.
Unexpected peaks in analytical chromatography (e.g., HPLC, GC). Formation of degradation products.The primary degradation products are lactic acid and methanol. Use analytical standards to confirm the identity of these peaks.
Formation of oligomers.Lactic acid itself can self-condense to form oligomers, though this is more of a concern at high concentrations and temperatures.

Data Presentation

Table 1: Effect of Temperature and Initial Concentration on the Time to Reach Equilibrium for Methyl Lactate Hydrolysis in Water.

Temperature (°C)Initial Concentration (wt%)Approximate Time to Equilibrium
4015< 20 days
4030< 20 days
4045< 20 days
2215> 150 days
2230~100 days
2245> 150 days
615Not reached within 150 days
630Not reached within 150 days
645Not reached within 150 days
1.515~300-340 days
1.530~300-340 days
1.545~300-340 days
1.560Stable for 35 days, then proceeds to equilibrium
1.580Stable for 160 days, then proceeds to equilibrium

Data adapted from Brauer et al. (2023).[4]

Table 2: Estimated Half-Life of Methyl Lactate at Different pH Values.

pHEstimated Half-Life
768 days
86.8 days
90.68 days

Data from PubChem CID 11040.[3]

Experimental Protocols

Protocol 1: Preparation of a Buffered Aqueous Solution of this compound

Objective: To prepare a stock solution of this compound with enhanced stability.

Materials:

  • This compound

  • High-purity water (e.g., Milli-Q or HPLC grade)

  • Selected buffer components (e.g., citric acid and sodium citrate for a citrate buffer)

  • Calibrated pH meter

  • Sterile filters (0.22 µm) and syringes

  • Sterile, amber glass vials or polypropylene tubes

Procedure:

  • Buffer Preparation:

    • Prepare the desired buffer (e.g., 50 mM citrate buffer, pH 4.5).

    • Dissolve the buffer components (e.g., citric acid and sodium citrate) in high-purity water.

    • Adjust the pH to the target value using an acid (e.g., HCl) or base (e.g., NaOH) solution of the buffer components.

    • Filter the buffer solution through a 0.22 µm sterile filter into a sterile container.

  • This compound Solution Preparation:

    • Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.

    • In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of this compound.

    • Add the weighed ester to a sterile container.

    • Add the prepared sterile buffer to the desired final volume to achieve the target concentration.

    • Mix gently until the ester is completely dissolved. Avoid vigorous vortexing to minimize oxygen introduction.

  • Aliquoting and Storage:

    • Dispense the solution into single-use aliquots in sterile, amber vials or polypropylene tubes.

    • Store the aliquots at the recommended temperature (e.g., 2-8°C or -20°C).

Protocol 2: Monitoring the Stability of this compound by HPLC

Objective: To quantify the concentration of this compound and its primary degradation product, lactic acid, over time.

Materials:

  • HPLC system with a UV detector and a C18 reversed-phase column.

  • This compound solution to be tested.

  • Analytical standards for this compound and lactic acid.

  • Mobile phase (e.g., 0.005 M H2SO4 in water and methanol, 9:1 v/v).[6]

  • High-purity water and HPLC-grade solvents.

Procedure:

  • Sample Incubation:

    • Place aliquots of the this compound solution under the desired storage conditions (e.g., specific temperature and light exposure).

  • Sample Collection:

    • At predetermined time points (e.g., 0, 1, 3, 7, 14, 30 days), remove an aliquot for analysis.

    • If the sample is frozen, allow it to thaw completely at room temperature.

    • Dilute the sample as necessary with the mobile phase to fall within the concentration range of the calibration curve.

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards of known concentrations for both this compound and lactic acid in the mobile phase.

  • HPLC Analysis:

    • Set up the HPLC system with the appropriate column and mobile phase. An example of chromatographic conditions is a C18 column with a mobile phase of 0.005 M H2SO4 and methanol (9:1, v/v) at a flow rate of 1.0 mL/min, with detection at 210 nm.[6]

    • Inject the calibration standards to generate a standard curve for each compound.

    • Inject the samples from the stability study.

  • Data Analysis:

    • Integrate the peak areas for this compound and lactic acid in the chromatograms.

    • Calculate the concentration of each compound in the samples using the respective calibration curves.

    • Plot the concentration of this compound versus time to determine the degradation rate.

Visualizations

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Ester_A Methyl Lactate Protonated_Ester Protonated Ester (Activated) Ester_A->Protonated_Ester + H+ Tetrahedral_Intermediate_A Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate_A + H2O Products_A Lactic Acid + Methanol Tetrahedral_Intermediate_A->Products_A - H+ Ester_B Methyl Lactate Tetrahedral_Intermediate_B Tetrahedral Intermediate Ester_B->Tetrahedral_Intermediate_B + OH- Carboxylate Lactate Anion + Methanol Tetrahedral_Intermediate_B->Carboxylate Final_Product_B Lactic Acid Carboxylate->Final_Product_B + H+ (workup) Stability_Study_Workflow Start Define Stability Study Parameters (Temp, pH, Buffer, Timepoints) Prep_Solutions Prepare Buffered Solutions of This compound Start->Prep_Solutions Store_Aliquots Store Aliquots under Defined Conditions Prep_Solutions->Store_Aliquots Timepoint_Zero Analyze Timepoint 0 Sample Store_Aliquots->Timepoint_Zero Collect_Samples Collect Samples at Scheduled Timepoints Store_Aliquots->Collect_Samples Timepoint_Zero->Collect_Samples Analyze_Samples Analyze Samples by HPLC/GC for Ester and Acid Content Collect_Samples->Analyze_Samples Data_Analysis Calculate Degradation Rate and Half-Life Analyze_Samples->Data_Analysis Conclusion Determine Stability Profile Data_Analysis->Conclusion

References

Technical Support Center: Purification of Crude Methyl (S)-(-)-lactate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Methyl (S)-(-)-lactate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

Crude this compound often contains impurities stemming from its synthesis, which is typically the esterification of lactic acid with methanol. Common impurities include:

  • Unreacted Starting Materials: Lactic acid and methanol are frequently present.

  • Water: Formed during the esterification reaction or present in the starting materials.

  • By-products: Methyl acetate can form as a by-product.[1]

  • Enantiomeric Impurities: The presence of the (R)-(+)-enantiomer can be a critical impurity in applications requiring high stereochemical purity.

Q2: What are the primary methods for purifying crude this compound?

The main purification techniques for this compound are:

  • Fractional Distillation: This is the most common method, often performed under reduced pressure to prevent thermal degradation.[1]

  • Azeotropic Distillation: This technique is specifically used for the removal of water.[2]

  • Liquid-Liquid Extraction: Used to recover methyl lactate from aqueous mixtures.[2][3][4]

  • Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed to separate enantiomers and achieve very high optical purity.[5][6]

Q3: What level of purity and yield can I expect from fractional distillation?

Fractional distillation is an effective method for achieving high purity. Purity of approximately 98 wt.% can be obtained.[7] Yields are also generally high, with some processes reporting yields of 87-92%.[1]

Troubleshooting Guides

Fractional Distillation

Issue 1: Poor separation of this compound from impurities.

  • Possible Cause: Insufficient column efficiency.

    • Solution: Use a packed column with a higher number of theoretical plates. A column with a theoretical plate number of 20 has been shown to be effective.[1]

  • Possible Cause: Inappropriate distillation pressure.

    • Solution: Optimize the distillation pressure. Distillation at a reduced pressure of 70 mmHg is commonly reported to effectively separate methyl lactate, which boils at 75-77°C at this pressure.[1]

  • Possible Cause: Presence of azeotropes.

    • Solution: If water is a significant impurity, consider a preliminary azeotropic distillation step with a solvent like benzene to remove the water before fractional distillation.[2]

Issue 2: Thermal degradation of the product (discoloration).

  • Possible Cause: High distillation temperature.

    • Solution: Perform the distillation under reduced pressure to lower the boiling point of this compound. The boiling point is 144-145°C at atmospheric pressure, which can lead to degradation.

Chiral Chromatography (HPLC/GC)

Issue 1: Poor enantiomeric resolution (overlapping peaks).

  • Possible Cause: Inappropriate chiral stationary phase (CSP).

    • Solution: Select a CSP known to be effective for separating lactate enantiomers. For GC, a capillary column coated with 2,3,6-tri-O-octanoyl-β-cyclodextrin has demonstrated excellent separation.[5] For HPLC, polysaccharide-based chiral columns are often used.[8]

  • Possible Cause: Suboptimal mobile phase composition (HPLC).

    • Solution: Adjust the mobile phase composition. For normal-phase HPLC, a mixture of n-hexane and ethanol is a common choice. The ratio can be optimized to improve resolution.[8]

  • Possible Cause: Incorrect temperature.

    • Solution: Optimize the column temperature. Lower temperatures often enhance chiral recognition and improve separation.[9]

Issue 2: Peak tailing.

  • Possible Cause: Secondary interactions with the stationary phase.

    • Solution (HPLC): Add a modifier to the mobile phase. For acidic compounds like potential lactic acid impurities, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape. For basic impurities, a basic modifier can be used.[10]

  • Possible Cause: Column overload.

    • Solution: Reduce the sample concentration or injection volume.[11]

Quantitative Data Summary

Purification TechniquePurity AchievedYieldKey ParametersReference(s)
Fractional Distillation~98 wt.%87-92%Reduced Pressure (e.g., 70 mmHg), Packed Column (e.g., 20 theoretical plates)[1][7]
Reactive DistillationHigh78.7% (at 3:1 methanol:lactic acid ratio)Molar ratio of reactants, number of theoretical plates
Chiral GCBaseline separation of enantiomers (Resolution > 5)N/AChiral Stationary Phase (e.g., 2,3,6-tri-O-octanoyl-β-cyclodextrin)[5][6]

Experimental Protocols

Protocol 1: Fractional Distillation of Crude this compound
  • Apparatus Setup: Assemble a fractional distillation apparatus with a packed column (e.g., Vigreux or packed with Raschig rings) having a theoretical plate number of at least 20. Include a distillation head with a condenser and a collection flask. The system should be connected to a vacuum pump with a pressure gauge.

  • Charging the Flask: Charge the distillation flask with the crude this compound.

  • Initial Distillation (Atmospheric Pressure): Begin heating the flask. If volatile impurities with lower boiling points like methyl acetate and methanol are present, they will distill off first.[1] Collect this initial fraction separately.

  • Reduced Pressure Distillation: Once the initial impurities are removed, allow the apparatus to cool slightly. Apply a vacuum and reduce the pressure to approximately 70 mmHg.

  • Fraction Collection: Gradually increase the heating. Collect the fraction that distills at 75-77°C.[1] This fraction will be the purified this compound.

  • Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Protocol 2: Chiral Gas Chromatography (GC) for Enantiomeric Purity Analysis
  • Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: Install a chiral capillary column, for example, one coated with 2,3,6-tri-O-octanoyl-β-cyclodextrin as the chiral stationary phase.[5]

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent such as acetone.[6]

  • GC Conditions:

    • Injector Temperature: 200-280°C

    • Detector Temperature: 250-280°C

    • Column Temperature: 50-80°C (isothermal)

    • Carrier Gas: Inert gas (e.g., Helium or Hydrogen) at a flow rate of 25-35 cm/s.[5]

  • Injection and Analysis: Inject a small volume (e.g., 0.4-1.0 µL) of the sample solution.[6] The two enantiomers will be separated and detected as distinct peaks. The ratio of the peak areas can be used to determine the enantiomeric excess (ee%).

Visualizations

PurificationWorkflow Crude Crude Methyl (S)-(-)-lactate PreTreatment Pre-treatment (Optional) - Neutralization of free acid - Azeotropic distillation for water removal Crude->PreTreatment Distillation Fractional Distillation (Reduced Pressure) PreTreatment->Distillation Chromatography Chiral Chromatography (HPLC or GC) Distillation->Chromatography PureProduct Pure Methyl (S)-(-)-lactate Chromatography->PureProduct

Caption: General workflow for the purification of this compound.

DistillationTroubleshooting Start Poor Separation in Distillation Cause1 Insufficient Column Efficiency? Start->Cause1 Solution1 Increase Theoretical Plates Cause1->Solution1 Yes Cause2 Incorrect Pressure? Cause1->Cause2 No Solution2 Optimize Vacuum (e.g., 70 mmHg) Cause2->Solution2 Yes Cause3 Azeotrope Formation? Cause2->Cause3 No Solution3 Perform Azeotropic Distillation First Cause3->Solution3 Yes

Caption: Troubleshooting logic for poor separation in distillation.

References

Technical Support Center: Impact of Impurities in Methyl (S)-(-)-lactate on Reaction Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of impurities in Methyl (S)-(-)-lactate on experimental outcomes. All information is presented in a practical question-and-answer format to directly address common issues encountered in the laboratory.

Troubleshooting Guides

Issue 1: Reduced Yield or Incomplete Reaction

Question: My reaction using this compound as a starting material is giving a low yield or is not going to completion. What are the potential causes related to the purity of the lactate ester?

Answer: Several impurities commonly found in this compound can lead to reduced reaction yields. The most common culprits are water, residual lactic acid, and residual methanol.

  • Water: Can hydrolyze the ester back to lactic acid and methanol, especially under acidic or basic conditions, or at elevated temperatures. In reactions sensitive to water, such as those using organometallic reagents or certain catalysts, even trace amounts can be detrimental.

  • Residual Lactic Acid: As an acidic impurity, it can neutralize basic reagents or catalysts, effectively reducing their concentration and slowing down or halting the reaction. It can also act as an unwanted proton source in sensitive reactions.

  • Residual Methanol: Can compete with other nucleophiles in a reaction, leading to the formation of undesired byproducts. In polymerizations, it can act as a chain-terminating agent, limiting the molecular weight of the polymer.

Troubleshooting Steps:

  • Quantify Impurities: Use analytical methods like Karl Fischer titration for water content, acid-base titration for lactic acid, and Gas Chromatography (GC) to determine the purity and residual methanol content.

  • Purify the Reagent: If impurities are detected, purify the this compound by distillation under reduced pressure. Ensure all glassware is rigorously dried.

  • Use of Drying Agents: For reactions highly sensitive to moisture, consider the use of molecular sieves or other appropriate drying agents in the reaction mixture (ensure compatibility with your reaction conditions).

Issue 2: Poor Stereoselectivity or Low Enantiomeric Excess (ee)

Question: I am using this compound as a chiral auxiliary or building block in an asymmetric synthesis, but the enantiomeric excess (ee) of my product is lower than expected. Could impurities be the cause?

Answer: Yes, impurities can significantly impact the stereochemical outcome of a reaction. The primary impurity of concern for stereoselectivity is the presence of the opposite enantiomer, Methyl (R)-(+)-lactate.

  • Enantiomeric Impurity: The presence of the (R)-enantiomer will directly lead to the formation of the undesired enantiomer of the product, thereby reducing the overall enantiomeric excess. For example, if your starting this compound has an enantiomeric excess of 98%, the maximum achievable ee in your product, assuming a perfectly stereoselective reaction, will be 98%.

Troubleshooting Steps:

  • Determine Enantiomeric Purity: Use chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) to accurately determine the enantiomeric excess of your starting this compound.

  • Source High-Purity Material: If the enantiomeric purity is insufficient, obtain a higher grade of this compound. For highly sensitive reactions, an ee of >99% is often required.

  • Reaction Conditions: Suboptimal reaction conditions such as temperature or the choice of Lewis acid can also lead to poor stereoselectivity, independent of the starting material's purity. It is crucial to optimize these parameters. Lowering the reaction temperature often enhances diastereoselectivity.[1]

Issue 3: Inconsistent Polymer Properties in Lactide Polymerization

Question: I am using this compound to produce lactide for subsequent ring-opening polymerization to form polylactic acid (PLA). The resulting polymer has a low molecular weight and a broad polydispersity index (PDI). What could be the issue?

Answer: The purity of the lactide monomer, which is derived from this compound, is critical for achieving high molecular weight and narrow PDI in PLA. Several impurities in the starting lactate can carry over to the lactide and negatively affect the polymerization.

  • Residual Lactic Acid: Can act as a chain initiator or a chain transfer agent during polymerization, leading to a higher number of polymer chains with lower molecular weight and a broader PDI.

  • Water: Can initiate the polymerization, but also leads to hydrolytic degradation of the growing polymer chains, resulting in lower molecular weight.

  • Methanol: Acts as a chain transfer agent, limiting the final molecular weight of the PLA.

  • Other Impurities: Contaminants such as other alcohols or carboxylic acids can also interfere with the polymerization process.[2]

Troubleshooting Steps:

  • High-Purity Lactide: Ensure the lactide monomer is of high purity before polymerization. Purification of lactide is a crucial step to obtain high-quality PLA.[3]

  • Control of Polymerization Conditions: The polymerization process itself is sensitive to impurities. The presence of even small amounts of catalyst residues can reduce the thermal properties of the resulting PLA.[4]

FAQs

Q1: What are the most common impurities in commercial this compound?

A1: The most common impurities are water, residual lactic acid from the esterification process, the opposite enantiomer (Methyl (R)-(+)-lactate), and residual methanol.

Q2: How can I detect and quantify these impurities?

A2: A combination of analytical techniques is recommended:

  • Water: Karl Fischer titration.

  • Residual Lactic Acid: Acid-base titration or HPLC. A reversed-phase HPLC method can simultaneously determine lactic acid and methyl lactate.[5]

  • Enantiomeric Purity (ee%): Chiral HPLC or chiral GC. A capillary gas chromatography method using a chiral stationary phase can achieve baseline separation of the D and L enantiomers.[6]

  • Overall Purity and Residual Methanol: Gas Chromatography (GC) with a Flame Ionization Detector (FID).

Q3: What is a typical purity specification for this compound used in pharmaceutical applications?

A3: For pharmaceutical applications, a high purity of 99% or higher is generally required to ensure product efficacy and patient safety. The enantiomeric purity should also be very high, often exceeding 99% ee.[7]

Q4: Can water be beneficial in any reaction involving this compound?

A4: While generally considered a detrimental impurity, in some specific catalytic reactions, the presence of small, controlled amounts of water can sometimes enhance catalyst reusability or influence reaction pathways. For example, in certain zeolite-catalyzed conversions of sugars to methyl lactate, the addition of a small amount of water has been shown to enhance catalyst reusability by preventing the formation of deactivating organic deposits.[4] However, for most applications in fine chemical and pharmaceutical synthesis, water is an undesirable impurity.

Q5: How does the presence of the (R)-enantiomer affect the properties of polylactic acid (PLA)?

A5: The stereochemistry of the lactide monomer directly influences the properties of the resulting PLA. Polymerization of enantiomerically pure L-lactide produces highly crystalline poly(L-lactic acid) (PLLA). The presence of D-lactide units (from Methyl (R)-(+)-lactate) in the polymer chain disrupts the crystallinity, leading to a more amorphous polymer with a lower melting point, reduced mechanical strength, and altered degradation kinetics.

Data Presentation

Table 1: Impact of Selected Impurities on the Ring-Opening Polymerization of L-Lactide

ImpurityConcentrationEffect on Polymer PropertiesReference
EthanolVariousStrong influence on molecular masses and polymer structures.[1]
Sodium CarbonateVariousStrong influence on molecular masses and polymer structures.[1]
WaterPresentCan act as an initiator, but also leads to hydrolytic degradation, affecting molecular weight.[8]
Lactic AcidPresentActs as an initiator/chain transfer agent, leading to lower molecular weight and broader PDI.[9]

Experimental Protocols

Protocol 1: Determination of Enantiomeric Purity of this compound by Chiral HPLC

This protocol provides a general method for determining the enantiomeric excess (ee) of this compound. Specific conditions may need to be optimized for your instrument and column.

Materials:

  • This compound sample

  • Racemic Methyl lactate standard

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol

  • Chiral HPLC column (e.g., Chiralcel® OD-H, Chiralpak® AD-H)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of n-hexane and isopropanol. A common starting ratio is 90:10 (v/v). Degas the mobile phase before use.

  • Standard Preparation: Prepare a solution of racemic Methyl lactate in the mobile phase at a concentration of approximately 1 mg/mL.

  • Sample Preparation: Prepare a solution of your this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

    • Set the UV detector to an appropriate wavelength (e.g., 210 nm).

    • Inject the racemic standard to determine the retention times of the (S) and (R) enantiomers.

    • Inject the sample solution.

  • Data Analysis:

    • Integrate the peak areas for both the (S) and (R) enantiomers in the sample chromatogram.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Protocol 2: Purification of this compound by Vacuum Distillation

This protocol describes a general procedure for the purification of this compound to remove less volatile impurities like lactic acid and water.

Materials:

  • Crude this compound

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump

  • Heating mantle

  • Boiling chips or magnetic stirrer

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is clean and dry.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and add boiling chips or a magnetic stir bar.

  • Vacuum Application: Connect the apparatus to a vacuum pump and slowly reduce the pressure.

  • Heating: Gently heat the flask using a heating mantle.

  • Distillation: Collect the fraction that distills at the expected boiling point of this compound at the applied pressure (e.g., ~58 °C at 19 mmHg).

  • Analysis: Analyze the purified product using the analytical methods described in the FAQs to confirm its purity.

Visualizations

Experimental_Workflow_Purity_Analysis cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Decision cluster_3 Action Sample Sample Karl_Fischer Karl Fischer (Water Content) Sample->Karl_Fischer Titration Acid-Base Titration (Lactic Acid) Sample->Titration Chiral_HPLC_GC Chiral HPLC/GC (Enantiomeric Purity) Sample->Chiral_HPLC_GC GC_FID GC-FID (Overall Purity, Residual Methanol) Sample->GC_FID Data_Analysis Data Analysis & Comparison to Specifications Karl_Fischer->Data_Analysis Titration->Data_Analysis Chiral_HPLC_GC->Data_Analysis GC_FID->Data_Analysis Decision Purity Acceptable? Data_Analysis->Decision Proceed Proceed with Reaction Decision->Proceed Yes Purify Purify Sample Decision->Purify No Purify->Sample Re-analyze

Caption: Workflow for the analysis of this compound purity.

Troubleshooting_Stereoselectivity cluster_0 Initial Checks cluster_1 Potential Causes & Solutions Low_ee Low Enantiomeric Excess (ee) Observed Check_Purity Determine Enantiomeric Purity of Starting This compound (Chiral HPLC/GC) Low_ee->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Catalyst, Solvent) Low_ee->Check_Conditions Impure_Start Cause: Low ee of Starting Material Check_Purity->Impure_Start If ee is low Suboptimal_Conditions Cause: Suboptimal Reaction Conditions Check_Conditions->Suboptimal_Conditions If conditions are not optimized Source_Higher_Purity Solution: Source Higher Purity Reagent Impure_Start->Source_Higher_Purity Optimize_Reaction Solution: Optimize Reaction Parameters (e.g., lower temp) Suboptimal_Conditions->Optimize_Reaction

Caption: Troubleshooting logic for low enantioselectivity.

References

strategies to improve reaction time in Methyl (S)-(-)-lactate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl (S)-(-)-lactate. The following sections address common issues and provide strategies to improve reaction time and yield.

Troubleshooting Guide: Slow Reaction Rates

Problem: The synthesis of this compound is proceeding slower than expected.

Potential Cause Troubleshooting Steps
Suboptimal Catalyst 1. Catalyst Selection: The choice of catalyst significantly impacts the reaction rate. Consider the following options: - Homogeneous Catalysts: Strong acids like sulfuric acid can provide fast reaction kinetics due to their high protonation ability, which lowers the activation energy.[1] - Heterogeneous Catalysts: Cation-exchange resins (e.g., Amberlyst 15) and zeolites (e.g., Sn-Beta, Sn-USY) offer advantages like easier product separation and catalyst reusability.[1][2][3] - Enzymatic Catalysts: For specific applications requiring high selectivity, consider enzymatic esterification.[1]2. Catalyst Concentration: The reaction rate is often linearly correlated with the catalyst concentration.[4] Ensure the optimal amount of catalyst is used, as excessive amounts may not lead to a proportional increase in rate and can complicate purification.
Incorrect Temperature 1. Temperature Optimization: The reaction rate generally increases with temperature.[1][5] However, excessively high temperatures can lead to side reactions and evaporation of reactants like methanol.[1] The optimal temperature range is typically between 50°C and 150°C, depending on the catalyst and reaction setup.[6] For instance, with certain Zn(II) complexes, an increase in temperature from 313.2 K to 383.2 K was shown to increase the reaction rate.[7][8]
Unfavorable Reactant Molar Ratio 1. Adjusting Molar Ratio: The esterification of lactic acid is a reversible reaction. According to Le Chatelier's principle, using an excess of one reactant (typically methanol) can shift the equilibrium towards the product side, increasing the conversion of lactic acid.[2] However, a very large excess of alcohol can sometimes decrease the initial rate of esterification and increase the cost of reactant recovery.[5] An optimal molar ratio of methanol to lactic acid, for example, 8:1, has been reported to be effective.[9]
Presence of Water 1. Water Removal: Water is a byproduct of the esterification reaction, and its presence can shift the equilibrium back towards the reactants, slowing down the net reaction rate.[10] Consider using techniques like reactive distillation to continuously remove water as it is formed.[11][12][13] Alternatively, conducting the reaction under supercritical carbon dioxide can also facilitate water removal.[9]
Mass Transfer Limitations 1. Adequate Mixing: In heterogeneous catalysis, ensure sufficient stirring speed to minimize mass transfer limitations between the liquid phase and the solid catalyst surface.[7][14]

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to decrease the reaction time for this compound synthesis?

A1: The key strategies to accelerate the reaction include:

  • Catalyst Optimization: Selecting a highly active catalyst, such as a strong homogeneous acid catalyst or an efficient heterogeneous catalyst like a cation-exchange resin or a specific zeolite, is crucial.[1][2] The concentration of the catalyst also plays a significant role.[4]

  • Temperature Control: Increasing the reaction temperature generally enhances the reaction rate.[1][5] However, this must be balanced to avoid unwanted side reactions.

  • Adjusting Reactant Ratio: Employing an excess of methanol can drive the reaction forward and increase the rate of conversion.[2]

  • Product/Byproduct Removal: Continuously removing water, a byproduct of the esterification, can significantly improve the reaction rate by shifting the chemical equilibrium towards the product.[10] Reactive distillation is an effective technique for this.[11][12][13]

Q2: How does the choice of catalyst affect the synthesis of this compound?

A2: The catalyst choice is critical and influences the reaction through different mechanisms:

  • Homogeneous Acid Catalysts (e.g., Sulfuric Acid): These catalysts work by protonating the carboxylic acid, which activates the carbonyl group for a nucleophilic attack by the alcohol.[1] They generally lead to faster reaction kinetics.[1]

  • Heterogeneous Acid Catalysts (e.g., Cation-Exchange Resins, Zeolites): These solid catalysts provide active acid sites for the reaction to occur. They are advantageous due to their ease of separation from the reaction mixture and potential for reuse, contributing to a more sustainable process.[1][2]

  • Metal Complexes (e.g., Zn(II) complexes): These can be effective for the transesterification of polylactic acid to methyl lactate, with their activity being influenced by the ligand structure and reaction temperature.[7][8]

Q3: Can changing the molar ratio of reactants improve the reaction speed?

A3: Yes, adjusting the molar ratio is a common strategy. The esterification of lactic acid with methanol is a reversible reaction. By increasing the concentration of methanol, the equilibrium can be shifted to favor the formation of methyl lactate and water, thereby increasing the overall reaction rate and yield.[2] However, an excessively high ratio might not be cost-effective due to the need for extensive reactant recovery.[5]

Q4: What is reactive distillation and how can it be used to improve reaction time?

A4: Reactive distillation is a process where the chemical reaction and the separation of products occur simultaneously in a single unit. For methyl lactate synthesis, this technique is particularly useful because it allows for the continuous removal of water as it is formed.[11][12][13] By removing a product, the reaction equilibrium is constantly shifted towards the formation of more methyl lactate, which can significantly reduce the overall reaction time and improve the conversion of lactic acid.[11][12][13]

Quantitative Data on Reaction Parameters

The following table summarizes the effect of different parameters on the synthesis of alkyl lactates, providing a basis for comparison.

Parameter Condition Effect on Reaction Rate/Yield Reference
Catalyst Sulfuric AcidStrong acids show lower activation energies, resulting in faster kinetics.[1]
Cation-Exchange Resins (e.g., Amberlyst 15)Reaction rate increases with catalyst loading.[14]
Zn(II) ComplexesReaction rate is dependent on the specific complex and temperature, with some showing non-Arrhenius behavior.[7][8]
[K]Sn-USY ZeoliteCan achieve high yields of methyl lactate from glucose (>70%) in relatively short reaction times (<4 h).[15]
Temperature 313 K to 384 KReaction rate increases substantially with increasing temperature for autocatalyzed esterification.[5]
323.2 K vs 363.2 K (with Zn(2Pr)2 catalyst)Faster production rates were observed at lower temperatures (323.2 K and 343.2 K).[7][8]
Molar Ratio (Alcohol:Lactic Acid) 4:1 to 10:1The initial rate of esterification can decrease with an increasing molar ratio of alcohol to lactic acid.[5]
8:1 (Methanol:Lactic Acid)Optimized condition for high conversion in supercritical CO2.[9]

Experimental Protocols

General Protocol for a Batch Esterification Reaction
  • Reactant and Catalyst Preparation: In a batch stirred-tank reactor, add the calculated amounts of (S)-(-)-lactic acid and methanol. The molar ratio of methanol to lactic acid can be varied (e.g., from 1:1 to 10:1) to optimize the reaction.

  • Catalyst Addition: Introduce the chosen catalyst. If using a solid catalyst like a cation-exchange resin, the amount is typically based on weight percentage relative to the reactants.

  • Reaction Conditions: Heat the mixture to the desired temperature (e.g., 60°C) while stirring continuously.

  • Monitoring the Reaction: Take samples at regular intervals to monitor the progress of the reaction. The concentration of lactic acid can be determined by titration, while the formation of methyl lactate can be quantified using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Product Isolation: After the reaction reaches the desired conversion, cool the mixture. If a homogeneous catalyst is used, it will need to be neutralized. If a heterogeneous catalyst is used, it can be removed by filtration. The methyl lactate can then be purified by distillation.

Visualizations

Logical Workflow for Optimizing Reaction Time

G cluster_feedback Iterative Optimization start Slow Reaction Time Observed catalyst Evaluate Catalyst (Type and Concentration) start->catalyst temp Optimize Temperature catalyst->temp ratio Adjust Reactant Molar Ratio temp->ratio water Implement Water Removal Strategy ratio->water end Improved Reaction Time water->end

Caption: Workflow for troubleshooting and optimizing reaction time.

Simplified Acid-Catalyzed Esterification Mechanism

G cluster_reactants Reactants cluster_products Products lactic_acid Lactic Acid (R-COOH) protonation Protonation of Carbonyl Oxygen lactic_acid->protonation + H+ methanol Methanol (R'-OH) nucleophilic_attack Nucleophilic Attack by Methanol methanol->nucleophilic_attack methyl_lactate Methyl Lactate (R-COOR') water Water (H2O) protonation->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer water_elimination Elimination of Water proton_transfer->water_elimination water_elimination->water deprotonation Deprotonation water_elimination->deprotonation - H2O deprotonation->methyl_lactate - H+

Caption: Mechanism of acid-catalyzed esterification of lactic acid.

References

Technical Support Center: Managing the Hygroscopic Nature of Methyl (S)-(-)-lactate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of Methyl (S)-(-)-lactate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the hygroscopic nature of this compound and why is it a concern?

A1: this compound is a colorless, chiral ester that is miscible with water.[1] Its hygroscopic nature means it readily absorbs moisture from the atmosphere. This is a significant concern in experimental and manufacturing settings as the presence of water can lead to hydrolysis of the ester back to lactic acid and methanol.[2] This degradation can affect product purity, reaction yields, and the overall stability of the compound.[3]

Q2: How should I properly store this compound to minimize water absorption?

A2: To minimize moisture uptake, this compound should be stored in a tightly sealed container in a dry and well-ventilated place, away from heat and sources of ignition. The use of a desiccator containing a suitable drying agent is highly recommended for long-term storage.

Q3: What are the signs that my this compound has absorbed a significant amount of water?

A3: While there may not be obvious visual signs, an increase in the acidity of the sample due to hydrolysis can be an indicator. The most definitive way to determine the water content is through analytical methods such as Karl Fischer titration.

Q4: Can the absorbed water be removed from this compound?

A4: Yes, absorbed water can be removed. A common and effective method is to use drying agents such as activated molecular sieves.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent reaction yields or unexpected byproducts. The presence of water in this compound may be causing hydrolysis or side reactions.1. Determine the water content of your this compound using Karl Fischer titration. 2. If the water content is high, dry the material using a suitable drying agent like 3Å molecular sieves before use. 3. Ensure all glassware is thoroughly dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in obtaining a stable endpoint during Karl Fischer titration. 1. The sample is highly hygroscopic, and moisture is being absorbed from the atmosphere during sample handling. 2. The Karl Fischer reagent has been degraded by excessive moisture. 3. The electrode is not functioning correctly.1. Handle the sample quickly in a low-humidity environment or a glove box. Use a dry syringe for liquid transfer. 2. Replace the Karl Fischer reagent. 3. Clean and re-calibrate the electrode according to the instrument manufacturer's instructions.
The drying agent (e.g., molecular sieves) is not effectively removing water. 1. The drying agent has become saturated with water. 2. The drying agent was not properly activated before use. 3. An inappropriate type of drying agent is being used.1. Replace the used drying agent with a fresh, activated batch. 2. Ensure molecular sieves are properly activated by heating them in an oven and cooling under vacuum or in a desiccator. 3. Use 3Å molecular sieves, as larger pore sizes may not be as effective for water removal in the presence of small organic molecules.

Experimental Protocols

Protocol 1: Drying of this compound using Molecular Sieves

Objective: To reduce the water content of this compound.

Materials:

  • This compound

  • 3Å molecular sieves, pellets

  • Oven

  • Schlenk flask or other suitable sealed glassware

  • Desiccator

  • Inert gas (Nitrogen or Argon)

Methodology:

  • Activation of Molecular Sieves:

    • Place the required amount of 3Å molecular sieves in a suitable flask.

    • Heat the sieves in an oven at 250-300 °C for at least 3 hours.

    • Transfer the hot sieves to a desiccator and allow them to cool to room temperature under vacuum or in the presence of a desiccant.

  • Drying Procedure:

    • Add the activated molecular sieves to a dry Schlenk flask (approximately 10-20% of the volume of the this compound to be dried).

    • Under an inert atmosphere, transfer the this compound into the flask containing the molecular sieves.

    • Seal the flask and allow it to stand for at least 24 hours at room temperature. For optimal drying, gentle agitation can be applied.

    • The dried this compound can be carefully decanted or transferred via cannula for use in subsequent experiments.

Protocol 2: Determination of Water Content by Volumetric Karl Fischer Titration

Objective: To quantify the water content in a sample of this compound.

Materials:

  • Karl Fischer titrator (volumetric)

  • Karl Fischer reagent (one-component or two-component system)

  • Anhydrous methanol or other suitable solvent

  • Gastight syringe

  • This compound sample

Methodology:

  • Instrument Preparation:

    • Prepare the Karl Fischer titrator according to the manufacturer's instructions.

    • Fill the titration vessel with anhydrous methanol and titrate to a stable, dry endpoint with the Karl Fischer reagent to neutralize any residual water in the solvent.

  • Titration Procedure:

    • Using a dry, gastight syringe, accurately draw a known volume or weight of the this compound sample.

    • Quickly inject the sample into the conditioned titration vessel, ensuring the needle tip is below the surface of the solvent.

    • Start the titration. The instrument will automatically add the Karl Fischer reagent and stop at the endpoint.

    • Record the volume of titrant consumed.

  • Calculation: The water content is calculated automatically by the instrument's software based on the volume of titrant used and its predetermined titer. The result is typically expressed as a percentage (%) or parts per million (ppm).

    Water Content (%) = (Volume of KF reagent (mL) × Titer (mg/mL)) / (Sample weight (mg)) × 100

Data Presentation

Table 1: Recommended Drying Agents for Esters

Drying AgentEfficiencyCapacityComments
Magnesium Sulfate (MgSO₄) GoodHighSlightly acidic, fast-acting.[4]
Sodium Sulfate (Na₂SO₄) LowVery HighNeutral, but slow and less efficient.[4]
Calcium Sulfate (CaSO₄ - Drierite®) Very HighLowNeutral and efficient, but has a low capacity.[5][6]
Molecular Sieves (3Å) Very HighModerateHighly efficient for removing water to very low levels.[7]
Calcium Chloride (CaCl₂) HighHighShould be used with caution as it can form adducts with some esters.

Table 2: Hydrolysis of Methyl Lactate at Different Temperatures (Initial Concentration: 30 wt%)

Temperature (°C)Time to EquilibriumApproximate Equilibrium Conversion (%)
6> 150 daysOngoing
22~100 days~15%
40~20 days~20%

Data adapted from a study on the autocatalytic hydrolysis of alkyl lactates. The study indicates that hydrolysis occurs spontaneously in aqueous solutions, with the rate increasing at higher temperatures.[2][8]

Visualizations

Experimental_Workflow_Drying cluster_activation Activation of Molecular Sieves cluster_drying Drying of this compound A1 Place 3Å sieves in oven A2 Heat at 250-300°C for >= 3 hours A1->A2 A3 Cool under vacuum in desiccator A2->A3 D1 Add activated sieves to dry flask A3->D1 Transfer activated sieves D2 Add this compound under inert gas D1->D2 D3 Seal and let stand for >= 24 hours D2->D3 D4 Decant or transfer dried product D3->D4

Caption: Workflow for drying this compound using molecular sieves.

Troubleshooting_KF_Titration Start Unstable KF Endpoint Q1 Is the titration cell properly sealed? Start->Q1 A1_Yes Check Reagent and Electrode Q1->A1_Yes Yes A1_No Reseal all joints and septa Q1->A1_No No Q2 Is the KF reagent fresh? A1_Yes->Q2 A3 Re-run titration A1_No->A3 A2_Yes Clean the electrode Q2->A2_Yes Yes A2_No Replace with fresh reagent Q2->A2_No No A2_Yes->A3 A2_No->A3

Caption: Decision tree for troubleshooting an unstable Karl Fischer titration endpoint.

References

side reactions of the free hydroxyl group in Methyl (S)-(-)-lactate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Methyl (S)-(-)-lactate. This guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions involving the free hydroxyl group.

Question: I am getting unexpected products or low yields in my reaction with this compound. Where should I start troubleshooting?

Answer: When encountering unexpected results, a systematic approach is crucial. Many syntheses require several attempts and optimization. The initial plan may need to be revised due to unforeseen difficulties. Start by verifying the purity of your starting materials and solvents. Moisture is a common culprit, leading to hydrolysis. Next, carefully review your reaction conditions—temperature, reaction time, and atmosphere. Unwanted side reactions can often be minimized by adjusting these parameters. Consider isolating and characterizing the side products to better understand the competing reaction pathways.

Below is a general workflow to help diagnose the issue.

G start Start: Unexpected Result (Low Yield / Side Products) check_purity 1. Verify Purity of Starting Materials & Solvents start->check_purity check_conditions 2. Review Reaction Conditions (Temp, Time, Atmosphere) check_purity->check_conditions analyze_side_products 3. Analyze Side Products (TLC, NMR, GC-MS) check_conditions->analyze_side_products hydrolysis_q Is Hydrolysis Suspected? (Presence of Lactic Acid) analyze_side_products->hydrolysis_q oxidation_q Is Oxidation the Goal? hydrolysis_q->oxidation_q No dry_reagents Action: Use Anhydrous Solvents & Reagents. Run under Inert Gas. hydrolysis_q->dry_reagents Yes protection_q Is the OH group meant to be unreactive? oxidation_q->protection_q No optimize_oxid Action: Re-evaluate Oxidant, Temperature, and Catalyst. oxidation_q->optimize_oxid Yes protect_oh Action: Protect the Hydroxyl Group (e.g., Silylation). protection_q->protect_oh Yes end Proceed with Optimized Reaction protection_q->end No dry_reagents->end optimize_oxid->end protect_oh->end G sub This compound prod Methyl Pyruvate (Desired Product) sub->prod Selective Oxidation [Oxidizing Agent] side2 Other C-C Cleavage Products sub->side2 Over-oxidation (Harsh Conditions) side1 Acetic Acid + CO₂ prod->side1 Hydrolysis & Decarboxylation (e.g., High Temp) G start Start: Need to Protect -OH Group stability_q What level of stability is required for subsequent steps? start->stability_q low_stability Low Stability Needed (Easily Removed) stability_q->low_stability Mild Conditions medium_stability Medium Stability (Robust, Common) stability_q->medium_stability Most Common Reactions high_stability High Stability (Very Hindered) stability_q->high_stability Harsh Conditions use_tms Use Trimethylsilyl (TMS) low_stability->use_tms use_tbs Use tert-Butyldimethylsilyl (TBS/TBDMS) medium_stability->use_tbs use_tips Use Triisopropylsilyl (TIPS) or t-Butyldiphenylsilyl (TBDPS) high_stability->use_tips

Technical Support Center: Enhancing Catalyst Stability in Methyl (S)-(-)-Lactate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the stability of catalysts used for Methyl (S)-(-)-lactate synthesis.

Troubleshooting Guide

This guide addresses specific issues encountered during experiments, offering potential causes and actionable solutions.

Issue Potential Cause Troubleshooting Steps
Rapid decline in catalyst activity in a fixed-bed reactor. Potassium (K) leaching from the catalyst. Add a small amount (e.g., 10 mg/kg) of potassium salts like KCl or KOH to the feed stream to suppress leaching and maintain catalyst activity.[1][2][3]
Formation of furanics and subsequent organic deposition (coking). The addition of KOH to the feed can neutralize Brønsted acid sites responsible for the formation of side products that lead to deactivating organic deposits.[1][3]
Irreversible framework damage of the zeolite structure, especially in the presence of water. While water can sometimes promote activity, prolonged exposure can damage the zeolite. Optimize the water content in the feed or explore more water-tolerant catalyst supports.[1][3]
Low yield of this compound. Suboptimal reaction conditions. Optimize reaction temperature, pressure, and solvent. For instance, with Sn-Beta zeolites, a temperature of around 150°C is often effective.[1][3][4][5]
Inefficient catalyst. Consider using a different catalyst or modifying the existing one. For example, K-exchanged Sn-USY zeolites have shown high yields.[6][7] The use of dual-catalyst systems, such as combining a Lewis acid (e.g., Zn(OAc)₂) with a base (e.g., TBD), can also enhance reaction rates.[8][9][10]
Catalyst deactivation in batch reactions. Leaching of the active metal (e.g., Sn). Perform a hot filtration test to confirm leaching. If leaching is confirmed, consider catalyst immobilization on a more stable support or using a different solvent system.[11]
Coke formation on the catalyst surface. Regenerate the catalyst by calcination in air to burn off the coke. Optimize reaction conditions to minimize the formation of coke precursors.[12][13][14][15][16]
Difficulty in catalyst regeneration. Incomplete removal of coke. Increase the calcination temperature or duration. For ZSM-5 catalysts, regeneration at 500°C in air for 3 hours has been shown to be effective.[13] Alternatively, ozone-assisted regeneration can be performed at lower temperatures.[15]
Sintering of the active metal during high-temperature calcination. Use a lower regeneration temperature or a different regeneration method, such as solvent washing, if the deactivation is due to soluble deposits.

Frequently Asked Questions (FAQs)

1. What are the primary mechanisms of catalyst deactivation in this compound synthesis?

The main deactivation mechanisms include:

  • Leaching: The loss of active metal species (e.g., Sn) and promoters (e.g., K) from the catalyst support into the reaction medium.[1][3]

  • Fouling/Coking: The deposition of carbonaceous materials (coke) and other organic residues on the catalyst surface, blocking active sites and pores.[12][14][16]

  • Thermal Degradation (Sintering): The agglomeration of metal particles at high temperatures, leading to a loss of active surface area.

  • Poisoning: The strong adsorption of impurities from the feedstock onto the active sites of the catalyst.

2. How can I improve the stability of my Sn-Beta catalyst?

Several strategies can be employed to enhance the stability of Sn-Beta catalysts:

  • Hierarchical Structures: Using hierarchical Sn-Beta zeolites with mesopores can improve mass transfer and reduce deactivation.

  • Alkali Metal Modification: The addition of potassium (K) can neutralize strong Brønsted acid sites, which are often responsible for side reactions leading to coke formation, and can also help to stabilize the active Sn sites.[5][7]

  • Process Optimization: Carefully controlling reaction conditions such as temperature, pressure, and feedstock purity can minimize deactivation processes.[17]

3. What is the role of water in the reaction medium?

The presence of small amounts of water can sometimes enhance the catalytic activity of Sn-functionalized zeolites by promoting the formation of more active open Sn sites.[4] However, excessive water or prolonged exposure can lead to irreversible damage to the zeolite framework.[1][3]

4. How do I test for catalyst leaching?

A common method is the hot filtration test. The procedure involves:

  • Running the catalytic reaction to a certain conversion (e.g., 50%).

  • Filtering the solid catalyst from the hot reaction mixture.

  • Allowing the filtrate to continue reacting under the same conditions.

  • If the reaction continues to proceed, it indicates that active species have leached from the catalyst into the solution.[11] For a quantitative analysis, the filtrate can be analyzed for the presence of the metal using techniques like Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES).[11]

5. What are the recommended conditions for regenerating a coked zeolite catalyst?

Calcination in an oxidizing atmosphere is a common method for regenerating coked zeolite catalysts. A general procedure is to heat the catalyst in a flow of air. For example, a spent zeolite catalyst can be regenerated by calcination in air at 500°C for 3 hours.[13] The specific temperature and duration may need to be optimized depending on the nature of the coke and the thermal stability of the catalyst.

Quantitative Data Summary

Table 1: Comparison of Catalyst Performance in Methyl Lactate Synthesis from Glucose.

CatalystTemperature (°C)Reaction Time (h)Glucose Conversion (%)Methyl Lactate Yield (%)Reference
K-Sn-H-Y-30 (dealuminated)1502410072[5][7]
Sn-Beta-H (hierarchical)16020-51 (from fructose)[18]
[K]Sn-USY1506~100~60[4]
[K]Sn-β1506~100~60[4]

Table 2: Effect of Additives on the Stability of [K]Sn-USY Catalyst in Continuous Flow.

Additive (10 mg/kg)Time on Stream (h)Methyl Lactate Yield (%)Reference
None> 100< 10 (declining)[1][3]
KCl> 140~25 (stable)[1][3]
KOH> 140~30 (stable)[1][3]

Detailed Experimental Protocols

Protocol 1: Synthesis of Sn-Beta Zeolite via Hydrothermal Method

This protocol describes a typical hydrothermal synthesis of Sn-Beta zeolite.

Materials:

  • Tetraethyl orthosilicate (TEOS)

  • Tetraethylammonium hydroxide (TEAOH)

  • Tin(IV) chloride pentahydrate (SnCl₄·5H₂O)

  • Deionized water

Procedure:

  • Add TEOS to a solution of TEAOH while stirring. Continue stirring for approximately 90 minutes to form a clear solution.

  • Prepare an aqueous solution of SnCl₄·5H₂O.

  • Add the tin chloride solution to the silicate solution under vigorous stirring.

  • Transfer the resulting gel to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave at 140°C for a specified period (e.g., 3 days) for crystallization.

  • After crystallization, cool the autoclave to room temperature.

  • Recover the solid product by centrifugation or filtration and wash thoroughly with deionized water until the pH is neutral.

  • Dry the product overnight at 100°C.

  • Calcine the dried powder in a flow of air at 550°C for 6 hours to remove the organic template.[17][19]

Protocol 2: Catalyst Regeneration by Calcination

This protocol outlines a general procedure for regenerating a coked zeolite catalyst.

Materials:

  • Spent (coked) catalyst

  • Tube furnace

  • Quartz tube reactor

Procedure:

  • Load the spent catalyst into the quartz tube reactor and place it in the tube furnace.

  • Purge the reactor with an inert gas (e.g., nitrogen) while heating to the desired calcination temperature (e.g., 500°C).

  • Once the target temperature is reached, switch the gas flow to air.

  • Hold the catalyst at the calcination temperature in the air flow for a specified duration (e.g., 3-6 hours) to burn off the carbonaceous deposits.[13][20]

  • After the calcination period, switch the gas flow back to an inert gas and cool the reactor down to room temperature.

  • The regenerated catalyst is now ready for reuse or characterization.

Visualizations

Experimental_Workflow_Catalyst_Stability_Testing cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Post-Reaction Analysis A Synthesis B Calcination A->B C Characterization (Fresh) B->C D Load Catalyst into Reactor C->D E Run Reaction at Set Conditions D->E F Collect & Analyze Products E->F G Recover Spent Catalyst F->G H Characterization (Spent) G->H I Regeneration G->I J Characterization (Regenerated) I->J K Reuse J->K K->D

Caption: Experimental workflow for catalyst stability testing.

Catalyst_Deactivation_Regeneration_Cycle cluster_deactivation Deactivation Pathways cluster_regeneration Regeneration Methods Active Active Catalyst Leaching Leaching Active->Leaching Coking Coking/Fouling Active->Coking Sintering Sintering Active->Sintering Deactivated Deactivated Catalyst Calcination Calcination Deactivated->Calcination Washing Solvent Washing Deactivated->Washing Regenerated Regenerated Catalyst Regenerated->Active Restored Activity Leaching->Deactivated Coking->Deactivated Sintering->Deactivated Calcination->Regenerated Washing->Regenerated

Caption: Catalyst deactivation and regeneration cycle.

References

Validation & Comparative

A Comparative Guide to Methyl (S)-(-)-lactate and Ethyl (S)-lactate as Chiral Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the selection of an appropriate chiral building block is paramount to achieving desired stereochemical outcomes. Among the readily available and versatile chiral synthons derived from the chiral pool, Methyl (S)-(-)-lactate and Ethyl (S)-lactate have emerged as valuable starting materials for the synthesis of a wide array of enantiomerically pure compounds, particularly in the pharmaceutical industry. This guide provides an objective comparison of these two lactate esters, supported by experimental data, to aid researchers in selecting the optimal chiral auxiliary for their specific synthetic needs.

Physicochemical Properties

A fundamental understanding of the physical properties of these chiral building blocks is essential for their effective use in synthesis. The following table summarizes key physicochemical data for this compound and Ethyl (S)-lactate.

PropertyThis compoundEthyl (S)-lactate
CAS Number 27871-49-4[1]687-47-8[2][3]
Molecular Formula C₄H₈O₃[1]C₅H₁₀O₃[2]
Molecular Weight 104.10 g/mol [1][4]118.13 g/mol [2][5]
Boiling Point 144-145 °C[4][6]154 °C[2][7]
Melting Point -66 °C[4]-26 °C[2][5]
Density 1.09 g/mL at 25 °C[6][8]1.034 g/mL at 20 °C[2][7]
Optical Rotation ([α]D) -8.1° (neat, 18 °C)[6][8]-10° (neat, 14 °C)[5][7]
Solubility Miscible with water[4][6]Miscible with water[5][9]

Performance in Asymmetric Synthesis: A Comparative Overview

Both this compound and Ethyl (S)-lactate serve as effective chiral auxiliaries, capable of inducing asymmetry in a variety of chemical transformations. Their utility stems from the resident stereocenter and the presence of a hydroxyl group that can be used to tether the chiral unit to a prochiral substrate. The choice between the methyl and ethyl ester can influence the stereochemical outcome of a reaction due to subtle differences in steric hindrance and electronic effects.

Diels-Alder Reaction: A Case Study

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and the use of chiral auxiliaries allows for the enantioselective synthesis of complex cyclic systems. Acrylate derivatives of both Methyl (S)-lactate and Ethyl (S)-lactate can be employed as chiral dienophiles.

While direct comparative studies are limited, computational and experimental data for the Diels-Alder reaction of the acrylate derivative of Ethyl (S)-lactate with cyclopentadiene provide valuable insights into the factors governing diastereoselectivity. The reaction can proceed with high endo-selectivity, and the diastereofacial selectivity is influenced by the choice of Lewis acid catalyst. For instance, the use of TiCl₄ as a Lewis acid has been shown to promote high endo-S selectivity. This is attributed to the formation of a rigid chelate between the Lewis acid and the carbonyl groups of the dienophile, which effectively blocks one face of the dienophile from the approaching diene.

The subtle difference in the steric bulk of the methyl versus the ethyl group can influence the stability of the transition state and thus the diastereomeric ratio of the products. While comprehensive experimental data directly comparing the two is scarce, it is generally understood that the larger ethyl group may exert a greater steric influence, potentially leading to higher diastereoselectivity in certain cases.

Experimental Protocols

To illustrate the practical application of these chiral building blocks, a general protocol for the synthesis of a chiral acrylate derivative and its subsequent use in a Lewis acid-catalyzed Diels-Alder reaction is provided below.

Synthesis of (S)-Lactyl Acrylate

This procedure describes the synthesis of the acrylate derivative from the corresponding lactate ester, which can then be used as a chiral dienophile in cycloaddition reactions.

experimental_workflow_synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Lactate Methyl or Ethyl (S)-Lactate ReactionVessel Reaction at 0 °C to rt Lactate->ReactionVessel AcryloylChloride Acryloyl Chloride AcryloylChloride->ReactionVessel Base Triethylamine Base->ReactionVessel Solvent Dichloromethane Solvent->ReactionVessel Wash Wash with aq. HCl, aq. NaHCO₃, brine ReactionVessel->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Product (S)-Lactyl Acrylate Chromatography->Product

Synthesis of (S)-Lactyl Acrylate.

Methodology:

  • To a solution of Methyl or Ethyl (S)-lactate (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add acryloyl chloride (1.1 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired (S)-lactyl acrylate.

Asymmetric Diels-Alder Reaction

This protocol outlines a general procedure for the Lewis acid-catalyzed Diels-Alder reaction between a (S)-lactyl acrylate and cyclopentadiene.

experimental_workflow_da cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis Dienophile (S)-Lactyl Acrylate ReactionVessel Reaction at low temp. (e.g., -78 °C) Dienophile->ReactionVessel Diene Cyclopentadiene Diene->ReactionVessel LewisAcid Lewis Acid (e.g., TiCl₄) LewisAcid->ReactionVessel Solvent Dichloromethane Solvent->ReactionVessel Quench Quench with sat. aq. NH₄Cl ReactionVessel->Quench Extract Extract with Dichloromethane Quench->Extract Dry Dry over MgSO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate NMR ¹H NMR for d.r. Concentrate->NMR HPLC Chiral HPLC for e.e. Concentrate->HPLC Product Diels-Alder Adduct NMR->Product HPLC->Product

Asymmetric Diels-Alder Reaction Workflow.

Methodology:

  • To a solution of the (S)-lactyl acrylate (1.0 eq.) in anhydrous dichloromethane at -78 °C under an inert atmosphere, add the Lewis acid (e.g., TiCl₄, 1.1 eq.) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add freshly cracked cyclopentadiene (3.0 eq.) dropwise and continue stirring at -78 °C for 3-6 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Logical Relationship: Chelation Control in Asymmetric Induction

The stereochemical outcome of many reactions involving α-hydroxy carbonyl compounds, such as lactate esters, is often governed by chelation control. In the presence of a suitable Lewis acid, a bidentate chelate can form between the Lewis acid and the carbonyl and hydroxyl oxygens of the lactate auxiliary. This rigidifies the conformation of the chiral auxiliary and the attached prochiral substrate, leading to a highly organized transition state and effective facial discrimination.

chelation_control cluster_components Components Lactate Lactate-derived Chiral Auxiliary Chelate Rigid Chelate Complex Lactate->Chelate LewisAcid Lewis Acid (LA) LewisAcid->Chelate Substrate Prochiral Substrate Substrate->Chelate TransitionState Organized Transition State Chelate->TransitionState FacialDiscrimination Effective Facial Discrimination TransitionState->FacialDiscrimination Product Diastereomerically Enriched Product FacialDiscrimination->Product

Chelation Control Model.

Conclusion

Both this compound and Ethyl (S)-lactate are valuable and readily accessible chiral building blocks for asymmetric synthesis. The choice between them may depend on several factors, including the specific reaction, desired stereochemical outcome, and the influence of the ester group's steric and electronic properties. While direct comparative experimental data remains somewhat limited in the literature, the principles of chiral induction and chelation control provide a strong basis for rational selection. The provided experimental protocols offer a starting point for the application of these versatile chiral auxiliaries in the synthesis of enantiomerically enriched molecules. Further empirical investigation is encouraged to fully elucidate the comparative performance of these two lactate esters in a broader range of asymmetric transformations.

References

Methyl (S)-(-)-lactate: A Superior and Cost-Effective Chiral Synthon for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral synthon is a critical decision that profoundly impacts the efficiency, stereoselectivity, and economic viability of a synthetic route. Methyl (S)-(-)-lactate has emerged as a highly advantageous chiral building block, offering a compelling combination of versatility, high stereochemical control, and cost-effectiveness compared to other widely used chiral synthons.

This compound, a simple ester derived from naturally occurring L-lactic acid, serves as a versatile starting material in the synthesis of a wide array of enantiomerically pure compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from its readily available C3 chiral pool origin and the presence of two reactive functional groups—a hydroxyl and an ester—that can be selectively manipulated to introduce new stereocenters with a high degree of control.

Comparative Performance Analysis

The efficacy of a chiral synthon is best assessed by its performance in key asymmetric transformations. While direct head-to-head comparative studies are not always available for every reaction type, analysis of the literature provides valuable insights into the relative advantages of this compound.

Table 1: Performance Comparison of Chiral Auxiliaries in Asymmetric Reactions

Chiral Synthon/AuxiliaryReaction TypeTypical Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)Typical YieldKey AdvantagesKey Disadvantages
This compound derived auxiliaries 1,3-Dipolar CycloadditionGood to excellent d.r.Moderate to highReadily available, low cost, versatile functional handles.Can require multi-step conversion to the active auxiliary.
Evans' Oxazolidinones Aldol Reaction>95:5 to >99:1 d.r.[2]68-98%[2]High and predictable stereocontrol, well-established.Higher cost, requires stoichiometric use and removal.[2][3]
Diels-Alder ReactionHigh d.e.HighBroad substrate scope.Cleavage conditions can sometimes be harsh.
Oppolzer's Camphorsultam Diels-Alder Reaction>95% d.e.HighExcellent stereocontrol, robust, high recovery rates.[2]High initial cost.[2]
Michael AdditionHigh d.e.HighEffective for a range of electrophiles.Can be sterically demanding.

As illustrated in the table, while Evans' oxazolidinones and Oppolzer's camphorsultam are renowned for their exceptional and reliable stereocontrol in a variety of reactions, they often come with a higher price tag and the requirement for stoichiometric use, followed by cleavage steps.[2][3] this compound, on the other hand, provides a more cost-effective entry point into the chiral pool, and auxiliaries derived from it have demonstrated competitive stereoselectivity in reactions such as 1,3-dipolar cycloadditions.

Cost-Effectiveness and Availability

One of the most significant advantages of this compound is its economic viability, particularly for large-scale industrial applications.[4] Derived from fermentation of carbohydrates, L-lactic acid and its esters are produced in large quantities and at a relatively low cost. This inherent cost advantage is a critical consideration in process development and manufacturing.

Table 2: Cost and Recyclability Comparison of Chiral Auxiliaries

Chiral AuxiliaryApproximate Relative CostRecyclability
This compound LowAuxiliary is cleaved and not typically recycled.
(S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary) High[5]High recovery and recyclability are often possible.[2]
Oppolzer's Camphorsultam Very High[2]High recovery and recyclability are a key advantage.[2]

While the initial auxiliary derived from this compound is typically not recycled, its low initial cost often outweighs the benefits of recycling more expensive auxiliaries, especially when considering the overall process economy.

Experimental Protocols

Detailed and reliable experimental protocols are essential for the successful implementation of asymmetric syntheses. The following is a representative procedure for a 1,3-dipolar cycloaddition reaction using a chiral acrylate derived from this compound.

Protocol 1: Asymmetric 1,3-Dipolar Cycloaddition

This protocol is adapted from a procedure described in the study of asymmetric induction using a Methyl (S)-lactate derived chiral auxiliary.

Materials:

  • N-benzyl-3-oxidopyridinium betaine

  • Chiral acrylate derived from this compound

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of the chiral acrylate (1.0 equivalent) in anhydrous toluene is added N-benzyl-3-oxidopyridinium betaine (1.2 equivalents).

  • The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) and monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically after 24-48 hours), the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired cycloadducts.

  • The diastereomeric ratio of the products is determined by ¹H NMR spectroscopy or HPLC analysis.

Application in Drug Synthesis: The Case of Rivastigmine

A compelling example of the utility of chiral synthons is in the synthesis of the Alzheimer's disease drug, Rivastigmine. Rivastigmine is a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[6][7] By inhibiting these enzymes, Rivastigmine increases the levels of acetylcholine in the brain, which is beneficial for cognitive function.

The synthesis of the enantiomerically pure (S)-enantiomer of Rivastigmine often involves the resolution of a racemic intermediate or the use of a chiral starting material to establish the key stereocenter. While not directly synthesized from this compound in all reported routes, the principles of asymmetric synthesis using chiral building blocks are central to its production.

Below is a diagram illustrating the mechanism of action of Rivastigmine.

Rivastigmine_Mechanism cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by BuChE Butyrylcholinesterase (BuChE) ACh->BuChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Rivastigmine Rivastigmine Rivastigmine->AChE Inhibits Rivastigmine->BuChE Inhibits

Caption: Mechanism of action of Rivastigmine.

The logical workflow for selecting a chiral synthon in a drug development campaign is a multi-step process that balances synthetic feasibility with economic and regulatory considerations.

Chiral_Synthon_Selection Target_Molecule Target Molecule Identification Retrosynthesis Retrosynthetic Analysis Target_Molecule->Retrosynthesis Identify_Chiral_Synthons Identify Potential Chiral Synthons Retrosynthesis->Identify_Chiral_Synthons Feasibility_Assessment Synthetic Feasibility Assessment Identify_Chiral_Synthons->Feasibility_Assessment Cost_Analysis Cost and Availability Analysis Feasibility_Assessment->Cost_Analysis Final_Selection Final Synthon Selection Cost_Analysis->Final_Selection Process_Optimization Process Optimization Final_Selection->Process_Optimization

Caption: Workflow for chiral synthon selection.

References

A Comparative Guide to Catalysts for the Enantioselective Synthesis of Methyl (S)-(-)-lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of Methyl (S)-(-)-lactate, a crucial chiral building block in the pharmaceutical and fine chemical industries, has been the subject of extensive research. The stereochemistry of this molecule is paramount, as it directly influences the biological activity and safety of the final active pharmaceutical ingredients (APIs).[1] This guide provides a comparative analysis of various catalytic systems employed for the synthesis of this compound, with a focus on catalyst performance, experimental protocols, and reaction mechanisms. The primary route for this asymmetric synthesis is the hydrogenation of methyl pyruvate.

Catalyst Performance: A Comparative Overview

The efficiency of a catalyst in asymmetric synthesis is primarily evaluated by its ability to produce the desired enantiomer in high yield and with high enantiomeric excess (e.e.). The following table summarizes the performance of several key catalytic systems in the asymmetric hydrogenation of methyl pyruvate to produce methyl lactate. It is important to note that the data presented is compiled from various studies, and direct comparison may be limited due to differing reaction conditions.

Catalyst SystemChiral Ligand/ModifierSubstrateSolventTemp. (°C)Pressure (bar)Yield (%)e.e. (%)Target EnantiomerReference
Homogeneous Catalysts
Ru-BINAP(S)-BINAPMethyl PyruvateMethanol25-1004-100High>95(S)[2]
Rh-Chiral Phosphine(S,S)-DIPAMPMethyl (Z)-α-acetamidocinnamateNot SpecifiedRT110096(S)-product[3]
Heterogeneous Catalysts
Pt/Al₂O₃CinchonineMethyl PyruvateAcetic Acid1040~10097.6(S)[4]
Ir/SiO₂CinchonineMethyl PyruvateNot SpecifiedRTNot SpecifiedHigh39(S)[5]
PVP-Ir ClustersCinchonineMethyl PyruvateEthanol1040>95~34(S)[4]
Biocatalysts
Lipase (e.g., Candida antarctica Lipase A)-Racemic Methyl Lactate (Kinetic Resolution)Diisopropyl etherRT-~50>99(S) or (R)[6][7]

Data Interpretation:

  • Homogeneous Catalysts: Ruthenium and Rhodium complexes with chiral phosphine ligands, such as the Nobel Prize-winning Ru-BINAP system, demonstrate excellent enantioselectivity, often exceeding 95% e.e.[2] These catalysts are highly effective for the asymmetric hydrogenation of various functionalized ketones and olefins.[1][8]

  • Heterogeneous Catalysts: Platinum and Iridium catalysts supported on materials like alumina or silica and modified with chiral alkaloids (e.g., cinchonine for the (S)-enantiomer) are a well-established method for the enantioselective hydrogenation of α-ketoesters.[4][5] The Pt/cinchona system, in particular, has shown exceptionally high enantioselectivity (up to 97.6% e.e.).[4] These catalysts offer the advantage of easier separation and recycling compared to their homogeneous counterparts.

  • Biocatalysts: Lipases are effective for the kinetic resolution of racemic methyl lactate.[6][9] This method involves the selective acylation or hydrolysis of one enantiomer, leaving the other enantiomer in high purity. While the theoretical maximum yield for the desired enantiomer is 50%, this method can achieve very high enantiomeric excesses (>99%).[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of this compound using different catalytic approaches.

Asymmetric Hydrogenation using a Homogeneous Ru-BINAP Catalyst

This protocol is based on the well-established Noyori asymmetric hydrogenation.

Catalyst Preparation (in situ): The active Ru-BINAP catalyst can be prepared in situ from commercially available precursors. For example, [RuCl₂(benzene)]₂ and (S)-BINAP can be reacted in a suitable solvent like dimethylformamide (DMF) at approximately 100 °C.[2]

Hydrogenation Procedure:

  • In a high-pressure autoclave, dissolve methyl pyruvate in a degassed solvent such as methanol.

  • Add the in situ prepared (S)-BINAP-Ru(II) catalyst. The substrate-to-catalyst ratio is typically high, demonstrating the catalyst's efficiency.

  • Pressurize the autoclave with hydrogen gas (e.g., 4 to 100 atm).

  • Stir the reaction mixture at the desired temperature (e.g., 25 to 100 °C) until the reaction is complete (monitored by GC or TLC).

  • After completion, carefully release the hydrogen pressure.

  • The product, this compound, is then isolated and purified by standard techniques such as distillation. The enantiomeric excess is determined by chiral gas chromatography (GC).[2]

Enantioselective Hydrogenation using a Heterogeneous Pt-Cinchonine Catalyst

This protocol is adapted from studies on the Orito reaction.

Catalyst Preparation: A commercially available Pt/Al₂O₃ or Pt/C catalyst is typically used. The chiral modifier, cinchonine, is adsorbed onto the catalyst surface prior to the reaction.

Hydrogenation Procedure:

  • Suspend the Pt/Al₂O₃ catalyst in a suitable solvent (e.g., acetic acid or ethanol).

  • Add the chiral modifier, cinchonine. The amount of modifier is crucial and is often optimized.

  • Place the suspension in a high-pressure autoclave.

  • Add the substrate, methyl pyruvate.

  • Pressurize the reactor with hydrogen (e.g., 40 bar) and heat to the desired temperature (e.g., 10 °C).

  • Stir the mixture vigorously to ensure good contact between the reactants, catalyst, and hydrogen.

  • Monitor the reaction progress by GC.

  • Upon completion, the catalyst is filtered off. The filtrate contains the product, this compound.

  • The product is purified, and the enantiomeric excess is determined by chiral GC.[4]

Lipase-Catalyzed Kinetic Resolution of Racemic Methyl Lactate

This protocol describes a typical enzymatic resolution process.

Procedure:

  • In a suitable flask, dissolve racemic methyl lactate in an organic solvent (e.g., diisopropyl ether).

  • Add an acyl donor, such as vinyl acetate.

  • Add the lipase (e.g., Candida antarctica lipase A). The enzyme can be free or immobilized.

  • Shake the mixture at room temperature.

  • Monitor the reaction progress by chiral GC. The goal is to reach approximately 50% conversion, at which point one enantiomer will have been acylated, leaving the other enantiomer in high purity.

  • Once 50% conversion is reached, stop the reaction by filtering off the enzyme.

  • Separate the unreacted this compound from the acylated (R)-enantiomer by chromatography or distillation. The enantiomeric excess of the recovered (S)-enantiomer is determined by chiral GC.[6][7]

Reaction Mechanisms and Workflows

Understanding the underlying mechanisms is key to optimizing catalyst performance and developing new catalytic systems.

Experimental Workflow for Asymmetric Hydrogenation

The following diagram illustrates a general experimental workflow for the asymmetric hydrogenation of methyl pyruvate.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Analysis Catalyst Chiral Catalyst (e.g., Ru-BINAP or Pt/Cinchonine) Reactor High-Pressure Autoclave Catalyst->Reactor Solvent_Prep Degassed Solvent Solvent_Prep->Reactor Filtration Filtration (for heterogeneous cat.) Reactor->Filtration Reaction Mixture Purification Purification (e.g., Distillation) Reactor->Purification Homogeneous Catalyst Substrate Methyl Pyruvate Substrate->Reactor Hydrogen H₂ Gas Hydrogen->Reactor Filtration->Purification Analysis Chiral GC Analysis Purification->Analysis Product This compound Purification->Product

Caption: General experimental workflow for asymmetric hydrogenation.

Mechanism of Ru-BINAP Catalyzed Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation is proposed to proceed via an "outer sphere" mechanism, where the substrate is not directly coordinated to the metal center during the hydride transfer step.[10]

mechanism Ru_H2 [RuH₂(S-BINAP)(diamine)] (Active Catalyst) TS Six-membered Transition State Ru_H2->TS Ketone Methyl Pyruvate (Prochiral Ketone) Ketone->TS Product_Complex [RuH(S-BINAP)(diamine)]⁺ + Methyl (S)-lactate alkoxide TS->Product_Complex Hydride and Proton Transfer Product This compound Product_Complex->Product Protonation Catalyst_Regen Catalyst Regeneration (with H₂ and base) Product_Complex->Catalyst_Regen Release of Product Catalyst_Regen->Ru_H2

Caption: Simplified outer sphere mechanism for Ru-BINAP hydrogenation.

This mechanism involves a concerted transfer of a hydride from the ruthenium center and a proton from the diamine ligand to the carbonyl group of the substrate via a six-membered transition state.[10] The chirality of the BINAP and diamine ligands creates a chiral environment that favors the approach of the substrate from one face, leading to the formation of one enantiomer in excess.

Conclusion

The synthesis of enantiomerically pure this compound can be achieved through various catalytic methods, each with its own advantages and limitations. Homogeneous catalysts like Ru-BINAP offer excellent enantioselectivity and broad applicability. Heterogeneous systems, particularly Pt-cinchona catalysts, provide high enantiomeric excess with the benefit of easier catalyst separation. Biocatalytic kinetic resolution using lipases is a powerful method for obtaining products with exceptionally high enantiomeric purity, albeit with a theoretical maximum yield of 50%. The choice of catalyst will depend on the specific requirements of the synthesis, including desired enantiopurity, cost, scalability, and downstream processing considerations. The mechanistic understanding of these catalytic systems continues to drive the development of even more efficient and selective catalysts for the synthesis of this and other important chiral molecules.

References

A Comparative Guide to the Validation of Analytical Methods for Methyl (S)-(-)-lactate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chemical and stereoisomeric purity of chiral building blocks like Methyl (S)-(-)-lactate is paramount for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The choice of an analytical method for purity assessment depends on various factors, including the specific purity aspect to be determined (e.g., presence of achiral impurities versus the enantiomeric excess), required sensitivity, and available instrumentation. This guide provides an objective comparison of common analytical methods for the validation of this compound purity, supported by experimental data and detailed protocols.

The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[1] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Comparison of Analytical Methods

The following table summarizes the performance of various analytical techniques for the determination of this compound purity. It is important to note that direct comparative studies for this compound are not extensively published. Therefore, the data presented here is a composite derived from studies on methyl lactate and closely related lactate esters.

Parameter Chiral Gas Chromatography (GC-FID) Chiral High-Performance Liquid Chromatography (HPLC-UV) Nuclear Magnetic Resonance (NMR) Spectroscopy Capillary Electrophoresis (CE)
Specificity Excellent for separating enantiomers and volatile impurities.[2][3]Excellent for separating enantiomers and non-volatile impurities.[4]Good for enantiomeric excess determination with chiral solvating agents. May have interference from other proton signals.[5]Excellent for separating charged or polar enantiomers.[6]
Linearity (R²) > 0.99 (Typical for quantitative GC methods)> 0.998[7]Good, intensity is directly proportional to the number of nuclei.[8]Typically > 0.99
Accuracy (% Recovery) 98-102% (Expected range)98.5-101.2%[7]High, can be used for absolute quantification (qNMR).[8][9][10]95-105% (Typical)
Precision (% RSD) < 2% (Repeatability)< 1.5% (Intra-day), < 2.0% (Inter-day)[7]< 1.5% for qNMR under validated protocols.[10]< 3%
LOD Analyte dependent, typically in the low ppm range.0.8 µg/mL[11]Higher than chromatographic methods, typically in the µg/mL to mg/mL range.Analyte dependent, can be in the µg/mL range.[11]
LOQ Analyte dependent, typically in the low to mid ppm range.2.5 µg/mL[11]Higher than chromatographic methods.2.5 µg/mL[11]
Analysis Time 10-30 minutes10-40 minutes[7]< 10 minutes per sample.[12]< 15 minutes.[11]
Primary Use Enantiomeric excess and volatile impurity profiling.Enantiomeric excess and non-volatile impurity profiling.Enantiomeric excess determination.Enantiomeric separation of polar/charged molecules.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on published methods and should be adapted and validated for specific laboratory conditions.

Chiral Gas Chromatography (GC-FID) Method

This method is suitable for the separation and quantification of the enantiomers of Methyl lactate.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column: Chiral capillary column, e.g., based on 2,3,6-tri-O-octanoyl-β-cyclodextrin.[2]

    • Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Carrier Gas: Hydrogen or Helium.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 5°C/minute.

    • Hold at 150°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or acetone) to a concentration of approximately 1 mg/mL.

Chiral High-Performance Liquid Chromatography (HPLC-UV) Method

This method is effective for the enantiomeric separation of lactate esters and related chiral compounds.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase, e.g., Chiralpak® AD-3 (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel).[4]

    • Dimensions: 150 mm length x 4.6 mm internal diameter, 3 µm particle size.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/minute.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of about 0.2 mg/mL.[4]

NMR Spectroscopy for Enantiomeric Excess Determination

This method utilizes a chiral solvating agent to induce chemical shift differences between the enantiomers.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent (CSA): A suitable chiral solvating agent, for example, a derivative of (S)-lactate.[5]

  • Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Procedure:

    • Prepare a stock solution of the chiral solvating agent in the deuterated solvent.

    • Accurately weigh the this compound sample into an NMR tube.

    • Add a precise volume of the CSA stock solution to the NMR tube. The molar ratio of CSA to analyte may need to be optimized.

    • Acquire the ¹H NMR spectrum.

    • Integrate the well-resolved signals corresponding to the (S) and (R) enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Integral of major enantiomer - Integral of minor enantiomer) / (Integral of major enantiomer + Integral of minor enantiomer) ] * 100

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method according to ICH guidelines.

analytical_method_validation_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase define_purpose Define Analytical Procedure Purpose select_method Select Analytical Method define_purpose->select_method define_validation_parameters Define Validation Parameters & Acceptance Criteria select_method->define_validation_parameters write_protocol Write Validation Protocol define_validation_parameters->write_protocol perform_experiments Perform Validation Experiments write_protocol->perform_experiments specificity Specificity perform_experiments->specificity linearity Linearity perform_experiments->linearity accuracy Accuracy perform_experiments->accuracy precision Precision perform_experiments->precision lod_loq LOD & LOQ perform_experiments->lod_loq robustness Robustness perform_experiments->robustness document_results Document Results perform_experiments->document_results validation_report Prepare Validation Report document_results->validation_report final_approval final_approval validation_report->final_approval Final Approval

Analytical Method Validation Workflow

Principle of Chiral Chromatography

This diagram illustrates the fundamental principle of enantiomeric separation by chiral chromatography.

chiral_chromatography_principle cluster_injection Injection cluster_column Chiral Stationary Phase cluster_separation Separation cluster_detection Detection racemic_mixture Racemic Mixture (S- and R-enantiomers) chiral_selector1 Chiral Selector racemic_mixture->chiral_selector1 Mobile Phase Flow s_enantiomer S-enantiomer (Stronger Interaction) chiral_selector1->s_enantiomer Differential Interaction r_enantiomer R-enantiomer (Weaker Interaction) chiral_selector1->r_enantiomer chiral_selector2 Chiral Selector chiral_selector3 Chiral Selector detector Detector s_enantiomer->detector Elutes Second r_enantiomer->detector Elutes First

Principle of Chiral Chromatography

References

A Comparative Guide to Diastereomeric Ratio Determination in Reactions with Methyl (S)-(-)-lactate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in stereoselective synthesis, the accurate determination of diastereomeric ratios is paramount. When employing chiral auxiliaries like methyl (S)-(-)-lactate, precise quantification of the diastereomeric excess (d.e.) is crucial for assessing the efficacy of asymmetric induction and for the purification of the desired stereoisomer. This guide provides a comprehensive comparison of the three primary analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC). We present detailed experimental protocols, quantitative data comparisons, and a logical workflow to aid in the selection of the most appropriate method for your research needs.

Comparison of Analytical Techniques

The choice of analytical technique for determining the diastereomeric ratio depends on several factors, including the nature of the diastereomers, the required accuracy and precision, sample throughput, and available instrumentation.

Feature¹H NMR SpectroscopyChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Principle Differentiation of diastereomers based on distinct chemical shifts of corresponding protons in a magnetic field. The ratio is determined by integrating the signals for each diastereomer.Physical separation of diastereomers on a chiral stationary phase, followed by detection and quantification of the eluted peaks.Separation of volatile diastereomers in the gas phase on a chiral capillary column, followed by detection and quantification.
Sample Preparation Simple dissolution in a deuterated solvent.Dissolution in a suitable mobile phase solvent; may require filtration.Derivatization to increase volatility may be necessary for non-volatile compounds.
Analysis Time Relatively fast (5-15 minutes per sample).Typically longer (15-45 minutes per sample).Generally faster than HPLC (10-30 minutes per sample).
Resolution Dependent on the chemical shift difference between diastereomeric protons. May be enhanced with chiral solvating agents.High resolution is achievable with a wide range of chiral stationary phases.Excellent resolution for volatile and thermally stable compounds.
Quantification Direct integration of non-overlapping signals.Based on the peak area of separated diastereomers.Based on the peak area of separated diastereomers.
Advantages - Rapid analysis- Non-destructive- Provides structural information- Minimal sample preparation- High accuracy and precision- Applicable to a wide range of compounds- Well-established and reliable- High sensitivity- Excellent resolution for volatile compounds- Can be coupled with mass spectrometry (GC-MS) for identification
Limitations - Signal overlap can complicate quantification- Lower sensitivity compared to chromatographic methods- May require high-field NMR for good resolution- Method development can be time-consuming- Requires specific chiral columns- Can be costly- Limited to volatile and thermally stable compounds- Derivatization can add complexity

Experimental Protocols

Diastereomeric Ratio Determination by ¹H NMR Spectroscopy

This protocol is a general guideline for determining the diastereomeric ratio of a product obtained from a reaction using this compound as a chiral auxiliary.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified reaction product (diastereomeric mixture).

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a clean NMR tube. The choice of solvent can influence the chemical shift dispersion and should be optimized.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal separation.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use a relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to ensure accurate integration.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Identify well-resolved, non-overlapping signals corresponding to protons in each diastereomer. Protons alpha to the newly formed stereocenter or on the chiral auxiliary are often good candidates.

    • Integrate the selected signals for each diastereomer.

    • Calculate the diastereomeric ratio (dr) by comparing the integral values of the corresponding signals. For example, dr = Integral_major / Integral_minor.

Example Quantitative Data for a Hypothetical Aldol Adduct:

ProtonDiastereomer 1 (δ, ppm)Integral 1Diastereomer 2 (δ, ppm)Integral 2Diastereomeric Ratio (dr)
Hα (new stereocenter)4.25 (d)1.004.28 (d)0.254 : 1
-OCH₃ (lactate)3.72 (s)3.003.75 (s)0.754 : 1
Diastereomeric Ratio Determination by Chiral HPLC

This protocol outlines a general method for separating and quantifying diastereomers derived from reactions with this compound.

Methodology:

  • Column Selection and Method Development:

    • Select a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® IA, AD-H) are often effective for a wide range of compounds.

    • Develop a suitable mobile phase, typically a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol, ethanol). The ratio of these solvents is critical for achieving separation.

    • Optimize the flow rate and column temperature to improve resolution and analysis time.

  • Sample Preparation:

    • Prepare a stock solution of the diastereomeric mixture in the mobile phase at a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter before injection to protect the column.

  • Chromatographic Analysis:

    • Inject a small volume (e.g., 5-20 µL) of the sample onto the HPLC system.

    • Monitor the elution of the diastereomers using a suitable detector, typically a UV detector set at a wavelength where the compounds absorb.

    • Record the chromatogram, noting the retention times of the two diastereomers.

  • Data Analysis:

    • Integrate the peak areas of the two separated diastereomers.

    • Calculate the diastereomeric ratio by dividing the peak area of the major diastereomer by the peak area of the minor diastereomer.

Example Quantitative Data for a Hypothetical Cycloaddition Product:

ParameterValue
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (Diastereomer 1) 12.5 min
Peak Area (Diastereomer 1) 850,000
Retention Time (Diastereomer 2) 14.8 min
Peak Area (Diastereomer 2) 150,000
Diastereomeric Ratio 85.0 : 15.0 (approx. 5.7 : 1)
Diastereomeric Ratio Determination by Chiral GC

This protocol is suitable for volatile and thermally stable diastereomers.

Methodology:

  • Column Selection:

    • Choose a chiral capillary column with a suitable stationary phase. Cyclodextrin-based columns (e.g., β-DEX™, γ-DEX™) are commonly used.

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at an appropriate concentration.

    • If the compound is not sufficiently volatile, derivatization (e.g., silylation) may be necessary.

  • GC Analysis:

    • Set the appropriate GC parameters, including injector temperature, oven temperature program, carrier gas flow rate, and detector temperature.

    • The oven temperature program is crucial for achieving separation and should be optimized.

    • Inject a small volume (e.g., 1 µL) of the sample.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the two diastereomers in the chromatogram.

    • Calculate the diastereomeric ratio from the peak areas.

Example Quantitative Data for a Hypothetical Alkylation Product:

ParameterValue
Column Chiraldex® G-TA (30 m x 0.25 mm, 0.12 µm)
Carrier Gas Helium
Oven Program 100°C (1 min), ramp to 180°C at 5°C/min
Detector Flame Ionization Detector (FID)
Retention Time (Diastereomer 1) 15.2 min
Peak Area (Diastereomer 1) 95,000
Retention Time (Diastereomer 2) 15.9 min
Peak Area (Diastereomer 2) 5,000
Diastereomeric Ratio 95 : 5 (19 : 1)

Workflow for Diastereomeric Ratio Determination

The following diagram illustrates a typical workflow for determining the diastereomeric ratio of a reaction product where this compound is used as a chiral auxiliary.

G cluster_reaction Asymmetric Synthesis cluster_purification Purification & Isolation cluster_analysis Diastereomeric Ratio Analysis cluster_quantification Quantification Start Reactants + this compound Reaction Diastereoselective Reaction Start->Reaction Product Crude Product (Mixture of Diastereomers) Reaction->Product Purification Column Chromatography / Recrystallization Product->Purification IsolatedProduct Isolated Diastereomeric Mixture Purification->IsolatedProduct Analysis Analytical Technique Selection IsolatedProduct->Analysis NMR ¹H NMR Analysis Analysis->NMR HPLC Chiral HPLC Analysis Analysis->HPLC GC Chiral GC Analysis Analysis->GC Integration Peak Integration / Area Analysis NMR->Integration HPLC->Integration GC->Integration Calculation Calculate Diastereomeric Ratio (dr) Integration->Calculation Result Final Diastereomeric Ratio Calculation->Result

Caption: Workflow for determining the diastereomeric ratio.

This guide provides a framework for selecting and implementing the most suitable analytical method for determining the diastereomeric ratio in reactions involving this compound. The choice of technique will ultimately be guided by the specific characteristics of the synthesized compounds and the research objectives. Careful method development and validation are essential for obtaining accurate and reliable results.

The Virtuous Synthon: A Cost-Benefit Analysis of Methyl (S)-(-)-lactate in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of chiral building blocks is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and environmental footprint of large-scale synthesis. This guide provides a comprehensive comparison of Methyl (S)-(-)-lactate with other key alternatives for the synthesis of enantiomerically pure pharmaceuticals, supported by experimental data and detailed methodologies.

This compound, a readily available and biodegradable chiral pool chemical, presents a compelling option for introducing stereocenters in active pharmaceutical ingredients (APIs).[1][2] Its utility stems from its versatile functional groups that allow for a variety of chemical transformations. This analysis delves into the economic and scientific rationale for its use, particularly in the synthesis of beta-blockers, using (S)-propranolol as a case study.

Comparative Analysis of Chiral Building Blocks

The synthesis of enantiomerically pure compounds on a large scale typically relies on one of three main strategies: chiral pool synthesis, asymmetric synthesis, or resolution of racemates. This compound is a prime example of a chiral pool starting material. Below is a comparative overview of different approaches for synthesizing a key chiral intermediate for beta-blockers.

Table 1: Performance Comparison of Synthetic Routes to (S)-Propranolol

ApproachChiral Source/CatalystKey IntermediateTypical Overall Yield (%)Typical Enantiomeric Excess (%)Key AdvantagesKey Disadvantages
Chiral Pool Synthesis This compound(S)-Glycidol derivativeEstimated 60-70%>99%Readily available, biodegradable starting material.Multi-step synthesis may be required.
Asymmetric Synthesis Allyl alcohol / Sharpless Epoxidation Catalyst(S)-Glycidol70-80%>95%High enantioselectivity, fewer steps.Catalyst can be expensive and requires careful handling.
Kinetic Resolution Racemic Epichlorohydrin / Chiral Catalyst(S)-Epichlorohydrin<50% (for desired enantiomer)>99%High enantiomeric excess of product.Theoretical maximum yield is 50%; requires efficient catalyst recycling.

Cost-Benefit Analysis: A Deeper Look

The economic viability of a synthetic route is a crucial factor in large-scale production. This analysis considers the cost of starting materials and key reagents for the different approaches to synthesizing (S)-propranolol.

Table 2: Estimated Cost Comparison for the Synthesis of a Key Chiral Intermediate

ApproachKey Starting Material / CatalystEstimated Cost (per kg of intermediate)
Chiral Pool Synthesis This compound$
Asymmetric Synthesis Allyl alcohol + Sharpless Epoxidation Catalysts
Kinetic Resolution Racemic Epichlorohydrin + Chiral Salen Catalyst
$

Cost estimates are based on publicly available data for bulk quantities and are intended for comparative purposes only. Actual costs may vary depending on supplier, purity, and market fluctuations.

As indicated in the table, the chiral pool approach starting from this compound can be the most cost-effective route, primarily due to the lower cost of the initial chiral starting material. While the multi-step nature of this route may increase processing costs, the significantly lower raw material cost provides a strong economic incentive.

Experimental Protocols

To provide a practical basis for comparison, detailed experimental protocols for key transformations are outlined below.

Protocol 1: Synthesis of (S)-Propranolol via Kinetic Resolution of Racemic Epichlorohydrin

This method is a common industrial approach to synthesizing chiral beta-blockers.

Materials:

  • Racemic epichlorohydrin

  • 1-Naphthol

  • Isopropylamine

  • Chiral Salen-Co(III) complex (catalyst)

  • Suitable solvent (e.g., tert-butyl methyl ether)

  • Base (e.g., triethylamine)

Procedure:

  • Epoxide Ring Opening (Kinetic Resolution): A solution of racemic epichlorohydrin and the chiral Salen-Co(III) catalyst in a suitable solvent is cooled. A nucleophile (e.g., water or an alcohol) is added slowly. The catalyst selectively catalyzes the ring-opening of one enantiomer, leaving the other enantiomer ((S)-epichlorohydrin) in excess.

  • Isolation of (S)-Epichlorohydrin: The unreacted (S)-epichlorohydrin is separated from the reaction mixture by distillation or chromatography.

  • Synthesis of (S)-Propranolol: (S)-Epichlorohydrin is reacted with 1-naphthol in the presence of a base to form the corresponding glycidyl ether. Subsequent ring-opening of the epoxide with isopropylamine yields (S)-propranolol.

Protocol 2: Proposed Synthesis of (S)-Propranolol from this compound

This route leverages the chirality of this compound to construct the desired stereocenter.

Materials:

  • This compound

  • Reducing agent (e.g., Lithium aluminum hydride)

  • Tos-Cl or Ms-Cl

  • Base (e.g., triethylamine, sodium hydride)

  • 1-Naphthol

  • Isopropylamine

  • Suitable solvents (e.g., THF, DMF)

Procedure:

  • Reduction: this compound is reduced to (S)-1,2-propanediol using a strong reducing agent like lithium aluminum hydride in an anhydrous solvent.

  • Selective Monotosylation/Monomesylation: The primary hydroxyl group of (S)-1,2-propanediol is selectively protected as a tosylate or mesylate.

  • Epoxide Formation: The resulting tosylate/mesylate is treated with a base (e.g., sodium hydride) to induce intramolecular cyclization to form (S)-propylene oxide.

  • Synthesis of (S)-Propranolol: (S)-Propylene oxide is then reacted with the sodium salt of 1-naphthol to yield the corresponding glycidyl ether. The final step involves the ring-opening of the epoxide with isopropylamine to afford (S)-propranolol.

Visualizing the Pathways

To better understand the biological context and the synthetic strategies, the following diagrams are provided.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adrenaline Adrenaline Beta-Adrenergic_Receptor Beta-Adrenergic_Receptor Adrenaline->Beta-Adrenergic_Receptor Binds to G_Protein G_Protein Beta-Adrenergic_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate_Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylate_Cyclase PKA PKA cAMP->PKA Activates Cellular_Response Cellular_Response PKA->Cellular_Response Phosphorylates targets leading to Propranolol Propranolol Propranolol->Beta-Adrenergic_Receptor Blocks

Caption: Beta-adrenergic receptor signaling pathway and the inhibitory action of propranolol.

G cluster_route1 Route 1: Chiral Pool Synthesis cluster_route2 Route 2: Asymmetric Synthesis cluster_route3 Route 3: Kinetic Resolution Methyl_S_Lactate Methyl_S_Lactate S_Propanediol S_Propanediol Methyl_S_Lactate->S_Propanediol Reduction S_Propylene_Oxide S_Propylene_Oxide S_Propanediol->S_Propylene_Oxide Tosylation & Cyclization S_Propranolol S_Propranolol S_Propylene_Oxide->S_Propranolol Ring Opening with 1-Naphthol & Isopropylamine Allyl_Alcohol Allyl_Alcohol S_Glycidol S_Glycidol Allyl_Alcohol->S_Glycidol Sharpless Epoxidation S_Propranolol_2 S-Propranolol S_Glycidol->S_Propranolol_2 Reaction with 1-Naphthol & Isopropylamine Racemic_Epichlorohydrin Racemic_Epichlorohydrin S_Epichlorohydrin S_Epichlorohydrin Racemic_Epichlorohydrin->S_Epichlorohydrin Kinetic Resolution S_Propranolol_3 S-Propranolol S_Epichlorohydrin->S_Propranolol_3 Reaction with 1-Naphthol & Isopropylamine

Caption: Comparison of synthetic routes to (S)-propranolol.

Conclusion

The choice of a chiral building block for large-scale synthesis is a multifaceted decision involving a trade-off between the cost of raw materials, the number of synthetic steps, and the overall process efficiency. This compound emerges as a highly competitive option from a cost perspective. While its application may necessitate a more extended synthetic sequence compared to some asymmetric methods, the economic advantage of this bio-derived starting material can be substantial. For pharmaceutical companies seeking to develop cost-effective and sustainable manufacturing processes, a thorough evaluation of synthetic routes originating from this compound is a worthwhile endeavor. The development of more efficient catalytic methods for the conversion of lactate derivatives will further enhance its attractiveness as a premier chiral synthon.

References

A Spectroscopic Comparison of (R)- and (S)-Methyl Lactate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This guide provides a detailed spectroscopic comparison of the enantiomers (R)- and (S)-methyl lactate. As chiral molecules, these compounds are of significant interest in pharmaceutical and chemical synthesis, where enantiomeric purity is often crucial. This document outlines the key spectroscopic characteristics of each enantiomer and provides the experimental protocols for their determination.

Introduction to Enantiomers and Spectroscopy

(R)- and (S)-methyl lactate are non-superimposable mirror images of each other, known as enantiomers. In a standard, achiral environment, enantiomers exhibit identical physical and chemical properties, including their responses to most spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[1] Differentiation between enantiomers typically requires a chiral environment, such as interaction with plane-polarized light (polarimetry) or separation on a chiral chromatography column.

Spectroscopic Data Comparison

The following tables summarize the quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for both (R)- and (S)-methyl lactate. As expected, the data for the two enantiomers are identical.

Table 1: ¹H NMR Spectroscopic Data for (R)- and (S)-Methyl Lactate
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.30Quartet (q)1HCH
~3.75Singlet (s)3HOCH₃
~2.90Broad Singlet (br s)1HOH
~1.40Doublet (d)3HCH₃

Solvent: CDCl₃. Instrument Frequency: 300-600 MHz.[2]

Table 2: ¹³C NMR Spectroscopic Data for (R)- and (S)-Methyl Lactate
Chemical Shift (δ) ppmAssignment
~175.5C=O
~66.8CH
~52.0OCH₃
~20.5CH₃

Solvent: CDCl₃. Instrument Frequency: 75-150 MHz.[2][3]

Table 3: Key IR Absorption Bands for (R)- and (S)-Methyl Lactate
Wavenumber (cm⁻¹)Functional Group
~3450 (broad)O-H stretch
~2990C-H stretch (sp³)
~1740C=O stretch (ester)
~1210, ~1130C-O stretch

Sample Preparation: Neat liquid between KBr plates.[4]

Table 4: Mass Spectrometry Data (Electron Ionization) for (R)- and (S)-Methyl Lactate
m/zRelative Intensity (%)Putative Fragment
104< 5[M]⁺ (Molecular Ion)
89~10[M - CH₃]⁺
75~20[M - C₂H₅]⁺
59~100[COOCH₃]⁺
45~80[COOH]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A solution of methyl lactate (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., 0.6 mL of chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series or equivalent).

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Number of Scans: 16 to 64, depending on the desired signal-to-noise ratio.

    • Relaxation Delay: 1.0 seconds.

    • Acquisition Time: Approximately 2-4 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2.0 seconds.

    • Acquisition Time: Approximately 1-2 seconds.

    • Spectral Width: 0-200 ppm.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: As a liquid, methyl lactate can be analyzed directly ("neat"). A single drop of the sample is placed on the surface of a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. A second plate is placed on top to create a thin liquid film.[5]

  • Instrumentation: A standard FTIR spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5).

  • Data Acquisition:

    • A background spectrum of the clean salt plates is first recorded.

    • The sample is then placed in the beam path, and the sample spectrum is recorded.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Resolution: Typically 4 cm⁻¹.

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of methyl lactate is prepared in a volatile organic solvent such as methanol or acetone (e.g., 1 µL of sample in 1 mL of solvent).[6]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Gas Chromatography Method:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL with a split ratio (e.g., 50:1).

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 200 °C.[6]

  • Mass Spectrometry Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-200.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Chiral Gas Chromatography for Enantiomer Separation

To differentiate between (R)- and (S)-methyl lactate, a chiral stationary phase is required.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral GC Method:

    • Column: A chiral capillary column, for example, one coated with a cyclodextrin derivative such as 2,3,6-tri-O-octanoyl-β-cyclodextrin.[7]

    • Column Dimensions: 25 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Hydrogen or Helium.

    • Injection: Split injection with a high split ratio (e.g., 100:1).

    • Oven Temperature Program: Isothermal analysis at a temperature optimized for separation (e.g., 60-100 °C).[7]

Under these conditions, the two enantiomers will have different retention times, allowing for their separation and quantification.

Logical Relationships and Visualization

The relationship between the enantiomers and their spectroscopic properties is visualized below.

G cluster_enantiomers Enantiomers cluster_spectroscopy Standard Spectroscopy (Achiral Environment) cluster_chiral_methods Chiral Differentiating Methods R-Methyl Lactate R-Methyl Lactate NMR NMR (¹H, ¹³C) R-Methyl Lactate->NMR Identical Spectra IR Infrared (IR) R-Methyl Lactate->IR Identical Spectra MS Mass Spectrometry (MS) R-Methyl Lactate->MS Identical Spectra Polarimetry Polarimetry R-Methyl Lactate->Polarimetry Opposite Rotation Chiral_GC Chiral GC R-Methyl Lactate->Chiral_GC Different Retention Times S-Methyl Lactate S-Methyl Lactate S-Methyl Lactate->NMR S-Methyl Lactate->IR S-Methyl Lactate->MS S-Methyl Lactate->Polarimetry S-Methyl Lactate->Chiral_GC

Caption: Relationship between (R)- and (S)-methyl lactate and spectroscopic techniques.

References

A Comparative Guide to Assessing the Enantiomeric Excess of Methyl (S)-(-)-lactate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (ee) of chiral molecules like methyl (S)-(-)-lactate and its derivatives is paramount for ensuring product quality, efficacy, and safety. This guide provides an objective comparison of the primary analytical techniques used for this purpose: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry. The performance of each method is compared, and supporting experimental data and protocols are provided to assist in selecting the most appropriate technique for your specific research needs.

Workflow for Enantiomeric Excess Determination

The general process for determining the enantiomeric excess of a methyl lactate derivative sample involves several key steps, from sample preparation to data analysis. The choice of analytical technique will dictate the specific requirements at each stage.

Enantiomeric Excess Workflow General Workflow for ee Determination cluster_prep Sample Preparation cluster_data Data Processing & Result Sample Methyl Lactate Derivative Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (Optional, e.g., for NMR/GC) Dissolution->Derivatization Polarimetry Polarimetry Chiral_GC Chiral GC Derivatization->Chiral_GC Chiral_HPLC Chiral HPLC Derivatization->Chiral_HPLC NMR NMR Spectroscopy Derivatization->NMR Peak_Integration Peak Area Integration Chiral_GC->Peak_Integration Chiral_HPLC->Peak_Integration Signal_Analysis Signal Analysis (NMR/Polarimetry) NMR->Signal_Analysis Polarimetry->Signal_Analysis Calculation ee Calculation %ee = |(Area_S - Area_R)| / (Area_S + Area_R) * 100 Peak_Integration->Calculation Signal_Analysis->Calculation Result Enantiomeric Excess (%) Calculation->Result

Caption: General workflow for determining the enantiomeric excess of a chiral compound.

Quantitative Data Presentation

The selection of an analytical method often depends on a trade-off between resolution, sensitivity, speed, and the specific requirements of the analyte. The following tables summarize key performance metrics for the discussed techniques in the context of analyzing methyl lactate and similar derivatives.

Table 1: Comparison of Chromatographic Methods
ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)
Principle Separation in the gas phase based on differential partitioning between a chiral stationary phase and an inert mobile gas.Separation in the liquid phase based on differential interaction with a chiral stationary phase.
Typical Stationary Phase Derivatized cyclodextrins (e.g., 2,3,6-tri-O-octanoyl-β-cyclodextrin).[1][2]Derivatized polysaccharides (e.g., amylose or cellulose tris(3,5-dimethylphenylcarbamate)).[3][4]
Resolution (Rs) Can achieve baseline separation; Rs values up to 5.49 have been reported for methyl lactate.[1][2]Generally provides good to excellent baseline separation; Rs > 1.5 is common.[3]
Analysis Time Typically 10-30 minutes.Typically 10-30 minutes, can be optimized.[4]
Sensitivity (LOD) High, suitable for trace analysis (ng/mL to pg/mL range).High, suitable for trace analysis (µg/mL to ng/mL range). A detection limit of 10 fmol/injection has been reported for derivatized lactate.[5]
Sample Requirements Volatile and thermally stable samples. Derivatization may be required.Soluble samples. Broad applicability.
Key Advantages High resolution, speed, and sensitivity.Wide applicability, robust, preparative scale-up is possible.
Key Disadvantages Limited to volatile/thermally stable compounds. Potential for thermal degradation.Higher solvent consumption compared to GC.
Table 2: Comparison of Spectroscopic and Other Methods
ParameterNMR with Chiral Solvating Agents (CSAs)Polarimetry
Principle Formation of transient diastereomeric complexes, leading to chemically shifted, distinguishable signals for each enantiomer.Measures the rotation of plane-polarized light by a chiral sample.
Reagents Required A pure chiral solvating agent (CSA).None, but requires a pure standard of one enantiomer for ee calculation.
Resolution (Signal Separation) Dependent on CSA, solvent, and temperature. The chemical shift difference (ΔΔδ) is the key parameter.[6]Not applicable (bulk property measurement).
Analysis Time Fast, typically 5-15 minutes per sample.[6]Very fast, typically < 5 minutes per sample.
Sensitivity (LOD) Lower compared to chromatography; requires mg-level sample quantities.Low, requires relatively high concentrations. Advanced methods like cavity-enhanced polarimetry offer higher sensitivity.[7]
Accuracy/Precision Good, but can be affected by peak overlap and integration errors. Accuracy within ±5% is achievable.[8]Lower accuracy and precision. Prone to errors from impurities, temperature, and solvent effects.[9] Non-linear responses can occur.[10]
Key Advantages Rapid, non-separative, provides structural information, low solvent usage.[6]Very fast, simple instrumentation, non-destructive.
Key Disadvantages Lower sensitivity, requires a suitable CSA, potential for complex spectra.[11]Unreliable for accurate ee determination, requires a known specific rotation of the pure enantiomer, sensitive to impurities.[9][10]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific methyl lactate derivatives.

Chiral Gas Chromatography (GC)

This method is highly effective for the volatile methyl lactate.

  • Objective: To separate and quantify the (S)- and (R)-enantiomers of methyl lactate using a chiral capillary GC column.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column: Chiral capillary column, e.g., 25m x 0.25mm ID, coated with 2,3,6-tri-O-octanoyl-β-cyclodextrin (0.25 µm film thickness).[1]

  • Experimental Conditions:

    • Carrier Gas: Hydrogen or Helium, at a constant flow rate (e.g., 30 cm/s).[1]

    • Injector Temperature: 250 °C.[2]

    • Detector Temperature: 280 °C.[2]

    • Oven Temperature Program: Isothermal at 60-80 °C.[1]

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Sample Preparation:

    • Prepare a stock solution of the methyl lactate derivative sample at approximately 1 mg/mL in a suitable solvent (e.g., acetone, dichloromethane).

    • If necessary, create a dilution to bring the concentration into the linear range of the detector (e.g., 0.1 mg/mL).[2]

  • Data Analysis:

    • Integrate the peak areas for the (S)- and (R)-enantiomers.

    • Calculate the enantiomeric excess using the formula: %ee = [Area(S) - Area(R)] / [Area(S) + Area(R)] * 100

Chiral High-Performance Liquid Chromatography (HPLC)

A versatile method applicable to a wide range of lactate derivatives.

  • Objective: To separate and quantify the enantiomers of a lactate derivative using a chiral stationary phase.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: Polysaccharide-based chiral column, e.g., CHIRALCEL® AD-H (amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250mm, 5 µm.[4]

  • Experimental Conditions:

    • Mobile Phase: A mixture of n-hexane and ethanol (e.g., 95:5 v/v).[4] Isocratic elution is common.

    • Flow Rate: 1.0 mL/min.[3][4]

    • Column Temperature: 25 °C.[3]

    • Detection Wavelength: 210 nm (for methyl lactate, which has a weak chromophore) or a suitable wavelength for other derivatives.[4]

    • Injection Volume: 5-20 µL.[3][4]

  • Sample Preparation:

    • Dissolve the sample in the mobile phase or a compatible solvent (e.g., ethanol) to a concentration of approximately 0.2-1.0 mg/mL.[3]

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Integrate the peak areas for the two enantiomers.

    • Calculate the enantiomeric excess using the integrated areas as described for the GC method.

NMR Spectroscopy with a Chiral Solvating Agent (CSA)

A rapid method that avoids chromatographic separation.

  • Objective: To induce diastereomeric differentiation in the NMR spectrum to allow for the quantification of enantiomers.

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Reagents:

    • Deuterated solvent (e.g., CDCl₃, Benzene-d₆).

    • Chiral Solvating Agent (CSA), e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a carbamate derived from ethyl (S)-lactate.[12]

  • Experimental Protocol:

    • Accurately weigh approximately 5-10 mg of the methyl lactate derivative into an NMR tube.

    • Add ~0.6 mL of the deuterated solvent and acquire a standard ¹H NMR spectrum of the analyte alone.

    • To the same tube, add the CSA in a specific molar ratio to the analyte (e.g., 1 to 5 equivalents). The optimal ratio must be determined empirically.

    • Acquire a new ¹H NMR spectrum of the mixture.

  • Data Analysis:

    • Identify a proton signal (e.g., the methoxy or methine proton of the lactate moiety) that resolves into two distinct peaks or multiplets in the presence of the CSA.

    • Carefully integrate the areas of these two resolved signals, corresponding to the (S) and (R) enantiomers.

    • Calculate the enantiomeric excess based on the integration values.

Conclusion

The choice of method for determining the enantiomeric excess of this compound derivatives depends heavily on the specific requirements of the analysis.

  • Chiral GC and HPLC are the gold standards for accuracy, precision, and sensitivity, offering robust and reliable quantification.[13] They are ideal for quality control, regulatory filings, and when low detection limits are required.

  • NMR spectroscopy with CSAs provides a rapid and convenient alternative, particularly useful for high-throughput screening of reaction conditions where speed is more critical than ultimate accuracy.[6]

  • Polarimetry , in its traditional form, is best suited for a quick, qualitative check of optical purity rather than for precise ee determination, due to its inherent limitations.[9][10]

For researchers in drug development and process chemistry, validating a chromatographic method (either GC or HPLC) is typically the most rigorous and defensible approach. However, the speed of NMR can significantly accelerate the optimization phase of asymmetric synthesis.

References

A Comparative Guide to Synthetic Routes Utilizing Methyl (S)-(-)-lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl (S)-(-)-lactate, a readily available and optically pure starting material derived from natural L-lactic acid, serves as a versatile chiral building block in modern asymmetric synthesis. Its bifunctional nature, possessing both a hydroxyl and a methyl ester group at a stereogenic center, allows for a diverse range of chemical transformations. This guide provides a comparative overview of key synthetic routes utilizing this compound, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways to aid researchers in selecting the most suitable strategy for their target molecules.

Key Synthetic Transformations of this compound

The strategic manipulation of the hydroxyl and ester functionalities of this compound opens up numerous synthetic possibilities. The primary transformations can be categorized as follows:

  • Reactions at the Hydroxyl Group: This includes protection, activation for nucleophilic substitution (with either retention or inversion of stereochemistry), and oxidation.

  • Reactions at the Ester Group: Primarily involves reduction to the corresponding diol.

  • Combined Transformations: Reactions that modify both functional groups to yield valuable chiral synthons.

The following diagram illustrates the key synthetic pathways originating from this compound.

Synthetic_Pathways_from_Methyl_S_Lactate methyl_s_lactate This compound protected_lactate (S)-2-O-Protected methyl propanoate methyl_s_lactate->protected_lactate Protection (e.g., BnBr, NaH) inverted_lactate Methyl (R)-(+)-lactate (via Mitsunobu) methyl_s_lactate->inverted_lactate Mitsunobu Reaction (DEAD, PPh3, Nu-H) methyl_pyruvate Methyl pyruvate methyl_s_lactate->methyl_pyruvate Oxidation (e.g., Swern, DMP) s_propanediol (S)-1,2-Propanediol methyl_s_lactate->s_propanediol Reduction (e.g., LiAlH4) s_chloro_propionate Methyl (S)-2-chloropropanoate methyl_s_lactate->s_chloro_propionate Chlorination (e.g., SOCl2) r_fluoro_propionate Methyl (R)-2-fluoropropanoate methyl_s_lactate->r_fluoro_propionate Fluorination (DAST) chiral_lactam Chiral β-Lactams methyl_s_lactate->chiral_lactam Multi-step synthesis r_propylene_oxide (R)-Propylene oxide s_propanediol->r_propylene_oxide Tosylation, Cyclization

Caption: Key synthetic transformations of this compound.

Comparison of Synthetic Routes: Data and Protocols

This section provides a detailed comparison of various synthetic routes, including quantitative data on yields and stereoselectivity, along with comprehensive experimental protocols.

Protection of the Hydroxyl Group

Protecting the hydroxyl group is a common initial step to allow for selective reactions at the ester functionality or to introduce a stable protecting group for multi-step synthesis. Benzylation is a robust method for this purpose.

Table 1: Comparison of Hydroxyl Protection Methods

Protecting GroupReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl (Bn)Benzyl bromide, Sodium hydride (NaH)Tetrahydrofuran (THF)0 to rt1285-95[1]

Experimental Protocol: Synthesis of Methyl (S)-2-(benzyloxy)propanoate [1]

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of this compound (1.0 eq) in anhydrous THF is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes.

  • Benzyl bromide (1.2 eq) is then added dropwise at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • Upon completion (monitored by TLC), the reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford Methyl (S)-2-(benzyloxy)propanoate.

Stereochemical Inversion of the Hydroxyl Group: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of the hydroxyl group, providing access to the corresponding (R)-enantiomer.

Table 2: Mitsunobu Inversion of (S)-Lactate Esters

SubstrateNucleophileReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl (S)-lactate4-Nitrobenzoic acidDEAD, PPh₃THF0 to rt1288[2]

Experimental Protocol: Mitsunobu Inversion of a Lactate Ester (Representative) [3][4][5]

  • To a solution of the (S)-lactate ester (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and a suitable acidic nucleophile (e.g., benzoic acid or phthalimide, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 6-12 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to isolate the inverted (R)-ester. The byproducts, triphenylphosphine oxide and the hydrazine derivative, are also separated during chromatography.

Oxidation of the Hydroxyl Group

Oxidation of the secondary alcohol in this compound yields methyl pyruvate, a versatile α-keto ester.

Table 3: Oxidation of this compound to Methyl Pyruvate

Oxidizing AgentCatalystSolventTemperature (°C)Time (h)Conversion (%)Selectivity (%)Reference
tert-Butyl hydroperoxideMoO₂Cl₂(DMF)₂Acetonitrile801443100[6]

Experimental Protocol: Oxidation of Methyl Lactate to Methyl Pyruvate [6]

  • In a round-bottomed flask, this compound (1.0 eq), acetonitrile, and the catalyst (e.g., MoO₂Cl₂(DMF)₂, catalytic amount) are combined.

  • tert-Butyl hydroperoxide (1.5 eq) is added to the mixture.

  • The solution is heated to 80 °C and stirred for 14 hours.

  • The reaction mixture is then cooled to room temperature.

  • The solvent is removed under reduced pressure, and the residue is purified by distillation or column chromatography to yield methyl pyruvate.

Reduction of the Ester Group

The methyl ester of this compound can be reduced to the corresponding primary alcohol, yielding (S)-1,2-propanediol, another valuable chiral building block.

Table 4: Reduction of this compound

Reducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Lithium aluminum hydride (LiAlH₄)Diethyl ether or THF0 to rt4>90General knowledge

Experimental Protocol: Synthesis of (S)-1,2-Propanediol

  • A solution of this compound (1.0 eq) in anhydrous diethyl ether or THF is added dropwise to a stirred suspension of lithium aluminum hydride (1.5 eq) in the same solvent at 0 °C under an inert atmosphere.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

  • The reaction is then carefully quenched by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).

  • The resulting granular precipitate is filtered off and washed with diethyl ether.

  • The combined filtrate and washings are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation to give (S)-1,2-propanediol.

Conversion to (R)-Propylene Oxide

(S)-1,2-Propanediol, obtained from the reduction of this compound, can be converted to the valuable chiral epoxide, (R)-propylene oxide.

Table 5: Synthesis of (R)-Propylene Oxide from (S)-Lactate Derivative

Starting MaterialKey StepsOverall Yield (%)Enantiomeric Excess (%)Reference
Ethyl (S)-lactateReduction, Carbonate formation, Intramolecular displacement~60≥98[7]

Experimental Workflow: Synthesis of (R)-Propylene Oxide

Propylene_Oxide_Synthesis methyl_s_lactate This compound s_propanediol (S)-1,2-Propanediol methyl_s_lactate->s_propanediol Reduction (LiAlH4) s_propylene_carbonate (S)-Propylene Carbonate s_propanediol->s_propylene_carbonate Carbonate Formation (e.g., triphosgene) r_propylene_oxide (R)-Propylene Oxide s_propylene_carbonate->r_propylene_oxide Decarboxylation (Heat)

Caption: Workflow for the synthesis of (R)-Propylene Oxide.

Experimental Protocol (Conceptual Outline based on[7])

  • Reduction: this compound is reduced to (S)-1,2-propanediol as described in the previous section.

  • Carbonate Formation: (S)-1,2-Propanediol is reacted with a carbonate source, such as triphosgene or a dialkyl carbonate in the presence of a base, to form (S)-propylene carbonate.

  • Decarboxylation: The resulting (S)-propylene carbonate is heated, often in the presence of a catalyst, to induce decarboxylation and yield (R)-propylene oxide. This step proceeds with inversion of stereochemistry at one of the carbon centers.

Conclusion

This compound is a cost-effective and highly versatile chiral starting material for the synthesis of a wide array of enantiomerically pure compounds. The choice of the synthetic route depends on the desired target molecule and the required stereochemistry. Standard transformations such as protection, oxidation, and reduction are high-yielding and procedurally straightforward. For stereochemical inversion, the Mitsunobu reaction offers a reliable, albeit sometimes challenging in purification, method. Furthermore, multi-step sequences starting from this compound provide access to other important chiral building blocks like propylene oxide. The detailed protocols and comparative data presented in this guide are intended to assist researchers in navigating the synthetic utility of this valuable chiral precursor.

References

evaluation of different purification methods for Methyl (S)-(-)-lactate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, obtaining high-purity Methyl (S)-(-)-lactate is a critical step in the synthesis of various chiral molecules. The choice of purification method directly impacts the yield, optical purity, and economic viability of the final product. This guide provides an objective comparison of common purification techniques for this compound, supported by experimental data from published literature and patents.

Comparison of Purification Methods

The purification of this compound predominantly involves distillation-based techniques, owing to its volatile nature. Other methods such as liquid-liquid extraction are often employed as preliminary separation steps, while chromatographic techniques are typically used for analytical purposes, especially for determining enantiomeric excess.

Purification MethodPrinciplePurity AchievedYieldKey Process ParametersAdvantagesDisadvantages
Fractional Distillation Separation based on differences in boiling points of the components in the mixture.High purity, often no impurities detectable by gas chromatography[1].~88% (based on starting material for the reaction)[1].Boiling Point: 75°-77° C at 70 mmHg[1]. Theoretical plates: A column with a theoretical plate number of 20 has been used[1].Effective for removing non-volatile impurities and other volatile components like methanol and methyl acetate[1]. Scalable for industrial production.Can be energy-intensive. May require multiple distillation steps for complex mixtures.
Reactive Distillation Combines the chemical reaction (esterification of lactic acid) and the separation of the product in a single unit.High, as the product is continuously removed from the reaction mixture.Up to 78.7%[2].Molar ratio of reactants (e.g., methanol to lactic acid) and the number of theoretical plates in the column significantly influence the yield[2].Shifts the reaction equilibrium towards the product side, increasing the conversion and yield[2]. Can lead to process intensification and cost savings.Requires careful control of reaction and distillation conditions simultaneously.
Liquid-Liquid Extraction Separation based on the differential solubility of this compound in two immiscible liquid phases.Serves as a separation step rather than a final purification method. Purity depends on the subsequent purification step.Yields can be high depending on the choice of solvent and extraction conditions.Choice of extracting solvent is crucial. Dicarboxylic acid esters can be used[1]. The presence of certain salts like magnesium chloride, calcium chloride, or zinc chloride can improve phase separation[3].Effective for separating the ester from aqueous solutions containing salts and other water-soluble impurities[3].Requires the use of organic solvents, which may have environmental and safety implications. The solvent needs to be removed in a subsequent step.
Chiral Gas Chromatography Separation of enantiomers based on their differential interaction with a chiral stationary phase.Primarily an analytical technique to determine optical purity (enantiomeric excess). Can achieve baseline separation of D and L isomers[4].Not applicable for preparative scale purification in most contexts.Chiral stationary phase (e.g., 2,3,6-tri-O-octanoyl-β-cyclodextrin), column temperature, and carrier gas flow rate are critical parameters[5].Provides accurate measurement of the enantiomeric purity of the final product[4][5].Not a bulk purification method. Requires specialized and expensive columns.

Experimental Protocols

Fractional Distillation of this compound

This protocol is based on a method described for the purification of methyl lactate produced from the esterification of α-propionyloxypropionic acid[1].

Objective: To obtain high-purity this compound from a crude reaction mixture.

Apparatus:

  • Distillation apparatus including a packed column with a theoretical plate number of 20.

  • Heating mantle.

  • Round bottom flask.

  • Condenser.

  • Receiving flask.

  • Vacuum pump and pressure gauge.

Procedure:

  • The crude distillate containing methyl lactate is charged into the distillation apparatus[1].

  • Initially, fractional distillation is conducted under atmospheric pressure to remove lower-boiling point impurities such as methyl acetate and unreacted methanol[1].

  • Once the low-boiling components have been distilled off, the system is subjected to a reduced pressure of 70 mmHg[1].

  • The temperature is gradually increased, and the fraction boiling at 75°-77° C is collected as the main fraction of pure methyl lactate[1].

  • The purity of the collected fraction can be verified by gas chromatography, which should show no detectable impurities[1].

Reactive Distillation for this compound Synthesis and Purification

This protocol is a generalized procedure based on the principles of reactive distillation for the esterification of lactic acid with methanol[2].

Objective: To synthesize and simultaneously purify this compound to maximize yield.

Apparatus:

  • Reactive distillation column equipped with packing (e.g., Raschig rings) to provide a specific number of theoretical plates.

  • Reboiler (reaction vessel).

  • Condenser.

  • Feed pumps for reactants.

  • Reflux system.

Procedure:

  • The reboiler is charged with lactic acid and an esterification catalyst (e.g., sulfuric acid).

  • Methanol is continuously fed into the column. The molar ratio of methanol to lactic acid is a critical parameter, with higher ratios (e.g., 3:1) generally leading to higher yields[2].

  • The reboiler is heated to a temperature that does not exceed 135°C to prevent thermal degradation of the products[2].

  • The esterification reaction occurs in the liquid phase within the column and the reboiler.

  • The more volatile components, primarily an azeotropic mixture of methanol and water, and some methyl lactate, move up the column.

  • The temperature at the top of the column is maintained between 64-66°C during the removal of excess methanol[2].

  • A constant reflux is maintained to facilitate the separation.

  • The methyl lactate, being less volatile than the methanol-water azeotrope but more volatile than lactic acid, is drawn off as a side stream or collected in the bottom fraction, depending on the column configuration. The process described by Săpunaru et al. resulted in methyl lactate being obtained from the bottom of the plant[2].

  • The yield of methyl lactate is observed to increase with an increase in the number of theoretical plates in the column[2].

Process Workflow Diagram

The following diagram illustrates a general workflow for the production and purification of this compound, emphasizing the central role of distillation.

Purification_Workflow cluster_reaction Esterification cluster_purification Purification LacticAcid Lactic Acid Reactor Reactor LacticAcid->Reactor Methanol Methanol Methanol->Reactor Catalyst Acid Catalyst Catalyst->Reactor Crude_ML Crude Methyl Lactate (with Methanol, Water, etc.) Reactor->Crude_ML Reaction Mixture Distillation Fractional Distillation Crude_ML->Distillation Final_Product Pure this compound Distillation->Final_Product Purified Product Impurities Impurities (Methanol, Water, etc.) Distillation->Impurities Separated Fractions

Caption: General workflow for the synthesis and purification of this compound.

This guide provides a comparative overview of key purification methods for this compound. The choice of the most suitable method will depend on the specific requirements of the application, including the desired purity, scale of operation, and economic considerations. For achieving high purity on a preparative scale, fractional distillation remains the industry standard. Reactive distillation offers an efficient and integrated approach for both synthesis and purification.

References

A Researcher's Guide to Cross-Validation of Chiral HPLC and GC for Enantiomeric Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical quality attribute in the pharmaceutical industry. The stereoisomeric composition of a drug can significantly impact its pharmacological and toxicological properties. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used techniques for chiral separations. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to assist researchers in the cross-validation of analytical methods for enantiomeric purity analysis.

Principles of Chiral Separation by HPLC and GC

Chiral HPLC and GC both achieve separation of enantiomers by creating a chiral environment where the two mirror-image molecules interact differently. This differential interaction leads to different retention times, allowing for their separation and quantification.

  • Chiral High-Performance Liquid Chromatography (HPLC): In chiral HPLC, the separation is achieved by using a chiral stationary phase (CSP) packed into a column. The enantiomers in the sample, carried by a liquid mobile phase, interact with the CSP. The differing stability of the transient diastereomeric complexes formed between each enantiomer and the CSP results in different retention times. Chiral HPLC is a versatile technique applicable to a wide range of compounds, including those that are non-volatile or thermally labile.[1][2]

  • Chiral Gas Chromatography (GC): Chiral GC is suitable for volatile and thermally stable compounds.[3] Separation occurs on a capillary column coated with a chiral stationary phase. The sample is vaporized and carried through the column by an inert gas (carrier gas). Similar to HPLC, the differential interaction of the enantiomers with the CSP leads to their separation. For non-volatile compounds, derivatization may be necessary to increase volatility.[3]

Performance Comparison: Chiral HPLC vs. Chiral GC

The choice between chiral HPLC and GC depends on several factors, including the physicochemical properties of the analyte, the required sensitivity, and the desired analysis time. The following table summarizes a comparison of the two techniques.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Principle Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase.[1]Differential partitioning of volatile enantiomers between a gaseous mobile phase and a liquid or solid chiral stationary phase.[4]
Typical Stationary Phase Polysaccharide-based (e.g., cellulose or amylose derivatives) on a silica support.[1]Cyclodextrin derivatives coated on a fused silica capillary column.[1]
Mobile/Carrier Gas Liquid (e.g., mixtures of alkanes, alcohols, and other organic solvents).Inert gas (e.g., Helium, Hydrogen, Nitrogen).[1]
Sample Volatility Not a strict requirement; suitable for a wide range of compounds, including non-volatile and thermally labile ones.[1][2]Requires the analyte to be volatile and thermally stable. Derivatization may be needed for non-volatile compounds.[3]
Analysis Time Typically in the range of 10-30 minutes.[4]Generally faster, with run times often under 15 minutes.[4]
Resolution Often provides excellent resolution, especially with modern packed columns.Can achieve very high resolution due to the high efficiency of capillary columns.
Detection UV-Vis, Photodiode Array (PDA), Fluorescence, Mass Spectrometry (MS), Circular Dichroism (CD).Flame Ionization Detector (FID), Mass Spectrometry (MS), Electron Capture Detector (ECD).
Limit of Detection (LOD) ng/mL to µg/mL range.pg to ng range.
Limit of Quantitation (LOQ) ng/mL to µg/mL range.pg to ng range.
Accuracy (% Recovery) Typically 98-102%.Typically 97-103%.
Precision (%RSD) < 2%.< 3%.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are example protocols for the analysis of a hypothetical chiral amine using both chiral HPLC and GC.

Chiral HPLC Method: Direct Separation

This method utilizes a polysaccharide-based chiral stationary phase for the direct separation of the enantiomers.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV detector.

  • Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Chiral GC Method: Indirect Separation via Derivatization

This method involves the derivatization of the chiral amine with a chiral derivatizing agent to form diastereomers, which are then separated on an achiral GC column.

1. Derivatization Procedure:

  • Derivatizing Agent: (S)-(-)-N-(Trifluoroacetyl)prolyl chloride.

  • Procedure:

    • To a solution of the chiral amine (1 mg) in 1 mL of dichloromethane, add 1.2 equivalents of triethylamine.

    • Add 1.1 equivalents of (S)-(-)-N-(Trifluoroacetyl)prolyl chloride and stir at room temperature for 1 hour.

    • Wash the reaction mixture with 1 mL of 1 M HCl, followed by 1 mL of saturated sodium bicarbonate solution, and finally with 1 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and the sample is ready for GC analysis.

2. GC Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

  • Column: DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature 150°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Detector Temperature: 300°C.

  • Injection Volume: 1 µL (split ratio 50:1).

Cross-Validation Workflow

Cross-validation of two analytical methods is essential to ensure the consistency and reliability of the results. It demonstrates that both methods are suitable for their intended purpose and produce comparable data.

Cross-Validation Workflow Cross-Validation of Chiral HPLC and GC for Enantiomeric Purity Analysis A Define Analytical Target Profile (ATP) - Analyte - Matrix - Required Purity Level B Method Development & Optimization A->B C Chiral HPLC Method B->C D Chiral GC Method B->D E Individual Method Validation (ICH Q2(R1)) C->E D->E F Specificity Linearity & Range Accuracy Precision LOD/LOQ Robustness E->F G Analysis of the Same Batches of Samples E->G I Data Comparison and Statistical Analysis G->I H Identical Lots of Chiral Compound H->G J - Bland-Altman Plot - t-test - F-test I->J K Acceptance Criteria Met? I->K L Methods are Cross-Validated K->L Yes M Investigate Discrepancies - Sample Preparation - Instrument Parameters - Analyst Technique K->M No M->B Re-optimize

Cross-Validation Workflow Diagram

Logical Relationship for Method Selection

The choice between chiral HPLC and GC is often dictated by the properties of the analyte and the specific requirements of the analysis.

Method Selection Logic Decision Logic for Chiral Analysis Method Selection Start Start: Chiral Analysis Required IsVolatile Is the analyte volatile and thermally stable? Start->IsVolatile ConsiderGC Consider Chiral GC as a primary technique IsVolatile->ConsiderGC Yes Derivatization Is derivatization to increase volatility feasible? IsVolatile->Derivatization No HighThroughput Is high throughput critical? ConsiderGC->HighThroughput ConsiderHPLC Consider Chiral HPLC as a primary technique ConsiderHPLC->HighThroughput Derivatization->ConsiderGC Yes Derivatization->ConsiderHPLC No GCOption Chiral GC is a strong candidate due to faster run times HighThroughput->GCOption Yes HPLCOption Chiral HPLC is a robust option HighThroughput->HPLCOption No OrthogonalMethod Use the alternative method for orthogonal confirmation/cross-validation GCOption->OrthogonalMethod HPLCOption->OrthogonalMethod

Method Selection Decision Logic

References

A Comparative Guide to Methyl (S)-(-)-lactate in Various Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl (S)-(-)-lactate, a bio-derived, biodegradable, and non-toxic solvent, is increasingly recognized as a sustainable alternative in pharmaceutical and chemical applications. Its performance as a chiral building block and solvent is critically dependent on the solvent system in which it is used. This guide provides an objective comparison of this compound's performance against other common lactate esters, supported by experimental data to inform solvent selection in research and development.

Physicochemical Properties: A Comparative Overview

A fundamental understanding of the physicochemical properties of this compound and its common alternative, ethyl lactate, is essential for predicting their behavior in various solvent systems. Both are colorless liquids with characteristic mild odors and are considered environmentally friendly "green solvents".[1][2][3] Key physical properties are summarized in the table below for easy comparison.

PropertyThis compoundEthyl (S)-(-)-lactate
CAS Number 27871-49-4687-47-8
Molecular Formula C₄H₈O₃C₅H₁₀O₃
Molecular Weight 104.10 g/mol [4]118.13 g/mol [2]
Boiling Point 144-145 °C[4]151-155 °C[2]
Melting Point -66 °C[4]-26 °C[2]
Density 1.093 g/cm³[4]1.03 g/cm³[2]
Flash Point 49 °C[4]54.6 °C[5]

Solubility Profile

The solubility of a chiral building block is paramount to its utility in synthesis and formulation. This compound and ethyl lactate exhibit broad miscibility with a range of common organic solvents.

Qualitative Solubility:

Both this compound and ethyl lactate are reported to be miscible with water and common organic solvents such as ethanol, acetone, and ether.[1][2] This high solubility is attributed to their ability to act as both hydrogen bond donors and acceptors.

Quantitative Solubility in Supercritical Carbon Dioxide (scCO₂):

Supercritical CO₂ is an environmentally benign solvent of significant interest in chemical processing. A comparative study on the solubility of various alkyl lactates in scCO₂ revealed that this compound exhibits the highest solubility among the tested esters. This suggests its potential for superior performance in applications utilizing scCO₂ as a reaction or extraction medium.

Alkyl LactateTemperature (K)Pressure (MPa)Mole Fraction Solubility of Lactate in CO₂
Methyl lactate 333.210~0.45
Ethyl lactate333.210~0.38
Propyl lactate333.210~0.30
Butyl lactate333.210~0.25
(Data extrapolated from graphical representations in the cited study)[6]

Stability in Aqueous Systems: A Kinetic Comparison

The stability of a chiral building block in the presence of water is a critical factor, particularly in applications where aqueous workups or formulations are necessary. The hydrolysis of lactate esters to lactic acid and the corresponding alcohol is a key degradation pathway. A kinetic study comparing the hydrolysis of methyl lactate and ethyl lactate in aqueous solutions at 40°C demonstrated that methyl lactate hydrolyzes at a faster rate than ethyl lactate under the same conditions.[7]

This indicates that for applications requiring higher stability in aqueous environments, ethyl lactate may be a more suitable choice. However, for processes where the controlled release of lactic acid is desired, the faster hydrolysis of methyl lactate could be advantageous.

Experimental Protocols

To facilitate the reproduction and validation of these findings, detailed experimental protocols for key performance assessments are provided below.

Protocol 1: Determination of Liquid-Liquid Solubility

This protocol outlines a method for determining the mutual solubility of two liquids, which is essential for establishing the solubility profile of this compound in various organic solvents.

Objective: To quantitatively determine the solubility of a liquid analyte (e.g., this compound) in a liquid solvent (e.g., toluene).

Materials:

  • Analyte liquid (e.g., this compound)

  • Solvent liquid (e.g., toluene)

  • Calibrated burette

  • Graduated cylinder or volumetric flask

  • Stirring plate and magnetic stir bar

  • Thermostatically controlled water bath

  • Analytical balance

Procedure:

  • Accurately weigh a specific amount of the analyte liquid into a tared flask.

  • Place the flask in the thermostatically controlled water bath set to the desired temperature.

  • Add the solvent liquid from a burette in small, known increments.

  • After each addition, stir the mixture vigorously until a single, clear phase is observed, indicating complete dissolution.

  • Continue adding the solvent until the solution becomes saturated, evidenced by the appearance of a persistent second phase (cloudiness or separation of layers).

  • Record the total volume of solvent added to reach the saturation point.

  • Calculate the solubility as the mass of analyte per volume or mass of solvent.

Protocol 2: Monitoring Reaction Kinetics via High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for comparing the performance of different solvents, such as this compound and ethyl lactate, in a chemical reaction by monitoring the reaction kinetics.

Objective: To compare the rate of a model chemical reaction (e.g., an S_N2 reaction) in this compound versus an alternative solvent.

Materials:

  • Reactants for the chosen model reaction

  • This compound (as solvent)

  • Alternative solvent (e.g., ethyl lactate)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column

  • Mobile phase solvents (HPLC grade)

  • Syringes and syringe filters

  • Autosampler vials

  • Thermostatted reaction vessel

Procedure:

  • Method Development: Develop an HPLC method capable of separating and quantifying the starting materials and the product(s) of the chosen model reaction. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

  • Reaction Setup: In separate thermostatted reaction vessels, prepare the reaction mixtures by dissolving the reactants in either this compound or the alternative solvent.

  • Reaction Initiation: Initiate the reactions simultaneously by adding the final reactant or by bringing the reaction mixtures to the desired temperature.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to stop further conversion. This can be achieved by rapid cooling or by adding a quenching agent.

  • Sample Preparation: Dilute the quenched aliquot with a suitable solvent (often the mobile phase) to a concentration within the linear range of the HPLC detector. Filter the diluted sample through a syringe filter into an autosampler vial.

  • HPLC Analysis: Inject the prepared samples onto the HPLC system and record the chromatograms.

  • Data Analysis: Integrate the peak areas of the starting material(s) and product(s) in each chromatogram. Plot the concentration of a reactant or product as a function of time for each solvent system.

  • Kinetic Analysis: From the concentration versus time data, determine the initial reaction rate and the rate constant for the reaction in each solvent. A comparison of these kinetic parameters will provide a quantitative measure of the solvent's effect on the reaction performance.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for solubility determination and reaction kinetic monitoring.

Solubility_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh Analyte D Add Solvent Incrementally A->D B Measure Solvent B->D C Set Temperature C->D E Stir Vigorously D->E Repeat until saturation F Observe for Single Phase E->F Repeat until saturation F->D Repeat until saturation G Record Saturation Point F->G Saturation reached H Calculate Solubility G->H

Caption: Workflow for determining liquid-liquid solubility.

Reaction_Kinetics_Workflow cluster_setup Setup cluster_monitoring Monitoring cluster_data Data Analysis A Develop HPLC Method B Prepare Reaction Mixtures (Different Solvents) A->B C Initiate Reactions B->C D Take Aliquots at Time Intervals C->D E Quench Reactions D->E F Prepare Samples for HPLC E->F G HPLC Analysis F->G H Plot Concentration vs. Time G->H I Determine Reaction Rates & Constants H->I J Compare Solvent Performance I->J

Caption: Workflow for monitoring reaction kinetics via HPLC.

Conclusion

This compound presents a compelling profile as a green and versatile chiral building block and solvent. Its high solubility in a range of solvents, particularly its superior performance in supercritical CO₂, makes it an attractive option for various applications. However, its faster hydrolysis rate in aqueous solutions compared to ethyl lactate is a critical consideration for formulation and process design. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and make informed decisions based on the specific requirements of their solvent systems. Further research into the quantitative solubility of this compound in a broader range of non-polar organic solvents and its performance as a reaction medium for various organic transformations will continue to enhance its applicability in the pharmaceutical and chemical industries.

References

A Comparative Kinetic Analysis of Reactions with Different Lactate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reaction kinetics of various lactate esters, supported by experimental data from peer-reviewed studies. The information presented is intended to assist researchers in selecting appropriate lactate esters for their specific applications based on their reactivity and to provide foundational methodologies for conducting similar kinetic studies.

Comparative Kinetic Data

The following tables summarize key kinetic parameters for different lactate esters across various reaction types. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions between studies.

Table 1: Hydrolysis of Lactate Esters

Lactate EsterTemperature (°C)Initial Concentration (wt%)ObservationsReference
Methyl Lactate405-80Reached equilibrium within 20 days. Measurable hydrolysis within 1 day for 15-45% solutions.[1]
Ethyl Lactate405-80Reached equilibrium by 30 days. Slower reaction compared to methyl lactate at the same concentration.[1]
Methyl Lactate225-80Slower hydrolysis than at 40°C with a more noticeable dependence on initial concentration.[1]
Ethyl Lactate225-80Reached equilibrium within 100 days for concentrations ≤ 80%. The 80% sample reached equilibrium at 220 days.[1]
Methyl Lactate1.515-45Onset of hydrolysis within 14 days. The 80% sample showed no hydrolysis until day 160.[1]
Ethyl Lactate1.515-45Slower reaction than methyl lactate, with some samples reaching equilibrium by day 340. No detectable change in 80% solution for 380 days.[1]

Table 2: Esterification and Transesterification Reactions

ReactionLactate EsterCatalystTemperature Range (°C)Activation Energy (kJ/mol)Reference
Esterification of Lactic Acid with EthanolEthyl LactateAmberlyst 15Not specified52.29[2][3][4]
Hydrolysis of Ethyl LactateEthyl LactateAmberlyst 15Not specified56.05[2][3][4]
Transesterification of Lactic Acid Oligomers with EthanolEthyl LactateAnhydrous FeCl₃100-18064.35[5][6]
Autocatalyzed Esterification of Lactic Acid with C2-C5 AlcoholsEthyl, Propyl, Butyl, Pentyl LactatesNone40-11147-49[7]
Alcoholysis of Poly(lactic acid) with EthanolEthyl LactateZn complex50-13062.58 (Ea₁)[8]
Alcoholysis of Poly(lactic acid) with PropanolPropyl LactateZn complex50-130Not specified[8]
Alcoholysis of Poly(lactic acid) with ButanolButyl LactateZn complex50-130Not specified[8]

Experimental Protocols

The following are summaries of methodologies employed in the cited kinetic studies.

1. Autocatalytic Hydrolysis of Methyl and Ethyl Lactate [1][9]

  • Materials: Methyl lactate or ethyl lactate and deionized water.

  • Sample Preparation: Aqueous solutions of methyl lactate or ethyl lactate were prepared at various weight percentages (e.g., 5% to 80%).

  • Experimental Setup: Samples were stored in sealed vials at constant temperatures (e.g., 1.5°C, 15°C, 22°C, 40°C).

  • Data Collection: At regular intervals, aliquots were taken and analyzed to determine the concentration of the lactate ester, alcohol (methanol or ethanol), and lactic acid.

  • Analytical Method: Gas chromatography was used to quantify the concentrations of the reactants and products.

  • Kinetic Analysis: The consumption of the lactate ester over time was plotted to determine the reaction rate and the time to reach equilibrium. The reaction was observed to have three stages: initiation/neutral hydrolysis, autocatalytic hydrolysis, and equilibrium.[1][9]

2. Catalytic Transesterification of Lactic Acid Oligomers with Ethanol [5][6]

  • Reactants: Lactic acid oligomers and ethanol.

  • Catalyst: Anhydrous FeCl₃ (1 mol%).

  • Reaction Conditions: The reaction was carried out at temperatures ranging from 100°C to 180°C under autogenous pressure in a sealed reactor.

  • Kinetic Modeling: A first-order kinetic model was derived to determine the reaction rate constant, equilibrium constant, and equilibrium alcohol concentration from the experimental data.

  • Data Analysis: The rate of ethanol consumption over time was measured to verify the kinetic model. The activation energy was calculated from the temperature dependence of the rate constant.

3. Ion-Exchange Resin Catalyzed Esterification of Lactic Acid with Ethanol [2][3]

  • Reactants: Lactic acid and ethanol.

  • Catalyst: Amberlyst 15, a commercial cation-exchange resin.

  • Experimental Setup: A thermostated stirred batch reactor was used. For the esterification reaction, the aqueous lactic acid solution and the catalyst were heated to the desired temperature, and then ethanol was added. For the hydrolysis reaction, water and the catalyst were heated, and then ethyl lactate was added.

  • Data Collection: Samples were withdrawn at regular time intervals.

  • Analytical Method: Gas chromatography was used to analyze the composition of the samples.

  • Kinetic Modeling: The experimental kinetic data for both the esterification and hydrolysis reactions were correlated simultaneously using the Langmuir-Hinshelwood (LH) and pseudo-homogeneous (PH) models. The activity coefficients were calculated using the UNIQUAC model. The LH model provided the best fit for the experimental data.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_modeling Modeling Reactants Reactant Preparation (Lactate Ester, Water/Alcohol) Reactor Batch Reactor Setup (Constant Temperature) Reactants->Reactor Catalyst Catalyst Preparation (if applicable) Catalyst->Reactor Sampling Timed Sampling Reactor->Sampling Analysis Sample Analysis (e.g., Gas Chromatography) Sampling->Analysis Data Data Collection (Concentration vs. Time) Analysis->Data Kinetics Kinetic Modeling (Rate Constants, Activation Energy) Data->Kinetics Comparison Comparative Analysis Kinetics->Comparison

Caption: A generalized workflow for comparative kinetic studies of lactate ester reactions.

Hydrolysis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Ester Lactate Ester (R-O-C(=O)CH(OH)CH₃) Intermediate Tetrahedral Intermediate Ester->Intermediate + H₂O, H⁺ catalyst Water Water (H₂O) Water->Intermediate Acid Lactic Acid (HOOC-CH(OH)CH₃) Intermediate->Acid Alcohol Alcohol (R-OH) Intermediate->Alcohol

Caption: Simplified pathway for the acid-catalyzed hydrolysis of a lactate ester.

References

Safety Operating Guide

Proper Disposal Procedures for Methyl (S)-(-)-lactate

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Methyl (S)-(-)-lactate is essential for ensuring laboratory safety, protecting environmental health, and adhering to regulatory standards. As a flammable liquid and eye irritant, this chemical requires specific handling and disposal protocols. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards and to take appropriate safety measures. The primary hazards are its flammability and its potential to cause serious eye irritation.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[2]

  • Hand Protection: Wear protective gloves made of a compatible material.[2]

  • Skin and Body Protection: Wear appropriate protective working clothing and an apron.[2]

  • Respiratory Protection: Use only in a well-ventilated area, such as a fume hood, to avoid breathing vapors.[2][3]

Handling and Storage:

  • Keep the chemical away from heat, sparks, open flames, and hot surfaces.[2][4]

  • Use explosion-proof electrical and ventilating equipment.[2]

  • Store in a cool, dry, and well-ventilated place in a tightly closed container.[5]

  • Ground and bond containers when transferring material to prevent static discharge.[2][4]

Quantitative Data Summary

The following table summarizes key quantitative and physical properties of this compound.

PropertyValueSource
UN Number 1993 or 3272[2]
Hazard Class 3 (Flammable Liquid)[2]
Molecular Formula C₄H₈O₃[1]
Molecular Weight 104.10 g/mol [1]
Flash Point 58 °C (136.4 °F)[3]
Auto-ignition Temp. 440 °C (824 °F)[3]
Specific Gravity 1.092 g/cm³ at 20 °C[3]
Solubility Soluble in water, alcohol, and acetone[2]

Detailed Disposal Protocol

Treat all this compound and materials contaminated with it as hazardous waste.[6] Disposal must always comply with local, state, and federal regulations.[2]

Step 1: Waste Identification and Segregation
  • Identify as Hazardous Waste: Due to its flammability, this compound is classified as hazardous waste.[2]

  • Segregate Waste: Do not mix this compound waste with other waste streams, especially incompatible chemicals like strong oxidizing agents, acids, or bases.[7] Collect it in a designated waste container.

Step 2: Waste Collection
  • Select an Appropriate Container: Use a clean, leak-proof container that is chemically compatible with this compound.[7] The container must have a secure, screw-on cap.[8]

  • Transfer Waste: Perform all waste transfers inside a chemical fume hood.[9] Keep the waste container closed except when adding waste.[8]

  • Use Secondary Containment: Place the waste container in a secondary container, such as a lab tray, to contain any potential leaks or spills.[8]

Step 3: Labeling Hazardous Waste

Proper labeling is critical for safety and regulatory compliance. The label must be clearly visible and include the following information:[7][10]

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" (no abbreviations or formulas)

  • A list of all chemical constituents if it is a mixture

  • The date when waste was first added to the container (accumulation start date)

  • The name and contact information of the principal investigator

  • The specific location (building and room number)

  • Applicable hazard pictograms (e.g., flammable, irritant)

Step 4: On-Site Storage
  • Store the labeled hazardous waste container at or near the point of generation in a designated, secure, and well-ventilated area.[7]

  • Ensure the storage area is away from sources of ignition.[5]

  • Do not accumulate more than 55 gallons of hazardous waste in the laboratory.[6][8]

Step 5: Final Disposal
  • Contact Environmental Health and Safety (EHS): Do not dispose of this compound down the sink or in regular trash.[4][10] Contact your institution's EHS office to arrange for a hazardous waste pickup.[10]

  • Incineration: The recommended method for final disposal is incineration in a suitable, approved combustion facility.[2] Your EHS provider will manage this process.

  • Disposal of Empty Containers:

    • Empty containers that held this compound must be managed as hazardous waste as they may retain residue.[4]

    • Alternatively, containers can be triple-rinsed with a suitable solvent (like water or alcohol, given its solubility).[11]

    • Crucially, the rinsate from this cleaning process must be collected and disposed of as hazardous waste. [11]

    • After triple-rinsing, deface the original label, and the container may be disposed of in the regular trash, pending institutional policies.[6]

Spill Management

In the event of a spill:

  • Evacuate and Ventilate: Evacuate non-essential personnel and ensure the area is well-ventilated.[3]

  • Control Ignition Sources: Remove all sources of ignition from the area.[3][5]

  • Contain Spill: For small spills, absorb with an inert, non-combustible material such as sand, silica gel, or universal binder.[2][5]

  • Collect Waste: Collect the absorbent material and spilled chemical using non-sparking tools and place it into a designated, closed container for disposal as hazardous waste.[3][5]

  • Decontaminate: Clean the affected area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Collection cluster_storage Labeling & Storage cluster_disposal Final Disposal cluster_spill Spill Contingency A Step 1: Identify Waste (this compound = Hazardous) B Step 2: Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Step 3: Collect Waste in a Labeled, Compatible Container B->C D Step 4: Affix 'Hazardous Waste' Label (Include full chemical name, date, PI info) C->D E Step 5: Store in a Secure, Ventilated Area with Secondary Containment D->E F Step 6: Contact EHS for Hazardous Waste Pickup E->F G Step 7: Approved Disposal (e.g., Incineration by licensed facility) F->G EHS Responsibility End Disposal Complete G->End S1 Spill Occurs S2 Absorb with Inert Material (Use non-sparking tools) S1->S2 S3 Collect as Hazardous Waste S2->S3 S3->F Follow Disposal Protocol

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling Methyl (S)-(-)-lactate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for Methyl (S)-(-)-lactate, including personal protective equipment (PPE) recommendations, operational protocols, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure.[1][2][3][4][5] The following table summarizes the recommended PPE:

Protection Type Specific Recommendations Rationale
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles.[1][6]Protects against splashes and vapors that can cause serious eye irritation.[7][8]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1][6] Impervious protective clothing and boots may be required in certain situations.[4]Prevents skin contact which can cause irritation.[9] Contaminated clothing should be removed and washed before reuse.[3]
Respiratory Protection Generally not required under normal use conditions with adequate ventilation.[1][6] If vapors or aerosols are generated, a respirator is required.[7]May cause respiratory irritation.[7][8][9]

Operational and Handling Plan

Handling:

  • Always handle this compound in a well-ventilated area.[1][2][3]

  • Keep the container tightly closed when not in use.[2][3][7][8]

  • It is a flammable liquid and vapor, so keep it away from heat, sparks, open flames, and other ignition sources.[2][3][7][8] No smoking.[2][3][8]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[2][3][6][8]

  • Use only non-sparking tools and take precautionary measures against static discharge.[2][3][7][8]

  • Avoid contact with skin and eyes.[6][10]

  • Wash hands thoroughly after handling.[2][8]

Storage:

  • Store in a cool, dry, and well-ventilated place.[3][6][7][8]

  • Keep the container tightly closed in a dry place.[7]

  • The substance is moisture-sensitive.[1][6]

  • Store locked up.[2][8]

Spill and Emergency Procedures

Spill Response Workflow:

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_decontamination Decontamination & Disposal Evacuate Evacuate non-essential personnel Ventilate Ensure adequate ventilation Evacuate->Ventilate Ignition Eliminate ignition sources Ventilate->Ignition Contain Contain the spill with inert material (e.g., sand, vermiculite) Ignition->Contain Absorb Absorb the spilled material Contain->Absorb Collect Collect into a suitable, closed container for disposal Absorb->Collect Clean Clean the affected area Collect->Clean Dispose Dispose of waste as hazardous material in accordance with regulations Clean->Dispose PPE Wear appropriate PPE PPE->Evacuate

Caption: Workflow for responding to a this compound spill.

First Aid:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do.[2][8] Seek medical attention.[1]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[1] Rinse skin with water or shower.[2][3][7][8]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2][8] If breathing is difficult, give oxygen.[2] If not breathing, give artificial respiration.[2] Call a poison center or doctor if you feel unwell.[7][8]

  • Ingestion: Rinse mouth with water.[3] Do NOT induce vomiting.[5] Seek immediate medical attention.[6]

Disposal Plan

Dispose of this compound and its container as hazardous waste.[8] Disposal must be in accordance with all applicable federal, state, and local regulations.[3][8] Do not allow the chemical to enter drains or waterways.[6][10] It is recommended to use a licensed professional waste disposal service.

Physical and Chemical Properties

The following table summarizes key quantitative data for this compound:

Property Value
Boiling Point 144 °C
Flash Point 58 °C
Autoignition Temperature 440 °C
Vapor Pressure 3.4 hPa at 20 °C
Relative Density 1.092 at 20 °C
Water Solubility Miscible
log Pow -0.2 at 20 °C
Source: ChemicalBook Safety Data Sheet[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.